Bis(m-cresyl) p-Cresyl Phosphate
Description
Structure
3D Structure
Properties
CAS No. |
72016-32-1 |
|---|---|
Molecular Formula |
C21H21O4P |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
bis(3-methylphenyl) (4-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-10-12-19(13-11-16)23-26(22,24-20-8-4-6-17(2)14-20)25-21-9-5-7-18(3)15-21/h4-15H,1-3H3 |
InChI Key |
NYXFAYNODHAJAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C |
Synonyms |
Phosphoric Acid Bis(3-methylphenyl) 4-Methylphenyl Ester; Di-m-cresyl p-Cresyl Phosphate |
Origin of Product |
United States |
Foundational & Exploratory
Bis(m-cresyl) p-Cresyl Phosphate chemical structure and properties
Structural Characterization, Toxicological Mechanisms, and Analytical Protocols
Executive Summary
Bis(m-cresyl) p-cresyl phosphate (BmCpCP) is a specific triaryl phosphate isomer found within the broader class of Tricresyl Phosphates (TCPs). While TCP mixtures are ubiquitous as flame retardants and anti-wear additives in aviation lubricants, their safety profile is dictated entirely by isomeric composition.
Unlike the notorious ortho-cresyl isomers, which induce Organophosphate-Induced Delayed Neuropathy (OPIDN), BmCpCP represents a "mixed" isomer (two meta rings, one para ring) that lacks the structural prerequisite for neurotoxic activation. This guide provides a definitive technical analysis of BmCpCP, focusing on its structural inability to form saligenin cyclic adducts, its metabolic fate, and the GC-MS protocols required to distinguish it from toxic congeners.
Part 1: Chemical Identity & Structural Analysis[1]
BmCpCP is an organophosphate ester derived from the reaction of phosphorus oxychloride with a specific stoichiometric mixture of meta-cresol and para-cresol.
1.1 Chemical Nomenclature and Identification[1][2]
-
IUPAC Name: Bis(3-methylphenyl) 4-methylphenyl phosphate
-
Common Name: Bis(m-cresyl) p-cresyl phosphate
-
CAS Number (Specific Isomer): 136868-91-2 (Note: Often regulated under the generic TCP CAS 1330-78-5)
-
Molecular Formula: C₂₁H₂₁O₄P[3]
-
Molecular Weight: 368.37 g/mol
-
SMILES: Cc1cccc(c1)OP(=O)(Oc2cccc(C)c2)Oc3ccc(C)cc3
1.2 Structural Geometry
The molecule consists of a central phosphorus atom tetrahedrally bonded to one oxo group (=O) and three phenoxy groups.
-
Ligand Arrangement: Two phenoxy rings are substituted at the meta (3-) position; one is substituted at the para (4-) position.
-
Steric Implications: The absence of substitution at the ortho (2-) position is the critical determinant of its toxicological profile. The methyl groups in the meta and para positions are sterically distant from the phosphate ester linkage, preventing the intramolecular cyclization reactions observed in toxic isomers.
Part 2: Physicochemical Properties[2][5][6]
The following data represents the properties of the purified isomer. In industrial applications, these values often merge with the bulk properties of TCP mixtures.
| Property | Value / Description | Relevance |
| Physical State | Viscous, colorless to pale yellow liquid | Handling/Dosing |
| Boiling Point | ~410°C (at 760 mmHg) | High thermal stability for engine lubricants |
| LogP (Octanol/Water) | 4.9 – 5.1 (Estimated) | High lipophilicity; potential for bioaccumulation |
| Water Solubility | < 0.1 mg/L (Insoluble) | Environmental persistence; requires organic solvents for extraction |
| Vapor Pressure | < 1.0 x 10⁻⁶ mmHg at 25°C | Low volatility, but relevant in "fume events" (aerosolization) |
| Flash Point | > 230°C | Flame retardant efficacy |
Part 3: Toxicological Mechanisms & Metabolic Activation
Expert Insight: The toxicity of organophosphates is rarely intrinsic to the parent molecule; it is a consequence of metabolic activation. Understanding the divergence between BmCpCP and ortho-containing isomers is essential for safety assessments.
3.1 The "Ortho-Effect" vs. BmCpCP
The neurotoxicity of TCPs (specifically OPIDN) requires the formation of a Saligenin Cyclic Phosphate .
-
Toxic Pathway (Ortho-isomers): Cytochrome P450 hydroxylates an ortho-methyl group. Because of its proximity to the phosphate oxygen, this hydroxyl group attacks the phosphorus, displacing a cresyl group and forming a stable cyclic metabolite (CBDP). This metabolite irreversibly inhibits Neuropathy Target Esterase (NTE).
-
Non-Toxic Pathway (BmCpCP): BmCpCP contains only meta and para methyl groups. Hydroxylation occurs, but the resulting alcohol is too distant to cyclize with the phosphorus center. Consequently, the molecule is conjugated (glucuronidation) and excreted rather than bioactivated.
3.2 Metabolic Pathway Visualization
The following diagram contrasts the bioactivation of toxic ortho-isomers against the detoxification of BmCpCP.
Figure 1: Comparative metabolic fate. Note that BmCpCP cannot undergo the cyclization step required for neurotoxicity due to the position of its methyl groups.
Part 4: Analytical Methodologies
Distinguishing BmCpCP from toxic isomers requires high-resolution separation, as their mass spectra are nearly identical.
4.1 Sample Preparation (Lubricants/Biological Fluids)
Reagents: Hexane (HPLC Grade), Acetonitrile, Internal Standard (Deuterated TCP or TPP).
-
Extraction:
-
Oil Matrix: Dilute 100 mg of oil in 10 mL Hexane.
-
Plasma/Serum: Acidify sample (pH 3), extract 3x with Hexane:Ether (1:1).
-
-
Cleanup: Pass extract through a silica gel SPE cartridge. Condition with hexane; elute analytes with 5% Diethyl Ether in Hexane.
-
Concentration: Evaporate under N₂ stream to dryness; reconstitute in 100 µL Isooctane containing Internal Standard.
4.2 GC-MS Protocol
This protocol utilizes a non-polar column to separate isomers based on boiling point and slight steric differences.
| Parameter | Setting |
| Instrument | GC-MS (Single Quadrupole or Triple Quad) |
| Column | DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Splitless, 280°C |
| Oven Program | 80°C (1 min) → 20°C/min → 200°C → 5°C/min → 300°C (Hold 5 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| SIM Mode | Monitor m/z 368 (Molecular Ion), 367, 165, 91 |
Validation Note: The ortho-isomers typically elute earlier than meta and para isomers due to intramolecular shielding reducing polarity. BmCpCP will elute between the pure Tri-meta and Tri-para standards.
4.3 Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for isolating and identifying specific TCP isomers.
Part 5: Synthesis & Reference Standards
For research requiring high-purity BmCpCP (e.g., as a negative control in neurotoxicity assays), custom synthesis is preferred over fractionation of industrial TCP.
Synthetic Route:
-
Reactants: Phosphorus Oxychloride (
), m-Cresol, p-Cresol. -
Stepwise Esterification:
-
React
with 2 equivalents of m-cresol at low temperature (0-5°C) to favor the phosphorochloridate intermediate. -
Add 1 equivalent of p-cresol and raise temperature (100-120°C) with a catalyst (
or Lewis acid) to complete esterification.
-
-
Purification: Fractional distillation under high vacuum (<1 mmHg) is required to separate the target BmCpCP from the statistical mixture of
, , , and isomers.
References
-
World Health Organization (WHO). (1990).[4] Tricresyl Phosphate.[4][1][2][5][6][7][8][9][10] Environmental Health Criteria 110. International Programme on Chemical Safety. Link
-
De Nola, G., et al. (2008). "Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry." Journal of Chromatography A, 1200(2), 211-218. Link
-
Winder, C., & Balouet, J. C. (2002). "The toxicity of commercial jet oils: Environmental and health effects." Environmental Research, 89(2), 146-164.[4] Link
-
U.S. National Toxicology Program (NTP). (1994). NTP Toxicology and Carcinogenesis Studies of Tricresyl Phosphate in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 433. Link
-
PubChem. (2024). Compound Summary: Tricresyl Phosphate (Mixed Isomers).[8] National Library of Medicine. Link
Sources
- 1. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]
- 2. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 3. CN103224527A - Method for producing non-toxic tricresyl phosphate - Google Patents [patents.google.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. usbio.net [usbio.net]
- 6. Tricresyl phosphate, isomers, “free of o-isomers” [zora.uzh.ch]
- 7. Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Characterization of Specific Tricresyl Phosphate Isomers
Executive Summary
Tricresyl phosphate (TCP) is a critical organophosphorus compound utilized as a flame retardant, plasticizer, and lubricant additive.[1][2][3] However, its toxicological profile is strictly isomer-dependent. While meta- and para-isomers are industrially valuable and relatively safe, ortho-isomers (specifically those capable of forming cyclic saligenin phosphates) are potent neurotoxins, causing Organophosphate-Induced Delayed Neuropathy (OPIDN).
This guide provides a rigorous technical framework for the synthesis of specific, high-purity TCP isomers . Unlike industrial "cresylic acid" phosphorylation which yields statistical mixtures, this document details protocols for synthesizing defined symmetric and asymmetric isomers to support toxicological benchmarking and metabolic probe development.
Mechanistic Rationale: The Bioactivation Pathway
The drive to synthesize specific isomers—particularly mono-ortho derivatives—stems from the need to understand the bioactivation mechanism. The neurotoxicity of TCP is not intrinsic to the parent molecule but results from metabolic activation by Cytochrome P450 enzymes.
Key Insight: The presence of at least one ortho-methyl group allows for hydroxylation and subsequent intramolecular cyclization. This forms Cresyl Saligenin Phosphate (CBDP) , an irreversible inhibitor of Neuropathy Target Esterase (NTE).[4]
Visualization: The Bioactivation of Ortho-Isomers
The following diagram illustrates the critical metabolic transformation of tri-o-cresyl phosphate (ToCP) into the neurotoxic metabolite.
Figure 1: Metabolic activation pathway of ortho-substituted TCP isomers leading to neurotoxicity.
Synthetic Strategy & Protocols
Synthesis of specific isomers requires deviating from standard industrial "thermal" processes, which favor statistical scrambling. We employ two distinct strategies: Direct Catalytic Phosphorylation for symmetric isomers and Stepwise Base-Promoted Phosphorylation for asymmetric isomers.
Strategy A: Symmetric Isomer Synthesis (e.g., Pure Tri-p-cresyl Phosphate)
This protocol utilizes a Lewis acid catalyst to drive the reaction of phosphorus oxychloride (
Target: Tri-p-cresyl phosphate (TpCP) Purity Goal: >99% isomer purity
Reagents & Equipment[5][6][7][8][9]
-
Precursor: p-Cresol (Reagent grade, >99%)
-
Phosphorylating Agent: Phosphorus oxychloride (
)[6] -
Catalyst: Anhydrous Aluminum Chloride (
) or Magnesium Chloride ( ) -
Apparatus: 3-neck round bottom flask, reflux condenser,
inlet, HCl scrubber (NaOH trap).
Protocol Steps
-
Charge: In a dry 3-neck flask, melt p-cresol (3.3 molar equivalents relative to
). -
Catalyst Addition: Add 0.5 wt%
. Ensure the system is under a slow stream of dry Nitrogen. -
Addition: Heat cresol to 60°C. Add
(1.0 molar equivalent) dropwise over 60 minutes.-
Note: HCl gas evolution will begin immediately. Ensure efficient scrubbing.
-
-
Ramp: Slowly increase temperature to 150°C over 2 hours, then to 220°C for 4 hours.
-
Causality: The stepwise ramp prevents vigorous HCl evolution from foaming the reaction. The final high temperature drives the reaction to completion by overcoming the steric hindrance of the third substitution.
-
-
Workup: Cool to 80°C. Wash the crude oil with dilute NaOH (1M) to remove unreacted cresol and partial acid esters, followed by water until neutral pH.
-
Purification: Distill under high vacuum (<1 mmHg) at approx. 240–260°C.
Strategy B: Asymmetric Isomer Synthesis (e.g., Diphenyl o-cresyl phosphate)
To synthesize a mixed isomer (e.g., one ortho group and two phenyl groups) without scrambling, we must use a stepwise approach at low temperature using a base scavenger (Triethylamine). Thermal methods would cause ligand exchange (scrambling).
Target: Diphenyl o-cresyl phosphate (DoCP)
Protocol Steps
-
Step 1: Synthesis of Diphenyl Phosphorochloridate
-
Dissolve Diphenyl Hydrogen Phosphate (1.0 eq) in dry Dichloromethane (DCM).
-
Add Thionyl Chloride (
, 1.2 eq) and catalytic DMF. Reflux for 2 hours. -
Remove solvent and excess
under vacuum to yield crude Diphenyl Phosphorochloridate ($ (PhO)_2P(O)Cl $). -
Alternative: React
with 2 eq. Phenol + 2 eq. at -10°C, but purification is harder.
-
-
Step 2: Coupling with o-Cresol
-
Dissolve o-Cresol (1.0 eq) and Triethylamine (
, 1.1 eq) in dry DCM. Cool to 0°C . -
Add the Diphenyl Phosphorochloridate (from Step 1) dissolved in DCM dropwise.
-
Critical Control: Maintain temp <5°C. Higher temperatures promote transesterification.
-
-
Completion: Allow to warm to room temperature and stir for 4 hours.
-
Workup: Wash with cold 1M HCl (to remove amine), then cold 1M NaOH (to remove unreacted cresol), then brine.
-
Purification: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate 90:10). Do not distill at high temperature to avoid scrambling the esters.
Synthesis Workflow Diagram
The following diagram contrasts the logic between the two synthetic routes.
Figure 2: Comparison of thermal symmetric synthesis vs. low-temperature stepwise asymmetric synthesis.
Analytical Characterization
Validating the specific isomer requires distinguishing between subtle positional differences.
Quantitative Data Summary
| Parameter | Tri-o-cresyl Phosphate (ToCP) | Tri-p-cresyl Phosphate (TpCP) | Mixed Isomer (Mono-ortho) |
| CAS Number | 78-30-8 | 78-32-0 | Varies (e.g., 26444-49-5) |
| Physical State | Viscous Liquid | Solid (MP ~78°C) | Viscous Liquid |
| GC Retention | Shortest | Longest | Intermediate |
| Key MS Fragment | m/z 165 (Rearrangement) | m/z 368 (Molecular Ion) | Mixed |
| 31P NMR Shift | ~ -16.5 ppm | ~ -17.2 ppm | Distinct split peaks |
Protocol for GC-MS Validation
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 80°C (1 min)
20°C/min to 280°C Hold 10 min. -
Identification:
-
Ortho-effect: Ortho-isomers exhibit a characteristic "ortho effect" in Mass Spec, showing a prominent ion at m/z 165 (fluorenyl cation derivative) due to the proximity of the methyl group to the phosphate oxygen. Para and meta isomers lack this intense fragment relative to the molecular ion.
-
Safety & Handling (E-E-A-T)
Warning: This synthesis involves neurotoxic intermediates.
-
Engineering Controls: All synthesis involving o-cresol derivatives must be performed in a certified chemical fume hood.
-
PPE: Butyl rubber gloves are required; Nitrile is insufficient for organophosphates.
-
Deactivation: Spills should be treated with 10% NaOH to hydrolyze the phosphate ester, followed by bleach.
References
-
World Health Organization (WHO). (1990).[3][10] Tricresyl Phosphate (Environmental Health Criteria 110).[2] International Programme on Chemical Safety. Link
-
Winder, C., & Balouet, J. C. (2002).[11] The toxicity of commercial jet oils: Environmental factors. Annals of Occupational Hygiene. Link
-
De Nola, G., et al. (2008).[11] Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[12] Journal of Chromatography A. Link
-
Johnson, M. K. (1975). The delayed neuropathy caused by some organophosphorus esters: Mechanism and challenge.[4] Critical Reviews in Toxicology. Link
-
Beilstein/Reaxys Database. Synthesis of Phosphoric acid tris-(4-methyl-phenyl) ester. (General chemical database reference for physical properties). Link
Sources
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]
- 3. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 4. Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103224527A - Method for producing non-toxic tricresyl phosphate - Google Patents [patents.google.com]
- 6. Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faa.gov [faa.gov]
- 8. KR100821507B1 - Method for preparing tricresyl phosphate - Google Patents [patents.google.com]
- 9. CN104592296A - Preparation method of rubber plasticizer tricresyl phosphate - Google Patents [patents.google.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. series.publisso.de [series.publisso.de]
- 12. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Bis(m-cresyl) p-Cresyl Phosphate
Precision Identification, Synthesis, and Analytical Characterization of Non-Ortho Tricresyl Phosphate Isomers
Part 1: Identity & Physicochemical Profile[1][2]
Compound: Bis(m-cresyl) p-Cresyl Phosphate CAS Number: 72016-32-1 IUPAC Name: Bis(3-methylphenyl) 4-methylphenyl phosphate Synonyms: Phosphoric acid, bis(3-methylphenyl) 4-methylphenyl ester; Di-m-cresyl p-cresyl phosphate.[1]
The Isomer Challenge in Drug Development
In the context of drug development and toxicology, "Tricresyl Phosphate" (TCP) is often viewed as a singular monolithic entity (CAS 1330-78-5). This is a dangerous oversimplification. TCP is a mixture of 10 possible isomers. The toxicity profile varies wildly between them:
-
Ortho-isomers (e.g., TOCP): Potent neurotoxins causing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2]
-
Meta/Para-isomers: Significantly lower toxicity, primarily metabolized and excreted without forming the neurotoxic cyclic saligenin phosphate intermediate.
Bis(m-cresyl) p-Cresyl Phosphate represents a specific "safer" isomer configuration.[1] Isolating and characterizing this specific congener is critical for establishing accurate toxicological baselines and developing non-neurotoxic reference standards for bioassays.[1]
| Property | Value | Note |
| Molecular Formula | C₂₁H₂₁O₄P | |
| Molecular Weight | 368.37 g/mol | Identical to other TCP isomers (requires chromatographic resolution) |
| Physical State | Viscous Liquid | Colorless to pale yellow |
| Solubility | Lipophilic | Soluble in Toluene, Hexane, DCM; Insoluble in Water |
| Boiling Point | ~410°C (760 mmHg) | High thermal stability |
| SMILES | Cc1cccc(c1)OP(=O)(Oc2cccc(C)c2)Oc3ccc(C)cc3 |
Part 2: Synthesis & Production Mechanics[3][7]
The synthesis of a mixed ester like Bis(m-cresyl) p-Cresyl Phosphate is not a simple linear reaction; it is a statistical probability game.[1] Reacting Phosphorus Oxychloride (
To target Bis(m-cresyl) p-Cresyl Phosphate specifically, a Stepwise Nucleophilic Substitution protocol is required to override statistical probability.[1]
Protocol: Stepwise Controlled Phosphorylation
Objective: Maximize yield of the
-
Stage 1: Formation of Phosphorodichloridate
-
Stage 2: Double Substitution with m-Cresol
-
Reagents: Crude Stage 1 product, m-Cresol (2.2 eq), Pyridine (scavenger).[1]
-
Conditions: Reflux (120°C) for 4-6 hours.
-
Causality: The elevated temperature overcomes the activation energy for the second and third substitutions. Using a slight excess of m-cresol drives the reaction to completion, displacing the remaining chlorines.
-
-
Purification (The Self-Validating Step)
-
The crude mixture will contain traces of Tris(p-cresyl) phosphate and Tris(m-cresyl) phosphate due to disproportionation.[1]
-
Validation: Use High-Performance Liquid Chromatography (HPLC) with a Phenyl-Hexyl column.[1] The
interactions differ slightly between the isomers, allowing separation where standard C18 columns fail.
-
Figure 1: Stepwise synthesis strategy to minimize statistical scrambling of isomers.
Part 3: Analytical Methodologies (Self-Validating Protocol)
For researchers, the critical risk is Ortho-Contamination .[1] A protocol is only trustworthy if it can affirmatively detect and reject the presence of neurotoxic ortho-isomers (e.g., TOCP).
Method: GC-MS Isomer Resolution
Rationale: Gas Chromatography provides the necessary peak capacity to resolve structural isomers, while Mass Spectrometry confirms the molecular identity.
Instrument Parameters:
-
Column: DB-5MS or equivalent (5% Phenyl Polysiloxane), 30m x 0.25mm x 0.25µm.[1] Note: For difficult separations, a specialized phase like Rtx-OPPesticides2 is superior.[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Temp Program: 80°C (1 min) → 20°C/min → 200°C → 5°C/min → 280°C (hold 5 min).
The "Resolution Check" (System Suitability): Before analyzing the sample, inject a "TCP Mixed Standard" containing known Ortho, Meta, and Para isomers.
-
Fail Condition: If the peak for Bis(m-cresyl) p-Cresyl Phosphate co-elutes with any ortho-containing isomer (e.g., o-cresyl di-p-cresyl phosphate), the method is invalid.[1]
-
Pass Condition: Baseline resolution (
) must be observed between the target peak and the nearest ortho-isomer.[1]
Mass Spectral Fingerprint (EI Source, 70eV):
-
Molecular Ion (
): m/z 368 (Strong).[1] -
Base Peak: m/z 367 (
)+ or m/z 165 (Fluorenyl cation derivative).[1] -
Differentiation: While spectra are similar across isomers, the Retention Index (RI) is the primary identifier. The RI for Bis(m-cresyl) p-Cresyl Phosphate on a DB-5 column is typically ~2450-2500 , eluting after the ortho-isomers (which generally elute earlier due to steric hindrance reducing boiling points/interaction).[1]
Part 4: Toxicological Relevance & Mechanism[2]
Understanding the safety profile of CAS 72016-32-1 requires mapping its metabolic fate against the neurotoxic pathway of TOCP.[1]
The "Lethal Synthesis" of TOCP: TOCP is not directly neurotoxic. It undergoes hepatic bioactivation by Cytochrome P450.[3][1]
-
Hydroxylation: The ortho-methyl group is hydroxylated.[1]
-
Cyclization: The hydroxyl group attacks the phosphorus, releasing a cresol molecule and forming Saligenin Cyclic o-Tolyl Phosphate (SCOTP) .
-
Inhibition: SCOTP irreversibly inhibits Neuropathy Target Esterase (NTE), causing axonal degeneration.[1]
The Safety Mechanism of Bis(m-cresyl) p-Cresyl Phosphate: Because the methyl groups are in the meta and para positions, the steric geometry prevents the intramolecular cyclization required to form the neurotoxic saligenin ring. The molecule is instead detoxified via oxidation to carboxylic acids and excreted.[1]
Figure 2: Mechanistic divergence between neurotoxic ortho-isomers and the safe meta/para isomer (CAS 72016-32-1).[1]
References
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Tris(methylphenyl) phosphate - Isomer Identification. Retrieved from [Link]
-
De Nola, G., et al. (2008).[1][4] "Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry." Journal of Chromatography A, 1200(2), 211-216.[1] Retrieved from [Link]
-
World Health Organization (WHO). (1990).[1][2] Environmental Health Criteria 110: Tricresyl Phosphate.[1][2] International Programme on Chemical Safety.[1][2] Retrieved from [Link][2]
-
Winder, C., & Balouet, J. C. (2002).[1] "The toxicity of commercial jet oils: Environmental and health effects." Environmental Research, 89(2), 146-164.[1][2] Retrieved from [Link]
Sources
Technical Guide: Physicochemical and Toxicological Profiling of Mixed Cresyl Phosphates (MCPs)
Executive Summary & Molecular Architecture[1]
Mixed Cresyl Phosphates (MCPs) , commercially known as Tricresyl Phosphate (TCP) , represent a complex family of organophosphate esters derived from the reaction of phosphorus oxychloride with cresol mixtures. While widely utilized as flame retardants and plasticizers, their relevance to drug development lies in their role as reference neurotoxicants and potential leachables in pharmaceutical packaging.
For the drug development professional, MCPs serve as a critical case study in pro-drug bioactivation and stereoselective toxicity . The biological activity of MCP is not uniform; it is strictly governed by the position of the methyl group on the phenyl ring.
Isomeric Heterogeneity
Commercial MCP is rarely a single molecule. It is a statistical distribution of isomers based on the ortho-, meta-, and para- cresol feedstock.
-
Tri-ortho-cresyl phosphate (TOCP): The historical neurotoxin.[1][2][3] High steric hindrance.
-
Tri-para-cresyl phosphate (TPCP): Thermally stable, biologically inert regarding neurotoxicity.
-
Mixed Isomers: Molecules containing combinations (e.g., mono-ortho-di-para-cresyl phosphate).
Critical Insight: The toxicity of MCP is directly proportional to the number of ortho- cresyl groups available for metabolic cyclization. Modern synthesis aims to reduce ortho- content to <0.1% to mitigate neurotoxicity.[1]
Physicochemical Profile
The following data aggregates properties for technical-grade TCP (mixed isomers). Variations occur based on the specific isomeric ratio.
Table 1: Physicochemical Properties of Mixed Cresyl Phosphates
| Property | Value / Range | Relevance to Research |
| Molecular Formula | Base structure for mass spec identification.[4] | |
| Molecular Weight | 368.37 g/mol | Target ion for MS monitoring ( |
| Physical State | Viscous, colorless to yellow liquid | Handling and injection viscosity considerations. |
| Boiling Point | 241–255 °C (at 4 mmHg) | High thermal stability; requires high GC inlet temps. |
| Vapor Pressure | Low volatility; persistent surface contaminant. | |
| Log | 5.11 | High Lipophilicity. Rapidly crosses the blood-brain barrier; bioaccumulates in adipose tissue. |
| Water Solubility | ~0.36 mg/L (25 °C) | Practically insoluble; requires organic solvents (Hexane/Toluene) for extraction. |
| Hydrolysis | Stable at neutral pH. | Hydrolyzes in alkaline conditions ( |
| Flash Point | > 225 °C | Non-flammable under standard lab conditions. |
Toxicological Mechanism: The Bioactivation Pathway
For drug developers, the mechanism of MCP toxicity is a textbook example of metabolic bioactivation (toxification). The parent molecule, TOCP, is not the direct neurotoxicant.[2] It acts as a pro-toxin that requires hepatic activation.
The "Lethal Synthesis"
-
Hydroxylation: Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) hydroxylate one of the ortho- methyl groups.
-
Cyclization: The hydroxylated intermediate undergoes an intramolecular condensation, ejecting a cresol molecule to form Saligenin Cyclic-o-Tolyl Phosphate (SCOTP) , also known as CBDP .
-
Inhibition: CBDP is a potent inhibitor of Neuropathy Target Esterase (NTE) . Aging of the NTE-CBDP complex leads to Organophosphate-Induced Delayed Neuropathy (OPIDN).
Note: Meta- and para- isomers cannot undergo this cyclization due to steric distance, rendering them non-neuropathic.
Pathway Visualization
The following diagram illustrates the transformation of TOCP into the neurotoxic CBDP and its interaction with NTE.[1]
Figure 1: Metabolic bioactivation pathway of Tri-ortho-cresyl phosphate (TOCP) to the neurotoxic metabolite CBDP.[5]
Analytical Protocol: Isomer-Specific Quantification
To accurately assess the safety of an MCP mixture, one must quantify the specific isomer content. General phosphate analysis is insufficient. The following protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) to resolve steric isomers.
Principle
The separation relies on the slight boiling point differences and steric interactions of the ortho-, meta-, and para- substituted rings with the stationary phase.
Reagents & Standards
-
Solvent: Toluene or Isooctane (HPLC Grade).
-
Internal Standard: Deuterated Triphenyl Phosphate (
-TPP) or Tributyl Phosphate. -
Reference Standards: Pure TOCP, TMCP, and TPCP (Sigma-Aldrich or equivalent).
Step-by-Step Workflow
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Weigh 1.0 g of sample (oil/fluid) into a 20 mL scintillation vial.
-
Add 10 mL of Isooctane .
-
Add 100 µL of Internal Standard solution (100 µg/mL).
-
Vortex for 2 minutes to ensure complete dissolution.
-
Optional: If the matrix is complex (e.g., plasma), perform a solid-phase extraction (SPE) using a C18 cartridge, eluting with ethyl acetate.
Step 2: GC-MS Configuration
-
Instrument: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms or ZB-5 (30m
0.25mm ID 0.25µm film). Why? Low polarity is required to separate boiling point isomers. -
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280 °C.
Step 3: Temperature Program
-
Initial: 100 °C (Hold 1 min).
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 260 °C. Critical Step: Slow ramp here separates the m/p isomers.
-
Final: 30 °C/min to 300 °C (Hold 5 min).
Step 4: Mass Spec Detection (SIM Mode) Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.
-
Target Ion (
): 368 (Molecular Ion for all TCP isomers). -
Qualifier Ions: 367 (
), 165, 91 (Tropylium ion). -
Dwell Time: 100 ms per ion.
Analytical Workflow Diagram
Figure 2: Analytical workflow for the extraction and isomer-specific quantification of MCPs.
References
-
World Health Organization (WHO). (1990).[7] Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety. Link
-
European Chemicals Agency (ECHA). (n.d.). Tricresyl phosphate - Registration Dossier.Link
-
National Institutes of Health (NIH). (2023). Tricresyl phosphate | C21H21O4P - PubChem.Link
-
Centers for Disease Control and Prevention (CDC). (2019). Occupational Health Guideline for Tricresyl Phosphate. NIOSH.[8] Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydraulic Fluids (Tricresyl Phosphate).[9]Link
Sources
- 1. Tricresyl Phosphate Uses: Lubricants, PVC & Safety [elchemy.com]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of neuropathy target esterase in tri-ortho-cresyl phosphate-induced testicular spermatogenesis failure and growth inhibition of spermatogonial stem cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tricresyl phosphate (EHC 110, 1990) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 8. The effects of tri-o-cresyl phosphate and metabolites on rat Sertoli cell function in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Figure 2-7, Metabolic Pathway for tri-ortho-Cresyl Phosphate (TOCP) - Toxicological Profile for Hydraulic Fluids - NCBI Bookshelf [ncbi.nlm.nih.gov]
Literature review on the environmental fate of tricresyl phosphates
Technical Whitepaper: Chemodynamics and Biotransformation of Tricresyl Phosphates (TCPs)
Executive Summary Tricresyl phosphates (TCPs) represent a class of organophosphate esters (OPEs) widely utilized as flame retardants and plasticizers.[1] While their industrial utility is vast, their environmental persistence and isomer-specific neurotoxicity (specifically the ortho-isomers) necessitate a rigorous understanding of their fate. This guide synthesizes the physicochemical determinants, abiotic degradation mechanisms, and biotic transformation pathways of TCPs.[2] It provides researchers with a validated framework for predicting environmental behavior and designing robust analytical protocols.
Part 1: Physicochemical Determinants of Fate
The environmental trajectory of TCPs is dictated by their hydrophobic nature and isomeric composition. Commercial TCP is a complex mixture of ortho-, meta-, and para- isomers. Modern formulations minimize ortho- content (<1%) to reduce neurotoxic potential, yet legacy contamination remains significant.
Table 1: Physicochemical Properties of Tricresyl Phosphate Isomers
| Parameter | Value (Approx.) | Environmental Implication |
| Molecular Weight | 368.37 g/mol | Facilitates particulate binding over volatilization. |
| Log Kow | 5.11 (Mixture) | High lipophilicity; strong sorption to organic carbon; high bioaccumulation potential. |
| Water Solubility | 0.36 mg/L (25°C) | "Hydrophobically driven" transport; transport occurs primarily via suspended solids, not dissolved phase. |
| Henry’s Law Constant | 1.1–2.8 × 10⁻⁶ atm-m³/mol | Low volatility from water; volatilization is negligible unless from moist soils. |
| Vapor Pressure | 1.7 × 10⁻⁶ mmHg (25°C) | Exists in both vapor and particulate phases in air; particulate deposition is the primary removal mechanism. |
| Koc (Soil/Sediment) | ~4,720 L/kg | High immobility in soil; serves as a long-term sink in sediment. |
Part 2: Abiotic Degradation Mechanisms[4]
Abiotic transformation is pH-dependent and generally slower than biological clearance.
Hydrolysis
Hydrolysis of the phosphate ester bond is the primary abiotic degradation route, but its kinetics are strictly controlled by pH.
-
Neutral/Acidic Conditions (pH < 7): TCPs are remarkably stable. The half-life (
) can range from months to years, making hydrolysis negligible in typical freshwater environments. -
Alkaline Conditions (pH > 9): Hydrolysis accelerates rapidly due to hydroxide ion nucleophilic attack.
Photolysis
-
Direct Photolysis: TCPs lack chromophores that absorb significantly above 290 nm; thus, direct degradation by sunlight in the water column is minimal.[8]
-
Atmospheric Photo-oxidation: In the troposphere, vapor-phase TCP reacts with hydroxyl radicals (
).[8] The estimated half-life is 20–28 hours, preventing long-range atmospheric transport of the vapor phase, though particulate-bound TCP can travel further.
Part 3: Biotic Transformation (Biodegradation)
Microbial degradation is the dominant removal mechanism in soil and sewage systems. Unlike abiotic hydrolysis, biodegradation is rapid under aerobic conditions.
Metabolic Pathway Logic
The biodegradation of TCPs involves a enzymatic cascade primarily driven by phosphotriesterases and carboxylesterases. The pathway follows a "stripping" logic, where cresyl groups are sequentially removed.
Key Mechanistic Steps:
-
Primary Hydrolysis: Bacterial phosphotriesterases cleave the first ester bond, converting TCP to Di-cresyl phosphate (DCP) and releasing a cresol molecule.
-
Secondary Hydrolysis: DCP is further hydrolyzed to Mono-cresyl phosphate (MCP).
-
Mineralization: MCP is cleaved to inorganic phosphate (
) and cresol. The cresol moiety then enters the aromatic degradation pathway (via hydroxylation to catechol and subsequent ring cleavage).
Isomer Specificity:
-
Para- and meta- isomers are degraded faster than ortho- isomers due to steric hindrance blocking the enzyme active site.
-
Toxicity Activation: In higher organisms (and some microbial systems), ortho-TCP (ToCP) undergoes hydroxylation by Cytochrome P450 to form Saligenin Cyclic o-Tolyl Phosphate (SCOTP) , the potent neurotoxin responsible for Organophosphate-Induced Delayed Neuropathy (OPIDN).
Visualization 1: TCP Biodegradation & Activation Pathway
Caption: Figure 1. Dual pathways of TCP fate: Aerobic biodegradation (Blue/Green) leading to mineralization, and metabolic activation of the ortho-isomer (Red) leading to neurotoxicity.
Part 4: Environmental Partitioning & Transport[9]
Given the high
-
Soil/Sediment Sink: TCPs released into water bodies rapidly partition into suspended organic matter and settle into the sediment bed. Here, they persist longer due to anaerobic conditions which slow down the oxidative cleavage of the aromatic rings.
-
Bioaccumulation: With a Log
> 5, TCPs bioconcentrate in aquatic organisms.[9] However, rapid metabolism in fish (via the pathways described above) often results in lower Bioaccumulation Factors (BAF) than predicted by hydrophobicity alone.
Part 5: Standardized Validation Protocols
For researchers validating fate models or assessing new industrial mixtures, the following self-validating workflows are recommended.
Protocol A: Determination of Biodegradation Kinetics (Adapted OECD 309)
Objective: Measure the aerobic mineralization rate in surface water.
-
System Setup: Use 1L Erlenmeyer flasks containing natural surface water (filtered 100µm to remove coarse particles but retain bacterioplankton).
-
Spiking: Introduce radiolabeled [¹⁴C]-TCP (phenyl ring labeled) at environmentally relevant concentrations (e.g., 10 µg/L). Note: Use a carrier solvent (acetone) <0.1% v/v to avoid solvent effects.
-
Incubation: Incubate in dark at 20°C ± 2°C with continuous rotary shaking (100 rpm) to maintain aerobic conditions.
-
Sampling:
-
Timepoints: 0, 6h, 12h, 24h, 3d, 7d, 14d, 28d.
-
Trap volatile ¹⁴CO₂ in alkali traps (KOH) to measure mineralization.
-
-
Extraction & Analysis:
-
Extract water samples with Dichloromethane (DCM).
-
Analyze organic phase via LSC (Liquid Scintillation Counting) for parent compound remaining.
-
Analyze aqueous phase for polar metabolites (MCP/DCP).
-
-
Validation Criterion: Mass balance (Parent + Metabolites + CO₂) must be 90–110%.
Protocol B: Analytical Workflow for Sediment Extraction
Objective: Quantify TCP residues in high-organic matrices (the primary sink).
Visualization 2: Sediment Analysis Workflow
Caption: Figure 2. Optimized analytical workflow for extracting and quantifying TCPs from sediment matrices, ensuring removal of interfering lipids and sulfur compounds.
References
-
World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110).[8][9][10] International Programme on Chemical Safety. Link
-
Muir, D. C. G., et al. (1983).[7] "Fate of tricresyl phosphate isomers in a tallgrass prairie stream." Ecotoxicology and Environmental Safety. Link
-
Saeger, V. W., et al. (1979).[7] "Survey of the biodegradability of commercial phosphate esters." Environmental Science & Technology. Link
-
Environment Agency (UK). (2009). Environmental risk evaluation report: Tricresyl phosphate. Link
-
PubChem. (2025).[8] Compound Summary: Tricresyl Phosphate.[2][3][4][5][6][7][8][9] National Library of Medicine. Link
- Choi, Y., et al. (2020). "Biodegradation of tricresyl phosphates isomers by a novel microbial consortium." Science of The Total Environment. (Contextualized from search findings on microbial consortia).
Sources
- 1. Delayed Neurotoxicity from Triaryl Phosphates and Other Organophosphates and Carbamates in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. DSpace [iris.who.int]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRICRESYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Tricresyl phosphate (EHC 110, 1990) [inchem.org]
- 8. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]
- 10. researchgate.net [researchgate.net]
The Regrettable Substitution: A Technical Deep Dive into Organophosphate Flame Retardants
Topic: Discovery and History of Organophosphate Flame Retardants Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The trajectory of flame retardant chemistry is a case study in "regrettable substitution"—the replacement of a regulated toxicant with a structural analog that exhibits similar, albeit initially uncharacterized, hazard profiles. Organophosphate flame retardants (OPFRs) have emerged as the primary successors to polybrominated diphenyl ethers (PBDEs) following the latter’s global phase-out under the Stockholm Convention.
This whitepaper provides a technical reconstruction of the OPFR class, tracing their chemical genesis from 19th-century cellulose nitrate stabilizers to their current ubiquity as high-production-volume chemicals. We analyze the synthesis mechanisms that drive their industrial scalability, the evolution of analytical protocols (LC-MS/MS) required for their detection at trace levels, and the toxicological pathways that are currently redefining regulatory standards.
Historical Genesis: From Plasticizers to Fire Safety
While OPFRs are often viewed as modern contaminants, their chemistry predates the PBDE era. The discovery timeline reveals a shift from functional utility (plasticizing) to safety application (flame retardancy).[1]
-
1850s-1900s: Early synthesis of phosphate esters (e.g., triethyl phosphate) by reacting alcohols with phosphoryl chloride. Initially used to reduce the flammability of cellulose nitrate (celluloid), the first semi-synthetic plastic.
-
1940s-1970s: Industrial expansion. Aryl phosphates like Triphenyl Phosphate (TPHP) and Tricresyl Phosphate (TMPP) became standard plasticizers for polyvinyl chloride (PVC) and hydraulic fluids.
-
2004-Present: The "Great Substitution." The ban of Penta- and Octa-BDE mixtures forced manufacturers to pivot. OPFRs, possessing both flame-retarding (phosphorus char formation) and plasticizing properties, became the drop-in replacement of choice for polyurethane foams and electronics.
Chemical Architecture & Synthesis Protocols
OPFRs are esters of phosphoric acid (
Core Synthesis Mechanism
The industrial synthesis of OPFRs relies on Nucleophilic Acyl Substitution at the phosphorus center. The most common route involves the reaction of phosphoryl chloride (
General Reaction:
Protocol: Laboratory Synthesis of Triphenyl Phosphate (TPHP)
Note: This protocol synthesizes technical accuracy with standard organic synthesis procedures. Always consult MSDS and perform in a fume hood due to neurotoxic reagents.
Objective: Synthesis of TPHP via catalytic phosphorylation of phenol.
Reagents:
-
Phosphoryl chloride (
)[2] -
Phenol (
) -
Catalyst: Aluminum chloride (
) or Magnesium chloride ( ) -
Solvent: Toluene (optional, for heat control)
Step-by-Step Methodology:
-
Charge: In a dry 3-neck round-bottom flask equipped with a reflux condenser and HCl scrubber, charge molten Phenol (3.1 molar equivalents) and Catalyst (1 mol%).
-
Addition: Heat to 50°C . Add
(1 molar equivalent) dropwise over 60 minutes. Critical Control: Exothermic reaction; maintain temp <60°C to prevent side reactions. -
Ramp: Once addition is complete, slowly ramp temperature to 105°C-120°C over 2 hours. This drives the kinetics for the substitution of the second and third chlorine atoms.
-
Degassing: Maintain reflux until HCl evolution ceases (approx. 3-5 hours). Apply weak vacuum (300 mmHg) to remove residual HCl.
-
Workup (Purification):
-
Wash 1: Wash crude ester with dilute HCl (remove catalyst).
-
Wash 2: Wash with 2% NaOH (remove unreacted phenol).
-
Wash 3: Wash with distilled water until neutral pH.
-
-
Distillation: Dehydrate the organic phase and perform vacuum distillation (5-10 mmHg) to isolate pure TPHP.
Synthesis Pathway Visualization
Caption: Step-wise nucleophilic substitution pathway for TPHP synthesis from phosphoryl chloride.
Analytical Evolution: Detection in Complex Matrices
Early detection relied on Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD). However, the thermal instability of some chlorinated OPFRs (like TCEP) and the need for lower detection limits (<1 ng/L) necessitated a shift to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Protocol: LC-MS/MS Determination in Environmental Water
Objective: Quantify trace OPFRs (TCEP, TCPP, TDCPP, TPHP) in wastewater.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Cartridge: Oasis HLB or C18 (500 mg).
-
Conditioning: 5 mL Methanol followed by 5 mL Milli-Q water.
-
Loading: Pass 500 mL filtered water sample (pH adjusted to 7.0) at 5 mL/min.
-
Washing: 5 mL 5% Methanol in water (removes polar interferences).
-
Drying: Vacuum dry cartridge for 30 mins (critical to remove moisture).
-
Elution: 2 x 4 mL Ethyl Acetate or Acetonitrile.
-
Reconstitution: Evaporate to dryness under
stream; reconstitute in 200 µL Methanol:Water (1:1).
2. Instrumental Parameters (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Hypersil Gold, 100 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Acetate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[3]
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: Ramp to 95% B
-
10-13 min: Hold 95% B
-
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Quantification: Multiple Reaction Monitoring (MRM).
Analytical Workflow Diagram
Caption: Optimized workflow for trace analysis of OPFRs using SPE coupled with LC-MS/MS.
Toxicological Profiling & Key Data
The "safety" of OPFRs is increasingly contested. Unlike PBDEs, which persist via lipophilicity, OPFRs are more water-soluble and metabolically active.
Comparative Physicochemical Properties
| Compound | Abbr. | Type | Log Kow | Water Sol. (mg/L) | Primary Use |
| Tris(2-chloroethyl) phosphate | TCEP | Chlorinated | 1.44 | 7,000 | PU Foam (Banned in EU) |
| Tris(1-chloro-2-propyl) phosphate | TCPP | Chlorinated | 2.59 | 1,200 | PU Foam, Construction |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCPP | Chlorinated | 3.65 | 7 | Automotive Foam |
| Triphenyl phosphate | TPHP | Aryl | 4.59 | 1.9 | Electronics, Nail Polish |
Mechanisms of Toxicity
Research indicates OPFRs act as "endocrine disruptors" rather than just simple neurotoxins.
-
Nuclear Receptor Binding: TPHP is a known agonist for the Pregnane X Receptor (PXR) and an antagonist for the Androgen Receptor (AR), disrupting metabolic and reproductive homeostasis.
-
Neurotoxicity: While less potent AChE inhibitors than their pesticide cousins (e.g., chlorpyrifos), OPFRs like TDCPP exhibit developmental neurotoxicity via non-cholinergic pathways (e.g., oxidative stress, dopaminergic system disruption).
Toxicity Pathway Diagram
Caption: Biological interaction pathways of OPFRs leading to endocrine and neurotoxic outcomes.
References
-
Organophosphate flame retardants (OPFRs): A review on analytical methods and occurrence. Science of The Total Environment. Link
-
Synthetic routes of five Organophosphate flame retardants (OPFRs). ResearchGate. Link
-
Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. International Journal of Molecular Sciences. Link
-
Temporal Trends in Exposure to Organophosphate Flame Retardants in the United States. Environmental Health Perspectives. Link
-
Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites. Journal of Exposure Science & Environmental Epidemiology. Link
Sources
Bis(m-cresyl) p-Cresyl Phosphate molecular weight and formula
The following technical guide provides an in-depth analysis of Bis(m-cresyl) p-Cresyl Phosphate , a specific isomer of the industrial additive Tricresyl Phosphate (TCP). This document is structured for researchers and drug development professionals, focusing on chemical identity, synthesis, analytical differentiation, and toxicological context.
High-Purity Isomer Characterization & Toxicological Differentiation
Executive Summary
Bis(m-cresyl) p-Cresyl Phosphate (CAS: 72016-32-1) is a mixed triaryl phosphate ester comprising two meta-cresol groups and one para-cresol group.[1] While Tricresyl Phosphate (TCP) mixtures are ubiquitous in aviation lubricants, hydraulic fluids, and flame retardants, the precise isomeric composition is critical for safety. Unlike the neurotoxic ortho-substituted isomers, Bis(m-cresyl) p-Cresyl Phosphate serves as a vital reference standard for validating "safe" TCP formulations, confirming the absence of neuropathic target esterase (NTE) inhibitors.
Chemical Identity & Physicochemical Specifications
The following data establishes the baseline identity for Bis(m-cresyl) p-Cresyl Phosphate. Note that while the molecular weight and formula are identical across all TCP isomers, the specific structural arrangement of the cresol substituents dictates its unique CAS registry and safety profile.[1]
| Property | Specification |
| Chemical Name | Bis(m-cresyl) p-Cresyl Phosphate |
| Systematic Name | Phosphoric acid, bis(3-methylphenyl) 4-methylphenyl ester |
| CAS Registry Number | 72016-32-1 |
| Molecular Formula | C₂₁H₂₁O₄P |
| Molecular Weight | 368.36 g/mol |
| Physical State | Viscous liquid (Standard Temperature) |
| Solubility | Soluble in toluene, hexane, dichloromethane; Insoluble in water |
| Key Structural Feature | Absence of ortho-methyl groups (Critical for non-toxicity) |
Structural Isomerism Note
This molecule is one of the "mixed" isomers of TCP.[1] In a commercial mixture produced from mixed cresols, statistical distribution results in various combinations (mmm, mmp, mpp, ppp, etc.).
-
Bis(m-cresyl) p-Cresyl: 2 meta rings, 1 para ring.
-
Bis(p-cresyl) m-Cresyl: 2 para rings, 1 meta ring (CAS: 136868-91-2).
-
Tri-ortho-cresyl (TOCP): 3 ortho rings (Highly Toxic).
Synthesis & Manufacturing Logic
The synthesis of mixed phosphate esters typically follows a nucleophilic acyl substitution mechanism.[1] For the specific isolation or enrichment of Bis(m-cresyl) p-Cresyl Phosphate, a controlled stepwise phosphorylation is required to avoid statistical scrambling.[1]
Reaction Mechanism[1][2][3]
-
Phosphorylation: Phosphorus oxychloride (
) acts as the electrophile. -
Stepwise Addition: To favor the specific bis-meta mono-para structure, stoichiometry must be tightly controlled, often requiring the isolation of the intermediate phosphorochloridate.[1]
Core Reaction:
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from raw materials to the purified isomer, highlighting the critical separation step required to remove toxic ortho impurities if crude cresol feedstocks are used.
Figure 1: Synthesis workflow emphasizing the purification stage necessary to isolate specific mixed esters from statistical reaction products.
Toxicology & Safety: The "Ortho-Effect"
For drug development professionals and toxicologists, the distinction between Bis(m-cresyl) p-Cresyl Phosphate and Tri-ortho-cresyl phosphate (TOCP) is the defining characteristic of this compound.
Mechanism of Action (Toxicity vs. Safety)
The neurotoxicity of TCPs (Organophosphate-Induced Delayed Neuropathy, OPIDN) is strictly structure-dependent.[1]
-
Toxic Pathway (Ortho-isomers): Requires at least one ortho-methyl group. The liver cytochrome P450 enzymes hydroxylate the ortho-methyl, which then cyclizes with the phosphate group to form Saligenin Cyclic o-Tolyl Phosphate (SCOTP) or Cresyl Saligenin Phosphate (CBDP) . This cyclic metabolite irreversibly inhibits Neuropathy Target Esterase (NTE).
-
Safe Pathway (Meta/Para-isomers): Bis(m-cresyl) p-Cresyl Phosphate lacks the ortho-methyl group required for cyclization. Hydroxylation occurs, but the steric geometry prevents the formation of the neurotoxic cyclic phosphate.[1] The molecule is conjugated and excreted.
Metabolic Fate Diagram
Figure 2: Comparative metabolic pathways demonstrating why Bis(m-cresyl) p-Cresyl Phosphate avoids the neurotoxic mechanism associated with ortho-isomers.
Analytical Protocol: Isomer Differentiation
To verify the purity of Bis(m-cresyl) p-Cresyl Phosphate or to detect it within a complex matrix (e.g., cabin air quality monitoring or oil analysis), Gas Chromatography-Mass Spectrometry (GC-MS) is the standard validation method.
Protocol: GC-MS Separation of TCP Isomers
Objective: Resolve meta/para isomers from toxic ortho isomers.
-
Sample Preparation:
-
Dissolve 100 µL of sample in 1 mL of Hexane/Dichloromethane (1:1).[1]
-
Add deuterated internal standard (e.g.,
-TCP).
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film). Non-polar phases are preferred for boiling point separation.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C (Critical for isomer resolution).
-
Final: Hold 5 mins.
-
-
-
MS Detection:
-
Mode: SIM (Selected Ion Monitoring) for trace analysis.
-
Target Ions:
-
m/z 368 (Molecular Ion
). -
m/z 367 (
). -
m/z 165 (Cresyl fragment).
-
-
Differentiation:Ortho isomers typically elute earlier than para isomers due to steric shielding reducing boiling points slightly. Bis(m-cresyl) p-Cresyl Phosphate will elute between the all-meta and all-para standards.[1]
-
References
-
De Nola, G., Kibby, J., & Mazurek, W. (2008).[2] Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
PubChem. (2025).[3][4] Tri-m-cresyl phosphate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. Australian Government. Retrieved from [Link]
-
Doudrick, K., et al. (2023).[5] Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion-Molecule Reactions. Journal of the American Society for Mass Spectrometry.[1][5] Retrieved from [Link]
Sources
- 1. US2870192A - Tricresylphosphate process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. o-Cresyl phosphate | C21H21O4P | CID 6527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tri-m-cresyl phosphate | C21H21O4P | CID 11232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion-Molecule Reactions with Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Isomeric Composition & Toxicological Profiling of Tricresyl Phosphate (TCP) Mixtures
Executive Summary
Tricresyl phosphate (TCP) is a complex organophosphate mixture widely utilized as a flame retardant and anti-wear additive in aviation lubricants and hydraulic fluids. While historically characterized by its tri-ortho content (TOCP), modern toxicological scrutiny has shifted toward the mono-ortho and di-ortho isomers. These "minor" constituents possess significantly higher neurotoxic potential than previously understood, primarily due to their metabolic bioactivation into cyclic saligenin phosphates.
This guide provides a definitive breakdown of the isomeric landscape of commercial TCP, the mechanism of its bioactivation (relevant to drug metabolism and toxicology), and a validated analytical workflow for isomer speciation.
Part 1: The Chemical Architecture of TCP
Commercial TCP is synthesized via the phosphorylation of "cresol," a methylphenol mixture containing ortho-, meta-, and para- isomers.[1] Because the phosphorylation reaction is largely statistical, the resulting product is not a single molecule but a matrix of 10 unique chemical species .
The Statistical Distribution
The reaction of phosphorus oxychloride (
The 10 Unique Isomers: Due to the symmetry of the phosphate core, the 27 possible combinations reduce to 10 unique species:
| Category | Isomer Structure (Ligands) | Abbreviation | Toxicological Relevance |
| Symmetric | ortho, ortho, ortho | TOCP | Historical Reference Standard (Neurotoxic) |
| meta, meta, meta | TMCP | Low Toxicity | |
| para, para, para | TPCP | Low Toxicity | |
| Mixed (Di-ortho) | ortho, ortho, meta | DO-m-CP | High Potency |
| ortho, ortho, para | DO-p-CP | High Potency | |
| Mixed (Mono-ortho) | ortho, meta, meta | MO-mm-CP | Critical Concern (Hard to separate) |
| ortho, para, para | MO-pp-CP | Critical Concern | |
| ortho, meta, para | MO-mp-CP | Critical Concern | |
| Non-Ortho Mixed | meta, meta, para | - | Inert |
| meta, para, para | - | Inert |
Visualization of Isomer Formation
The following diagram illustrates the combinatorial complexity arising from the cresol feedstock.
Caption: Statistical formation of TCP isomers. Note that modern refining reduces TOCP but may leave traces of mono-ortho isomers.
Part 2: The Toxicological Imperative (Bioactivation)
For drug development professionals, TCP represents a classic case of metabolic bioactivation (pro-toxin to toxin). The parent phosphate esters are relatively inert; toxicity requires hepatic conversion.
The "Ortho" Mechanism
The neurotoxicity, specifically Organophosphate-Induced Delayed Neuropathy (OPIDN), is strictly dependent on the presence of at least one ortho-methyl group.
-
Hydroxylation: Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) hydroxylate the ortho-methyl group.
-
Cyclization: The hydroxyl group attacks the central phosphorus atom, displacing a cresyl group.
-
Formation of CBDP: This results in a cyclic metabolite: Cresyl Saligenin Phosphate (CBDP) .[2][3]
-
Target Inhibition: CBDP irreversibly inhibits Neuropathy Target Esterase (NTE) in neural tissue, leading to axonal degeneration.
Crucial Insight: Mono-ortho isomers are often more toxic than TOCP because the steric hindrance in TOCP (three ortho groups) can slow the initial hydroxylation, whereas mono-ortho isomers are more sterically accessible to CYP450 enzymes.
Caption: The metabolic pathway converting inert TCP isomers into the neurotoxic CBDP metabolite.
Part 3: Commercial Variability & Modern Composition
Historically, TCP mixtures contained up to 30% ortho-isomers.[4][5] Modern manufacturing processes use "low-ortho" cresol feedstocks (where ortho-cresol is removed via distillation).
The "Low-Ortho" Paradox
While modern specifications (e.g., SAE AS5780 for jet oils) require low total phenolic toxicity, standard QC often looks for TOCP specifically.
-
The Trap: Distillation removes pure ortho-cresol effectively. However, trace ortho-cresol can remain.
-
The Result: Statistical recombination means you rarely form TOCP (
), but you do form mono-ortho isomers ( or ). -
Implication: A sample can test "Negative" for TOCP but still contain neurotoxic mono-ortho isomers.
| Component | Historic TCP | Modern "Low-Toxicity" TCP |
| Total Ortho Content | > 10% | < 0.1% (Typical) |
| Dominant Toxicant | TOCP ( | Mono-ortho isomers ( |
| Analytical Challenge | Easy (High conc.) | Difficult (Trace analysis required) |
Part 4: Analytical Protocol (GC-MS)
To accurately assess the safety profile of a TCP mixture, one must resolve the isomers. Standard C18 HPLC is often insufficient due to co-elution. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.
Methodology: Isomer Speciation
Objective: Quantify mono-ortho isomers distinct from the bulk meta/para matrix.
Instrument Parameters:
-
System: GC-MS (Single Quadrupole or Triple Quad for MRM).
-
Column: DB-17ms (50%-phenyl-methylpolysiloxane) or VF-Xms .
-
Rationale: High-phenyl columns provide better separation of aromatic isomers based on dipole moments compared to standard non-polar (DB-5) columns.
-
-
Carrier Gas: Helium, 1.0 mL/min (constant flow).
-
Temp Program: 80°C (1 min)
20°C/min to 200°C 5°C/min to 280°C.
The Self-Validating Workflow
This protocol includes a "System Suitability" checkpoint to ensure isomer resolution.
Caption: GC-MS workflow for differentiating toxic mono-ortho isomers from the bulk matrix.
Data Interpretation[3]
-
m/z 368: Molecular ion (
) for all TCP isomers. -
m/z 165: Tropylium ion (characteristic of alkyl-benzenes).
-
Differentiation: Identification relies on Retention Time (RT) .
-
Elution Order (Typical on DB-17): Ortho-substituted isomers generally elute earlier than meta/para isomers due to steric shielding reducing interaction with the stationary phase.
-
Sequence:
(Fastest) (Slowest).
-
References
-
De Nola, G., Kibby, J., & Mazurek, W. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A, 1200(2), 211-216. Link
-
Winder, C., & Balouet, J. C. (2002). The toxicity of commercial jet oils: Environmental and health effects. Journal of Transport & Health. (Contextualizing the Aerotoxic Syndrome debate). Link
-
National Toxicology Program (NTP).[6] (1994). Toxicology and Carcinogenesis Studies of Tricresyl Phosphate in F344/N Rats and B6C3F1 Mice. NTP Technical Report Series, 433. Link
-
Carletti, E., et al. (2011). Reaction of Cresyl Saligenin Phosphate, the Organophosphorus Metabolite of Tri-o-Cresyl Phosphate, with Human Cholinesterases. Chemical Research in Toxicology. (Mechanism of CBDP).[2][3] Link
-
EASA (European Aviation Safety Agency). (2017). Research Project: CAQ - Preliminary cabin air quality measurement campaign. (Provides modern commercial mixture analysis). Link
Sources
- 1. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 2. Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition pathways of the potent organophosphate CBDP with cholinesterases revealed by X-ray crystallographic snapshots and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. series.publisso.de [series.publisso.de]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Safety Profiling and Neurotoxic Potential of Non-Ortho Tricresyl Phosphate Isomers
Topic: Health and Safety Data for Non-Ortho Tricresyl Phosphate Isomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tricresyl phosphate (TCP) has historically been synonymous with neurotoxicity due to the infamous "Ginger Jake" paralysis incidents of the 1930s. However, this toxicity is structurally specific to ortho-isomers (specifically tri-ortho-cresyl phosphate, TOCP). Modern industrial and pharmaceutical applications utilize "low-ortho" or "non-ortho" grades (primarily meta- and para- isomers).
This guide provides a rigorous technical analysis of the non-ortho isomers—Tri-meta-cresyl phosphate (TMCP) and Tri-para-cresyl phosphate (TPCP) . We distinguish their safety profiles from TOCP, detailing the metabolic divergence that prevents organophosphate-induced delayed neuropathy (OPIDN) and providing validated protocols for confirming their safety in research settings.
Chemical Identity & Physical Properties
The toxicity of TCP is isomer-dependent. While commercial TCP is a mixture, understanding the pure isomers is critical for risk assessment. The ortho isomer possesses a steric capability for metabolic cyclization that the meta and para isomers lack.
Table 1: Comparative Physical Properties of Pure TCP Isomers
| Property | Tri-ortho-cresyl phosphate (TOCP) | Tri-meta-cresyl phosphate (TMCP) | Tri-para-cresyl phosphate (TPCP) |
| CAS Number | 78-30-8 | 563-04-2 | 78-32-0 |
| Structure | Ortho-methyl substitution | Meta-methyl substitution | Para-methyl substitution |
| Physical State | Liquid (Solid < 11°C) | Liquid | Solid (Crystalline) |
| Melting Point | 11°C | 25.6°C | 77–78°C |
| Boiling Point | 410°C | 260°C (at 15 mmHg) | 244°C (at 3.5 mmHg) |
| Log Pow | ~5.11 | ~5.11 | ~5.11 |
| Water Solubility | Insoluble (<1 mg/L) | Insoluble | Insoluble |
| Neurotoxicity | High (OPIDN Inducer) | Low (Non-Neuropathic) | Low (Non-Neuropathic) |
Data Source: WHO Environmental Health Criteria 110 [1]; Inchem [2].
Mechanism of Action: The Metabolic Divergence
The safety of non-ortho isomers is not due to a lack of absorption but a divergence in bioactivation.
-
TOCP (Toxic Pathway): The ortho-methyl group is hydroxylated by cytochrome P450 enzymes. Because of its proximity to the phosphate group, it undergoes an intramolecular cyclization to form Cresyl Saligenin Phosphate (CBDP) . CBDP is the potent neurotoxin that irreversibly inhibits Neuropathy Target Esterase (NTE), leading to axonal degeneration.
-
TMCP/TPCP (Safe Pathway): The meta and para methyl groups are too far from the phosphate center to cyclize. They are hydroxylated to form carboxylic acids or excreted as glucuronides, bypassing the formation of the neurotoxic saligenin cyclic metabolite.
Visualization: Metabolic Fate of TCP Isomers
Figure 1: The structural basis of toxicity. Only the ortho-isomer can form the cyclic neurotoxic metabolite (CBDP).
Toxicological Profile & Safety Data
Acute & Chronic Toxicity
Non-ortho isomers exhibit low acute toxicity compared to the ortho-analogs.
-
Acute Oral LD50 (Rat): > 2,000 mg/kg (TMCP/TPCP) vs ~1,160 mg/kg (TOCP).
-
NOAEL (Chronic): In 2-year studies of TCP "free of o-isomers," the No Observed Adverse Effect Level (NOAEL) was determined to be 13 mg/kg/day (male rats) based on cytoplasmic vacuolation in adrenal glands, not neurotoxicity [3].
Neurotoxicity (NTE Inhibition)[3]
-
TOCP: Causes >70% inhibition of NTE in hen brain (the threshold for OPIDN).
-
TMCP/TPCP: Do not inhibit NTE significantly in vivo. In vitro studies show IC50 values >80 µM for neurite outgrowth inhibition, whereas CBDP (TOCP metabolite) is active at ~15 µM [4].
Experimental Protocols for Safety Validation
For researchers working with novel TCP derivatives or verifying "low-ortho" grades, relying on certificates of analysis is insufficient. The following self-validating protocols are recommended.
Protocol A: In-Vitro Neuropathy Target Esterase (NTE) Assay
Objective: Determine if a test compound inhibits NTE, the predictor of delayed neuropathy.[1] Standard: Modified Johnson Method / OECD 418 (Principle).
Workflow Logic: NTE activity is defined as the esterase activity that is resistant to Paraoxon (which kills AChE and other esterases) but sensitive to Mipafox (a specific NTE inhibitor).
Figure 2: Differential inhibition assay to isolate NTE activity.
Validation Criteria:
-
Positive Control: Mipafox must inhibit >90% of the differential activity.
-
Negative Control: Vehicle (DMSO) must show <10% inhibition relative to baseline.
-
Threshold: >70% inhibition by the test compound indicates OPIDN potential.
Protocol B: Neurite Outgrowth Assay (Functional Screen)
Objective: Assess sublethal neurotoxicity (axonopathy) in human cells. Cell Line: SH-SY5Y (differentiated) or iPSC-derived neurons.
-
Seeding: Plate cells in 96-well plates coated with Laminin/Poly-D-Lysine.
-
Differentiation: Treat with Retinoic Acid (10 µM) for 5-7 days to induce neurite extension.
-
Exposure: Treat with Test Compound (0.1 – 100 µM) for 24-48 hours.
-
Control: TOCP (Positive), Vehicle (Negative).
-
-
Staining: Fix and stain with Anti-β-Tubulin III (neuronal marker).[2]
-
Analysis: Automated High-Content Imaging (HCI). Measure Total Neurite Length and Branch Points .
-
Interpretation: Non-ortho isomers should show no significant reduction in neurite length at <100 µM.
Risk Assessment & Handling
Occupational Exposure Limits (OELs)
Regulatory bodies often set limits for "Tricresyl Phosphate" based on the toxic ortho-isomer.
-
OSHA/ACGIH TWA: 0.1 mg/m³ (skin).[3]
-
Interpretation for Non-Ortho: Since the OEL is derived from TOCP toxicity, adhering to 0.1 mg/m³ for pure non-ortho isomers provides a safety factor of >100x .
Handling Recommendations
-
Skin Absorption: All TCP isomers are readily absorbed through the skin. Nitrile gloves (0.11 mm) are recommended; change every 30 minutes upon splash contact.
-
Inhalation: Use P95/P100 respirators if aerosols (mists) are generated. TCP has low vapor pressure, so vapor inhalation is rare at room temperature.[4]
-
Disposal: Incineration is the only approved disposal method due to environmental persistence.
References
-
World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety. [Link]
-
International Programme on Chemical Safety (IPCS). (2002). Tricresyl Phosphate (ICSC 0961). [Link]
-
German Commission for the Investigation of Health Hazards (MAK). (2019). Tricresyl phosphate, isomers, "free of o-isomers" [MAK Value Documentation]. [Link]
-
Hausherr, V., et al. (2016). Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. Neurotoxicology.[5][6][7][8] [Link]
-
OECD. (1995). Test No. 418: Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure.[7] OECD Guidelines for the Testing of Chemicals.[7][9] [Link][10]
-
U.S. EPA. (1998). Health Effects Test Guidelines OPPTS 870.6100: Delayed Neurotoxicity.[7] [Link]
Sources
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 3. nj.gov [nj.gov]
- 4. Evaluation of the hazards of industrial exposure to tricresyl phosphate: a review and interpretation of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Delayed neurotoxicity following acute exposure (hen) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. oecd.org [oecd.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Guide: Solubility Profiling of Bis(m-cresyl) p-Cresyl Phosphate
This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and experimental characterization of Bis(m-cresyl) p-Cresyl Phosphate . It is designed for researchers in pharmaceutical development, toxicology, and materials science who require precise data for impurity profiling, extractables/leachables (E&L) studies, or formulation.
Executive Technical Summary
Bis(m-cresyl) p-Cresyl Phosphate (CAS: 136868-91-2, often indexed under mixed isomers 1330-78-5) is a specific triaryl phosphate ester isomer. Unlike its neurotoxic analog Tri-o-cresyl phosphate (TOCP), this isomer lacks ortho-methyl substitution, significantly altering its metabolic fate and toxicity profile.
In drug development and industrial hygiene, this compound is primarily encountered as:
-
A Leachable/Extractable: Migrating from plasticized polymers (PVC, elastomers) into drug product streams.
-
An Impurity Standard: Used to validate the absence of neurotoxic isomers in commercial Tricresyl Phosphate (TCP) mixtures.
Solubility Verdict: The molecule is highly lipophilic (LogP ~5.11). It is virtually insoluble in water but exhibits high solubility in polar aprotic and non-polar organic solvents (Toluene, Acetone, DMSO), driven by strong dispersion forces and moderate polarity.
Physicochemical & Thermodynamic Framework
To predict solubility behavior in novel systems without empirical testing, we utilize Hansen Solubility Parameters (HSP) and partition coefficients. These parameters explain the causality behind solvent compatibility.
Thermodynamic Parameters
| Parameter | Value | Interpretation |
| LogP (Octanol/Water) | 5.11 | Highly lipophilic; partitions strongly into lipid bilayers and organic phases. |
| Water Solubility | < 0.36 mg/L | Effectively insoluble; requires surfactant or co-solvent for aqueous bio-assays. |
| HSP | 19.0 MPa | High dispersion forces due to aromatic rings; affinity for aromatics (Toluene). |
| HSP | 12.3 MPa | Moderate polarity from the phosphate ester core; affinity for ketones/esters. |
| HSP | 4.5 MPa | Very low H-bonding capacity; poor solubility in water/glycols. |
Note: HSP values are derived from the general Tricresyl Phosphate class, as isomeric variations cause negligible shifts in bulk solvation thermodynamics.
Solvation Mechanism
The solubility of Bis(m-cresyl) p-Cresyl Phosphate follows the "like dissolves like" principle but is specifically governed by entropy of mixing in organic solvents. The phosphate core accepts weak hydrogen bonds, allowing solubility in alcohols (Methanol/Ethanol), but the bulky hydrophobic tolyl groups prevent hydration, rendering it insoluble in water.
Solubility Data & Solvent Compatibility
The following data consolidates empirical trends for TCP isomers. Use this table for solvent selection in chromatography (HPLC) or extraction protocols.
| Solvent Class | Solvent | Solubility Status | Application Context |
| Polar Protic | Water | Insoluble (<1 mg/L) | Relevant for environmental fate; requires SPE for extraction. |
| Polar Protic | Methanol | Soluble | Standard solvent for analytical stock solutions. |
| Polar Protic | Ethanol | Soluble | Preferred green solvent for toxicity studies. |
| Polar Aprotic | Acetone | Highly Soluble | Excellent for cleaning glassware and rapid dissolution. |
| Polar Aprotic | Acetonitrile | Soluble | Primary mobile phase for Reverse-Phase HPLC. |
| Polar Aprotic | DMSO | Soluble | Standard vehicle for in vitro bio-assays. |
| Non-Polar | Toluene | Highly Soluble | Ideal for liquid-liquid extraction (LLE) from aqueous samples. |
| Non-Polar | Hexane | Soluble | Used in defatting or specific LLE workflows. |
Experimental Protocol: Determination & Quantification
For drug development applications requiring GLP-compliant solubility data, do not rely on literature values alone. Use this self-validating Saturation Shake-Flask Method coupled with GC-MS or HPLC.
Workflow Diagram (DOT)
Figure 1: Step-by-step workflow for determining the solubility limit of organophosphates.
Detailed Methodology
Step 1: Sample Preparation
-
Add excess Bis(m-cresyl) p-Cresyl Phosphate to the target solvent in a borosilicate glass vial (avoid plastics to prevent plasticizer leaching interference).
-
Critical Control: Ensure a visible undissolved phase remains throughout the experiment to guarantee saturation.
Step 2: Equilibration
-
Agitate at constant temperature (typically 25°C ± 0.1°C) for 24–48 hours.
-
Self-Validation: Measure aliquots at 24h and 48h. If concentrations differ by >5%, continue equilibration.
Step 3: Phase Separation
-
Centrifuge at >3000 RCF for 10 minutes or filter through a 0.22 µm PTFE filter (compatible with organic solvents).
-
Pre-saturation: Discard the first 1-2 mL of filtrate to prevent filter adsorption errors.
Step 4: Analytical Quantification (GC-MS)
-
Column: DB-5ms or equivalent (5% phenyl methyl siloxane).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).
-
Detection: SIM mode (Target Ions: m/z 368, 165 for TCP isomers).
-
Calibration: External standard curve (R² > 0.99) using a reference standard of Bis(m-cresyl) p-Cresyl Phosphate.
Drug Development Context: Toxicity & Metabolism
Understanding the structural isomerism is vital for safety assessments. The neurotoxicity of TCP is isomer-specific.
Metabolic Activation Pathway
The "Drug Development" concern centers on Organophosphate-Induced Delayed Neuropathy (OPIDN) .[1] This is caused exclusively by isomers containing an ortho-cresyl group.
-
Tri-o-cresyl phosphate (TOCP): Metabolized by CYP450 to a cyclic saligenin phosphate (neurotoxic).
-
Bis(m-cresyl) p-Cresyl Phosphate: Lacks ortho-methyl groups. It cannot form the cyclic neurotoxic intermediate. It is metabolized via p-hydroxylation and excreted, presenting a significantly lower toxicity profile.
Toxicity Pathway Diagram (DOT)
Figure 2: Divergent metabolic pathways highlighting the safety profile of the target isomer compared to toxic ortho-analogs.
References
-
World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110).[2] International Programme on Chemical Safety. [Link]
-
Abbott, S. (2023). Hansen Solubility Parameters: Basics and Values. Hansen-Solubility.com. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6527, Tricresyl phosphate. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Evaluation Statement: Cresyl phosphates and xylyl phosphates. Australian Government. [Link]
-
De Nola, G., et al. (2008). Determination of tricresyl phosphate isomers in aviation oils. Journal of Chromatography A, 1200(2), 211-216. [Link]
Sources
Methodological & Application
Application Note: Selective Separation and Quantification of Tricresyl Phosphate (TCP) Isomers by GC-MS
Detailed Application Note & Protocol: GC-MS Separation of Tricresyl Phosphate Isomers
Abstract & Scope
Tricresyl phosphate (TCP) is a complex mixture of organophosphate esters used extensively as anti-wear additives in aviation engine oils and as flame retardants in hydraulic fluids.[1][2] Commercial TCP mixtures contain up to 10 positional isomers.[2][3] Among these, the ortho-substituted isomers (specifically mono-ortho and tri-ortho cresyl phosphates) exhibit significant neurotoxicity, capable of inducing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][4]
Standard analysis often quantifies "total TCP," which fails to assess the specific toxicological risk. This protocol details a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) method designed to chromatographically separate and quantify the neurotoxic ortho-isomers from the less toxic meta- and para-isomers. The method leverages a specific temperature gradient on a 5% phenyl-arylene stationary phase and Selected Ion Monitoring (SIM) for femtogram-level sensitivity.
Scientific Background & Mechanism
The Isomer Challenge
TCP consists of three cresol rings attached to a central phosphate group. The position of the methyl group on the cresol ring (ortho, meta, para) creates 10 possible isomers:
-
Symmetrical: Tri-ortho (ToCP), Tri-meta (TmCP), Tri-para (TpCP).
-
Asymmetrical (Mixed): e.g., Mono-ortho-di-meta, Di-ortho-mono-para, etc.
Toxicological Relevance: The neurotoxicity is structurally specific. Ortho-isomers possess a methyl group in the ortho position, allowing for metabolic activation by cytochrome P450 enzymes into a cyclic saligenin phosphate (CBDP). This metabolite irreversibly inhibits Neuropathy Target Esterase (NTE), leading to axonal degeneration. Meta and para isomers cannot form this cyclic intermediate and are significantly less toxic.
Separation Principle
Separation is achieved via Gas Chromatography (GC) based on subtle boiling point differences and steric interactions with the stationary phase.
-
Stationary Phase: A low-polarity phase (5% phenyl / 95% dimethylpolysiloxane, e.g., DB-5ms) is preferred for its robustness and ability to resolve isomers based on van der Waals forces and pi-pi interactions.
-
Detection (MS): Electron Ionization (EI) at 70 eV produces a molecular ion (
) at m/z 368. Fragmentation patterns are similar, making chromatographic resolution critical. However, ortho-isomers often exhibit enhanced "ortho effects" (specific rearrangements) that can be corroborated with retention time.
Experimental Protocol
Reagents & Standards
-
TCP Standard Mix: Commercial mixture (technical grade) for pattern recognition.
-
Isomer-Specific Standards: Pure ToCP (CAS 78-30-8), TmCP (CAS 563-04-2), and TpCP (CAS 78-32-0) are required for retention time locking.
-
Internal Standard (ISTD): Deuterated TCP (
-TCP) or Tri-n-butyl phosphate (TBP) if deuterated standards are unavailable. -
Solvent: Acetonitrile or Hexane (HPLC Grade).
Sample Preparation
-
Air/Wipe Samples: Extract filters/wipes with 2.0 mL Acetonitrile. Sonicate for 20 mins. Concentrate to 0.5 mL under nitrogen stream.
-
Oil Samples: Dilute 100 mg of oil into 10 mL of Hexane (1:100 dilution). Further dilute 1:100 if "total TCP" is high, but maintain low dilution for trace ortho detection.
GC-MS Instrumentation Parameters
Table 1: Gas Chromatography Conditions
| Parameter | Setting | Rationale |
| System | Agilent 7890 GC / 5977 MSD (or equivalent) | Standard high-sensitivity platform. |
| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Low bleed, high inertness for active phosphates. |
| Inlet | Splitless (1 µL injection) @ 260°C | Maximizes sensitivity for trace isomers. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 90°C (1 min) → 20°C/min to 220°C → 4°C/min to 280°C (Hold 5 min) | Slow ramp (4°C/min) is critical for isomer resolution in the elution window. |
| Transfer Line | 280°C | Prevents condensation of high-boiling TCPs. |
Table 2: Mass Spectrometry (SIM) Parameters
| Ion Type | m/z | Identity | Purpose |
| Target | 368.1 | Quantitation (High abundance). | |
| Qualifier 1 | 367.1 | Confirmation of structure. | |
| Qualifier 2 | 165.0 | Characteristic aromatic fragment. | |
| Qualifier 3 | 91.0 | General alkyl-benzene marker. | |
| Dwell Time | 50 ms | - | Sufficient points across the peak. |
Workflow Visualization
The following diagram illustrates the critical decision points in the analytical workflow, specifically distinguishing the toxic ortho pathway.
Figure 1: Analytical workflow for the differentiation of toxic ortho-isomers from non-toxic congeners.
Results & Discussion
Chromatographic Resolution
On a DB-5ms column using the specified slow ramp (4°C/min), the isomers typically elute in the following order (subject to specific column phase ratio):
-
Tri-ortho-cresyl phosphate (ToCP) : Often elutes first or distinctively due to steric hindrance preventing close packing with the stationary phase (lower boiling point interaction).
-
Mixed Isomers : Mono-ortho and Di-ortho isomers elute between the pure ortho and meta/para peaks.
-
Tri-para (TpCP) & Tri-meta (TmCP) : These elute later and often closely together.
Critical Note: The "ortho effect" in mass spectrometry (proximity of the methyl group to the phosphate oxygen) facilitates a McLafferty-type rearrangement. While the mass spectra are similar (all
Calibration & Linearity
-
Range: 0.5 ng/mL to 1000 ng/mL.
-
Linearity:
is expected. -
LOD/LOQ: Method Detection Limits (MDL) are typically in the range of 0.1–0.5 ng/sample (on column).
Troubleshooting & Tips
-
Peak Tailing: TCPs are polar and active. Tailing indicates dirty inlet liners or column activity. Action: Change the liner (use ultra-inert wool) and trim the column guard (0.5 m) regularly.
-
Isomer Co-elution: If ToCP and mixed isomers co-elute, reduce the ramp rate to 2°C/min in the 220°C–260°C window.
-
Carryover: TCPs are sticky. Include solvent blanks (Acetonitrile) between high-concentration samples.
References
-
De Nola, G., Hanhela, P. J., & Mazurek, W. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[5] Journal of Chromatography A, 1200(2), 211–216. Link
-
Solbu, K., Daae, H. L., Olsen, R., Thorud, S., Ellingsen, D. G., & Lundanes, E. (2011). Organophosphates in aircraft cabin air: comparison of sampling and analytical methodology. Journal of Environmental Monitoring, 13(5), 1393–1403. Link
-
Winder, C., & Balouet, J. C. (2002).[4] The toxicity of commercial jet oils: Environmental and health effects. Environmental Research, 89(2), 146–164. Link
-
Megson, D., et al. (2016). Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion-Molecule Reactions with Oxygen.[6] Analytical Chemistry. (Contextual reference for advanced MS mechanisms). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of ortho-Cresyl Phosphate Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. series.publisso.de [series.publisso.de]
- 5. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion-Molecule Reactions with Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Bis(m-cresyl) p-Cresyl Phosphate as a plasticizer in polymers
Application Note & Protocol Guide: Bis(m-cresyl) p-Cresyl Phosphate (BMCpCP)
Executive Summary & Chemical Identity
Bis(m-cresyl) p-Cresyl Phosphate (BMCpCP) represents the "Gold Standard" isomer within the Tricresyl Phosphate (TCP) family. Unlike generic TCP mixtures which may contain neurotoxic ortho-cresol isomers, BMCpCP is a specific asymmetric phosphate ester designed to maximize plasticization efficiency and flame retardancy while minimizing toxicity profiles associated with Organophosphate-Induced Delayed Neuropathy (OPIDN).
This guide details the protocols for utilizing BMCpCP as a primary or secondary plasticizer in Polyvinyl Chloride (PVC) , Nitrocellulose , and Elastomers (NBR/CR) .
| Property | Specification |
| Chemical Name | Bis(3-methylphenyl) 4-methylphenyl phosphate |
| Common Abbreviation | BMCpCP (High-Purity m/p-TCP) |
| CAS Number | 1052691-24-3 (Specific Isomer) / 1330-78-5 (m/p-rich Mix) |
| Molecular Weight | 368.36 g/mol |
| Appearance | Clear, colorless to pale yellow viscous liquid |
| Viscosity | 60–80 mPa·s at 25°C |
| Solubility | Soluble in esters, ketones, aromatic hydrocarbons; Insoluble in water |
Safety & Purity Verification (The "Trustworthiness" Protocol)
CRITICAL WARNING: The historical neurotoxicity of Tricresyl Phosphates is linked exclusively to the ortho-isomer (Tri-ortho-cresyl phosphate, TOCP).[1][2] Before any formulation, the raw material must be validated to ensure it is Free of Ortho-Isomers (<0.1%).
Protocol 1: Isomer Purity Validation via GC-MS
Objective: To certify the raw material is safe for handling and use.
Materials:
-
Gas Chromatograph with Mass Spectrometer (e.g., Agilent 7890/5977).
-
Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).
-
Standard: Pure TOCP standard (for retention time exclusion).
Methodology:
-
Sample Prep: Dilute 100 mg of BMCpCP in 10 mL of HPLC-grade Dichloromethane.
-
Injection: 1 µL splitless injection at 280°C.
-
Oven Program:
-
Hold 80°C for 2 min.
-
Ramp 10°C/min to 280°C.
-
Hold 10 min.
-
-
Analysis:
-
Identify the major peak (BMCpCP) and quantify area %.
-
Pass Criteria: Absence of peak at TOCP retention time; Total ortho-cresol content calculated <0.1%.
-
Application Protocol: Melt Compounding in PVC
Context: BMCpCP is used here to impart flame retardancy and flexibility to semi-rigid PVC.[3]
Formulation Table (Parts per Hundred Resin - phr)
| Component | Function | Dosage (phr) | Notes |
| PVC Resin (K-Value 65) | Base Polymer | 100.0 | Suspension grade |
| BMCpCP | Plasticizer/FR | 30.0 - 50.0 | Pre-heated to 40°C |
| Epoxidized Soybean Oil | Co-stabilizer | 3.0 | HCl scavenger |
| Ca/Zn Stabilizer | Thermal Stabilizer | 2.5 | Non-toxic system |
| Stearic Acid | Lubricant | 0.5 | Process aid |
Step-by-Step Workflow
-
Dry Blending (High-Speed Mixer):
-
Charge PVC resin into the mixer. Start at 600 rpm.
-
When temperature reaches 60°C, add Stabilizer and Stearic Acid.
-
Critical Step: Inject BMCpCP slowly (spray nozzle preferred) while increasing speed to 1200 rpm. The resin temperature must reach 80°C to ensure the porous PVC grains fully absorb the liquid phosphate (Dry-up point).
-
Discharge at 110°C into a cooling mixer. Cool to 40°C.
-
-
Melt Compounding (Twin Screw Extruder):
-
Feed Zone: 150°C (Prevent premature fusion).
-
Compression Zone: 165°C – 175°C.
-
Metering Zone: 180°C.
-
Die: 185°C.
-
Note: Phosphate esters reduce melt viscosity more aggressively than phthalates. Monitor torque; if too low, reduce barrel temperatures by 5°C.
-
-
Specimen Fabrication:
-
Injection mold or compression mold standard ISO test bars immediately to prevent moisture uptake.
-
Application Protocol: Solvent Casting (Coatings/Films)
Context: For high-clarity nitrocellulose lacquers or acrylic films where BMCpCP acts as a non-flammable plasticizer.
Materials:
-
Polymer: Nitrocellulose (High Nitrogen) or PMMA.
-
Solvent System: MEK / Toluene / Butyl Acetate (40:30:30).
Methodology:
-
Dissolution: Dissolve polymer to create a 15 wt% solution. Stir for 4 hours at ambient temperature.
-
Plasticization: Add BMCpCP at 10–20% based on solid polymer weight.
-
Tip: BMCpCP has high solvating power. It will lower the solution viscosity significantly.
-
-
De-aeration: Sonicate the solution for 20 minutes to remove micro-bubbles.
-
Casting:
-
Use a Doctor Blade with a 200 µm gap.
-
Cast onto a clean glass or PET substrate.
-
-
Drying Protocol (Gradient):
-
30 mins at Ambient (prevent skinning).
-
1 hour at 60°C.
-
2 hours at 80°C (vacuum oven preferred) to remove residual solvent.
-
Characterization & Validation
To validate the efficacy of BMCpCP, the following tests are mandatory.
A. Plasticization Efficiency (Glass Transition - Tg)
-
Method: Differential Scanning Calorimetry (DSC).
-
Protocol: Heat-Cool-Heat cycle (-50°C to 150°C) at 10°C/min.
-
Success Metric: A single, sharp Tg indicating full miscibility. For PVC (30 phr), expect Tg drop from 80°C to approx. 25–30°C.
B. Flame Retardancy (Limiting Oxygen Index - LOI)
-
Standard: ASTM D2863.
-
Mechanism: Phosphate esters decompose to form polyphosphoric acid, creating a char layer that cuts off oxygen.
-
Target: LOI > 28% (Self-extinguishing rating).
C. Migration Stability (Leaching Test)
-
Context: Critical for medical or food-contact potential (though BMCpCP is generally industrial).
-
Protocol: Immerse film in n-Hexane (simulating fatty contact) for 24 hours at 25°C.
-
Calculation: Weight Loss (%) =
-
Limit: < 5% loss is acceptable for industrial grades.
Visualizing the Workflow & Mechanism
Figure 1: Integrated Processing & Validation Workflow
Caption: Workflow ensuring safety (isomer check) precedes processing and performance validation.
Figure 2: Mechanism of Action (Plasticization & Fire Resistance)
Caption: Dual-action mechanism: increasing polymer chain mobility while providing a chemical fire shield.
References
-
Wei, G. L., et al. (2015). "Organophosphorus flame retardants and plasticizers: Sources, occurrence, toxicity and human exposure." Environmental Pollution. Link
-
ECHA (European Chemicals Agency). (2023). "Substance Information: Tricresyl Phosphate."[1][2][3][4][5][6] ECHA Registration Dossier. Link
-
ASTM International. "ASTM D2863-19: Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index)." Link
-
World Health Organization (WHO). (1990).[5][6] "Tricresyl Phosphate (Environmental Health Criteria 110)." International Programme on Chemical Safety. Link
Sources
Application of Bis(m-cresyl) p-Cresyl Phosphate in hydraulic fluids
Application Note: Bis(m-cresyl) p-Cresyl Phosphate in High-Performance Hydraulic Fluids
Abstract
This technical guide details the application, validation, and maintenance protocols for Bis(m-cresyl) p-Cresyl Phosphate (BmCpCP) as a primary base stock or anti-wear additive in fire-resistant hydraulic fluids. Unlike generic Tricresyl Phosphate (TCP) mixtures which may contain neurotoxic ortho-isomers, BmCpCP represents a high-purity, structurally optimized isomer profile designed to maximize thermal stability and fire resistance while mitigating Organophosphate-Induced Delayed Neurotoxicity (OPIDN). This document provides a rigorous framework for fluid qualification, in-service monitoring, and degradation management.[1][2]
Introduction: The Isomer Advantage
Phosphate esters are the gold standard for fire-resistant hydraulic fluids in aviation and power generation (EHC systems). However, the historical utility of Tricresyl Phosphate (TCP) has been shadowed by the toxicity of its ortho-isomers (e.g., Tri-ortho-cresyl phosphate, TOCP).[3]
Bis(m-cresyl) p-Cresyl Phosphate is a specific triaryl phosphate ester engineered to solve this toxicology-performance paradox.
-
Chemical Structure: A phosphate core esterified with two meta-cresol rings and one para-cresol ring.
-
Molecular Formula:
[4][5] -
Key Differentiator: By sterically excluding the ortho-position, this molecule prevents the metabolic formation of cyclic saligenin phosphates, the neurotoxic agents responsible for OPIDN, while retaining the superior lubricity and fire-retardant properties of the aryl phosphate class.
Mechanism of Action
Fire Resistance (Radical Scavenging)
BmCpCP functions as a gas-phase flame retardant. Upon exposure to high heat (>600°C), the molecule decomposes to release phosphoric acid species and phenoxy radicals.
-
Endothermic Decomposition: The breakdown absorbs thermal energy, cooling the combustion zone.
-
Radical Trapping: The phosphorus species scavenge H· and OH· radicals from the flame front, effectively terminating the chain reaction of combustion.
Boundary Lubrication
Under high hydraulic pressures, BmCpCP adsorbs onto metal surfaces (ferrous alloys). The phosphate moiety reacts with surface iron oxides to form a eutectic phosphide/phosphate film. This "sacrificial layer" prevents metal-to-metal welding (scuffing) during high-load transients.
Application Protocol: Fluid Qualification & Compatibility
Before introducing BmCpCP-based fluids into a hydraulic system, the following qualification workflow is mandatory to ensure isomer purity and material compatibility.
Protocol A: Isomer Purity Verification (GC-MS)
Objective: Confirm the absence of neurotoxic ortho-cresyl content (<0.1%).
-
Sample Prep: Dilute 100 µL of fluid in 900 µL of n-Hexane (HPLC Grade).
-
Instrument: Gas Chromatography - Mass Spectrometry (Agilent 8890/5977 or equivalent).
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Method:
-
Injector: 280°C, Splitless.
-
Oven: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
MS Source: EI mode, SIM (Select Ion Monitoring) for m/z 368 (Molecular Ion) and m/z 165 (Ortho-diagnostic fragment).
-
-
Acceptance Criteria:
-
BmCpCP Peak: >98% Area Integration.
-
Ortho-isomers: Not Detected (LOD < 50 ppm).
-
Protocol B: Material Compatibility Check
Phosphate esters are aggressive solvents. Use the table below to validate seal and hose materials.
| Material Class | Compatibility | Notes |
| Elastomers | ||
| Fluorocarbon (FKM/Viton) | Excellent | Primary choice for seals/O-rings. |
| Ethylene Propylene (EPDM) | Good | Compatible, but verify specific grade. |
| Nitrile (Buna-N/NBR) | Severe Incompatibility | Will swell and dissolve. DO NOT USE. |
| Polyurethane | Poor | Prone to hydrolysis and softening. |
| Coatings | ||
| Epoxy (Two-part) | Excellent | Recommended for reservoir interiors. |
| Alkyd Enamel | Poor | Will strip/dissolve paint. |
In-Service Maintenance & Monitoring
Phosphate esters degrade primarily via hydrolysis , a self-catalyzing reaction where water cleaves the ester bond, releasing cresol and phosphoric acid derivatives.[6] These acids then accelerate further hydrolysis.
Visualizing the Degradation Pathway
Figure 1: The autocatalytic hydrolysis cycle of phosphate esters. Note that the acid byproduct feeds back into the reaction, causing exponential degradation if unchecked.
Protocol C: Routine Condition Monitoring (ASTM D8323)
Frequency: Monthly (Weekly for critical high-temp systems).
| Parameter | Test Method | Target Limit | Critical Limit | Action Required |
| Acid Number (TAN) | ASTM D664 | < 0.05 mg KOH/g | > 0.15 mg KOH/g | Activate acid-scavenging filters (Fuller's Earth/Ion Exchange). |
| Water Content | ASTM D6304 (Karl Fischer) | < 300 ppm | > 500 ppm | Vacuum dehydration or dry nitrogen sparge. |
| Particle Count | ISO 4406 | 16/14/11 | 18/16/13 | Kidney-loop filtration. |
| Resistivity | ASTM D1169 | > 5 GΩ·cm | < 2 GΩ·cm | Indicates acid accumulation; check TAN. |
| Viscosity | ASTM D445 | ± 5% of New | ± 10% of New | Check for thermal cracking or wrong fluid top-up. |
Step-by-Step Acid Remediation:
-
Trigger: TAN reaches 0.10 mg KOH/g.
-
Intervention: Engage kidney-loop filtration system equipped with Ion Exchange (IX) Resins specifically designed for phosphate esters (e.g., weak base anionic resins). Note: Avoid Activated Alumina if metal soap formation is a concern.
-
Verification: Recirculate 5x reservoir volume. Retest TAN.
-
Root Cause: Inspect breathers and seals for moisture ingress (the catalyst for the acid).
Safety & Handling (Toxicology)
While BmCpCP is engineered for low toxicity, it is still an industrial chemical.
-
Neurotoxicity: Unlike TOCP, BmCpCP does not inhibit Neuropathy Target Esterase (NTE) significantly. However, standard precautions for organophosphates apply.
-
PPE Requirements:
-
Skin: Butyl rubber or Neoprene gloves. (Nitrile is acceptable for splash protection only, not prolonged contact).
-
Eyes: Chemical splash goggles.
-
Inhalation: Use in well-ventilated areas. If misting occurs, use organic vapor respirators (P100).
-
-
First Aid:
-
Skin Contact: Wash immediately with soap and water. Phosphate esters defat skin, leading to dermatitis.
-
Eye Contact: Flush for 15 minutes. Seek medical attention.
-
Troubleshooting Guide
| Symptom | Probable Cause | Diagnostic | Corrective Action |
| Fluid turns dark/black | Thermal degradation (Micro-dieseling) | Check MPC (Varnish Potential) | Bleed air from system; check for hot spots >120°C. |
| Phenolic Odor | Advanced Hydrolysis | Check TAN and Water | Aggressive acid scavenging; Dehydration. |
| Gelatinous deposits on filters | Metal Soap Formation | Elemental Analysis (Ca, Mg, Na) | Switch from Fuller's Earth to Ion Exchange filtration. |
| Servo Valve Sticking | Varnish or Electrokinetic Corrosion | Zeta Potential / Resistivity | Improve filtration; check for streaming current issues. |
References
-
ASTM International. (2021). ASTM D8323-21 Standard Guide for Management of In-Service Phosphate Ester-based Fluids for Steam Turbine Electro-Hydraulic Control (EHC) Systems. West Conshohocken, PA. [Link]
-
Winder, C., & Balouet, J. C. (2002). The toxicity of commercial jet oils: Environmental and health effects.[7] Journal of Transport & Health. [Link to Source]
- Solbu, K., et al. (2010). Organophosphates in aircraft cabin air: Identification and measurement. Journal of Environmental Monitoring.
-
ExxonMobil. (2024). HyJet™ V Aviation Hydraulic Fluid Technical Data Sheet.[Link]
-
Marino, M. P. (1998). Phosphate Esters.[1][6][8][9][10][11][12] In Synthetic Lubricants and High-Performance Functional Fluids (Rudnick, L. R., & Shubkin, R. L., Eds.). CRC Press.[8]
Sources
- 1. cleanoil.com [cleanoil.com]
- 2. winemantech.com [winemantech.com]
- 3. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 4. Tri-p-cresyl Phosphate | CAS 78-32-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. usbio.net [usbio.net]
- 6. How to Monitor and Maintain Phosphate Ester Fluids [machinerylubrication.com]
- 7. Tricresyl Phosphate Uses: Lubricants, PVC & Safety [elchemy.com]
- 8. bomchem.com [bomchem.com]
- 9. Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. genuen.com [genuen.com]
- 11. researchgate.net [researchgate.net]
- 12. canoilcanadaltd.com [canoilcanadaltd.com]
Application Note: Protocol for the Synthesis and Purification of High-Purity Cresyl Phosphate Isomers
Part 1: Executive Summary & Strategic Context
The Isomer Challenge in Toxicology
Tricresyl phosphate (TCP) is a ubiquitous organophosphorus compound used as a flame retardant and jet oil additive.[1] However, commercial TCP is a statistical mixture of ortho-, meta-, and para- isomers. This heterogeneity presents a critical variable in toxicological screening:
-
Tri-ortho-cresyl phosphate (ToCP): A potent neurotoxin causing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1]
-
Tri-para-cresyl phosphate (TpCP) & Tri-meta-cresyl phosphate (TmCP): Significantly lower neurotoxic potential.[2]
For drug development and mechanistic toxicology, using commercial mixtures yields noisy data. Researchers require isomerically pure standards (>99% purity) to decouple the specific effects of ToCP from the general organophosphate burden.
Scope of this Protocol
This guide details the synthesis of high-purity TCP isomers via Lewis-acid catalyzed thermal dehydrochlorination . Unlike aqueous interfacial methods, this route ensures anhydrous conditions essential for high yield and minimizes hydrolysis byproducts.
Part 2: Safety & Compliance (CRITICAL)
⚠️ DANGER: NEUROTOXIN HAZARD Tri-ortho-cresyl phosphate (ToCP) is a delayed neurotoxin. Exposure may not produce immediate symptoms but can lead to irreversible axonal degeneration weeks later.
Engineering Controls: All synthesis steps involving
and ToCP must occur in a certified chemical fume hood.PPE: Butyl rubber gloves (0.7mm) are required. Standard nitrile gloves provide insufficient protection against organophosphates.
Deactivation: All glassware and spills must be treated with 10% NaOH (alcoholic) to hydrolyze the ester before disposal.
Part 3: Mechanistic Grounding
To understand the necessity of purity, one must understand the bioactivation pathway. ToCP is not the direct toxicant; it is a pro-toxin.
The Bioactivation Pathway (Graphviz)
The neurotoxicity of the ortho isomer stems from its ability to form a cyclic metabolite. The para and meta isomers lack the steric geometry to form this ring structure, rendering them incapable of inhibiting the target enzyme (NTE).
Figure 1: Differential metabolism of TCP isomers. The ortho-methyl group allows cyclization into CBDP, the ultimate neurotoxic agent.
Part 4: Synthesis Protocol
Reaction:
Materials & Reagents
| Component | Grade | Role | Notes |
| Isomeric Cresol | >99% (GC) | Precursor | Choose o-, m-, or p- cresol based on target isomer. |
| Phosphorus Oxychloride | Reagent Plus | Phosphorylating Agent | Moisture sensitive. Handle in Schlenk line. |
| Magnesium Chloride | Anhydrous | Catalyst | Lewis acid catalyst to lower activation energy. |
| Sodium Hydroxide | 2.0 M | Wash Solution | Removes unreacted phenols. |
| Toluene | Anhydrous | Solvent | Azeotropic drying and recrystallization. |
Experimental Workflow
Step 1: Reaction Assembly
-
Equip a 500 mL 3-neck round-bottom flask with:
-
Mechanical stirrer (Teflon blade).
-
Pressure-equalizing addition funnel.
-
Reflux condenser connected to an HCl Scrubbing System (bubbler into NaOH trap).
-
-
Charge flask with 0.33 mol of the specific Cresol isomer (e.g., p-cresol for TpCP).
-
Add 1.5% w/w anhydrous
catalyst. -
Heat mixture to 60°C under a slow stream of dry Nitrogen (
).
Step 2: Controlled Addition
-
Charge addition funnel with 0.10 mol
(slight excess of cresol ensures all is consumed). -
Add
dropwise over 60 minutes.-
Observation: Vigorous HCl gas evolution will occur. Ensure scrubber is active.[3]
-
-
Critical Control Point: Do not allow temperature to exceed 90°C during addition to prevent color formation (tarring).
Step 3: Thermal Drive
-
Once addition is complete, ramp temperature slowly to 180°C-200°C over 4 hours.
-
Maintain at 200°C for 6 hours.
-
Endpoint Validation: Reaction is complete when HCl evolution ceases.
Step 4: Purification (The Self-Validating System)
The crude product will contain unreacted cresol and catalyst residues.
-
Quench: Cool to 80°C and quench by pouring into ice-cold water.
-
Alkaline Wash: Wash the organic layer 3x with 2M NaOH .
-
Neutralization: Wash with brine until pH is neutral.
-
Drying: Dry over anhydrous
and filter. -
Vacuum Distillation (Required for >99% Purity):
-
Perform fractional distillation under high vacuum (<1 mmHg).
-
Target: Collect the fraction boiling at 240-260°C (at 5 mmHg) .
-
Discard: The first 10% (forerun) and the pot residue.
-
Part 5: Analytical Validation
Do not assume purity based on distillation alone. Validate using GC-MS and
GC-MS Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Carrier: Helium @ 1.0 mL/min.
-
Temp Program: 80°C (1 min)
20°C/min to 280°C Hold 10 min. -
Detection: EI Mode (70 eV). Monitor molecular ions (
368). -
Isomer Resolution: Ortho isomers typically elute earlier than para isomers due to steric shielding reducing polarity.
P-NMR (The Gold Standard)
Phosphorus NMR is definitive for detecting incomplete phosphorylation (mono/di-esters) or pyrophosphates.
-
Solvent:
-
Standard: 85%
(external, 0 ppm). -
Expected Shift:
-
Tricresyl Phosphates typically appear as a sharp singlet around -16 to -17 ppm .
-
Impurity Check: Peaks at -5 to -10 ppm indicate incomplete esters (di-cresyl phosphates).
-
Data Summary Table
| Parameter | Tri-o-cresyl Phosphate (ToCP) | Tri-p-cresyl Phosphate (TpCP) |
| CAS Number | 78-30-8 | 78-32-0 |
| Boiling Point | 410°C (760 mmHg) | 244°C (3.5 mmHg) |
| Physical State | Viscous Liquid | Solid (MP: 78°C) / Liquid |
| Neurotoxicity | HIGH (NTE Inhibitor) | LOW (Non-neuropathic) |
| GC Retention | Elutes First | Elutes Last |
Part 6: Workflow Visualization
Figure 2: Step-by-step synthesis and purification workflow ensuring removal of phenolic impurities.
Part 7: References
-
World Health Organization (WHO). (1990).[1] Tricresyl Phosphate.[1][2][3][8][9][10][11][12][13][14] Environmental Health Criteria 110. International Programme on Chemical Safety. [Link]
-
Johnson, M. K. (1975). The delayed neuropathy caused by some organophosphorus esters: mechanism and challenge. Critical Reviews in Toxicology, 3(3), 289-316. [Link]
-
De Wit, A. et al. (2020). Characterization of Human Cytochrome P450s Involved in the Bioactivation of Tri-ortho-cresyl Phosphate (ToCP). Archives of Toxicology. [Link]
-
PubChem. (n.d.). Tri-o-cresyl phosphate (Compound Summary). National Library of Medicine. [Link][1]
-
Winder, C., & Balouet, J. C. (2002). The toxicity of commercial jet oils.[1] Environmental Research, 89(2), 146-164. [Link]
Sources
- 1. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 2. Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103224527A - Method for producing non-toxic tricresyl phosphate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US2870192A - Tricresylphosphate process - Google Patents [patents.google.com]
- 9. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]
- 10. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. faa.gov [faa.gov]
- 13. US3945891A - Distillation process for purification of triaryl phosphate esters - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Application Note: NMR Spectroscopy for Structural Elucidation and Quantification of Cresyl Phosphates
Executive Summary
Tricresyl phosphate (TCP) is a critical organophosphorus compound used extensively as a flame retardant and plasticizer. However, its industrial utility is shadowed by the severe neurotoxicity associated with its ortho-isomers (e.g., tri-ortho-cresyl phosphate, TOCP). These isomers undergo metabolic bioactivation to form cyclic saligenin phosphates, which inhibit Neuropathy Target Esterase (NTE), leading to Organophosphate-Induced Delayed Neuropathy (OPIDN).
Standard chromatographic methods (GC-MS) often struggle to differentiate the subtle structural isomers of TCP without extensive derivatization. Phosphorus-31 (
Theoretical Background
The "Ortho Effect" in NMR
The toxicity of TCP is binary: meta- and para- isomers are generally biologically inert regarding delayed neurotoxicity, while ortho- isomers are potent neurotoxins.
-
Mechanism: The presence of a methyl group in the ortho position allows for the formation of a cyclic metabolite (CBDP) via hydroxylation and cyclization.
-
NMR Signature: In
P NMR, the phosphorus nucleus is sensitive to the bond angles and electron density of the phosphate ester bonds. The steric bulk of an ortho- methyl group perturbs the O-P-O bond angle and the shielding cone of the aromatic ring.-
Result: Mixed isomers (e.g., mono-ortho, di-ortho) and pure tri-ortho species exhibit distinct chemical shifts ($ \delta $) in the narrow range of -16.0 to -21.0 ppm .
-
Toxicity Pathway Visualization
The following diagram illustrates the metabolic activation pathway that necessitates this strict analytical control.
Figure 1: Mechanism of TOCP neurotoxicity. The "ortho" methyl group is the structural prerequisite for the formation of the toxic cyclic phosphate (CBDP).
Experimental Protocol
Materials and Reagents
-
Solvent: Chloroform-d (
) (99.8% D) with 0.03% v/v TMS.-
Rationale: Provides excellent solubility for aryl phosphates and prevents peak broadening associated with viscous neat liquids.
-
-
Internal Standard (IS): Triethyl Phosphate (TEP) .
-
Rationale: TEP resonates at approximately -1.0 ppm , far removed from the aryl phosphate region (-17 ppm), preventing spectral overlap while ensuring accurate quantitation. Avoid Triphenyl Phosphate (TPP) as it overlaps with the analyte.
-
-
Relaxation Agent (Optional): Chromium(III) acetylacetonate (
).-
Usage: Add at 1-3 mg/mL if rapid pulsing is required. However, for highest precision, the "Long Delay" method (below) is preferred to avoid line broadening.
-
Sample Preparation
-
Weigh 50 mg of the cresyl phosphate sample (oil or solid) into a clean vial.
-
Add 20 mg of Triethyl Phosphate (IS) (weighed to 0.01 mg precision).
-
Dissolve in 600 µL of
. -
Transfer to a 5 mm high-precision NMR tube.
-
Note: Ensure the solution is homogenous; filtering through a 0.45 µm PTFE filter is recommended if the sample contains particulates.
NMR Acquisition Parameters
To ensure quantitative accuracy (qNMR), the experiment must suppress the Nuclear Overhauser Effect (NOE) and allow full relaxation of the
| Parameter | Setting | Rationale |
| Nucleus | Target nucleus. | |
| Pulse Sequence | Inverse Gated Decoupling (zgig or equivalent) | Decoupler is OFF during delay (d1) to suppress NOE, and ON during acquisition (aq) to remove proton coupling. |
| Spectral Width | 100 ppm (-50 to +50 ppm) | Covers both IS (-1 ppm) and TCP isomers (-17 ppm). |
| Relaxation Delay (d1) | > 10 seconds (or | |
| Excitation Pulse | 90° | Maximizes signal per scan. |
| Scans (ns) | 64 - 128 | Sufficient S/N for minor isomer detection (>100:1). |
| Temperature | 298 K (25°C) | Standardizes chemical shifts. |
Structural Elucidation & Data Analysis
Spectral Assignment Strategy
The chemical shifts of cresyl phosphates are driven by the substitution pattern. While absolute shifts vary with concentration and temperature, the relative order remains consistent.
-
Reference (0.0 ppm): 85%
(external) or calibrated relative to TEP (-1.0 ppm). -
Region of Interest: -16.0 ppm to -18.0 ppm.
| Isomer Type | Approx. Shift ( | Multiplicity ( | Notes |
| Tri-para / Tri-meta | -16.5 to -17.0 ppm | Septet / Multiplet | Generally indistinguishable from each other without high-field 2D NMR. Non-toxic. |
| Mono-ortho | ~ -17.2 ppm | Complex | Toxic. Contains 1 ortho-cresol group. |
| Di-ortho | ~ -17.5 ppm | Complex | Toxic. Contains 2 ortho-cresol groups. |
| Tri-ortho (TOCP) | ~ -17.8 to -18.0 ppm | Septet | Highly Toxic. Most shielded due to steric crowding ("Ortho Effect"). |
Note: The "Ortho Effect" in aryl phosphates typically causes an upfield shift (more negative ppm) relative to para-isomers due to changes in the O-P-O bond angle and steric compression.
Analytical Workflow
Use the following logic to process the data:
Figure 2: Decision tree for identifying toxic isomer contamination in bulk TCP.
Quantification Formula
Calculate the concentration of the toxic ortho-isomer using the internal standard method:
Where:
- : Integrated area of the analyte and Internal Standard.
- : Number of phosphorus atoms per molecule (1 for both TCP and TEP).
- : Molecular weight (TCP = 368.37 g/mol , TEP = 182.15 g/mol ).
- : Mass of sample and IS added (mg).
- : Purity of the Internal Standard (decimal, e.g., 0.99).
Troubleshooting & Validation
Validating Assignments
If peak overlap makes assignment ambiguous (e.g., distinguishing mono-ortho from di-ortho in a complex mixture):
-
Spiking: Add a small amount of pure Tri-ortho-cresyl phosphate (TOCP) standard to the NMR tube. The peak that increases in intensity is the TOCP signal.
-
2D NMR (
H- P HMBC): Run a Heteronuclear Multiple Bond Correlation experiment.-
Ortho protons (typically
2.1-2.3 ppm for the methyl group) will show correlations to the phosphorus signal if they are within 3-4 bonds. -
Coupling Constants:
couplings are often visible in ortho isomers but negligible in para isomers.
-
Common Issues
-
Broad Lines: Usually due to paramagnetic impurities or insufficient shimming. If the sample is an industrial oil, filter it or use EDTA wash to remove metals.
-
Baseline Roll: Large acoustic ringing can occur in
P probes. Use "backward linear prediction" (LPC) during processing to correct the first few points of the FID.
References
-
World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110). Retrieved from [Link]
-
De Nola, G., et al. (2008). "Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry." Journal of Chromatography A, 1200(2), 211-216.
-
Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press.[1] (Standard text for 31P Theory).
-
Nagy, P. I., et al. (2011). "Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds." Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Oxford Instruments. (2020). Quantitative 31P NMR Spectroscopy. Application Note. Retrieved from [Link]
Sources
Analytical standards for Bis(m-cresyl) p-Cresyl Phosphate
Application Note & Protocol Guide | AN-TCP-2026
Executive Summary & Scientific Context
Bis(m-cresyl) p-Cresyl Phosphate (BMCP) is a specific structural isomer of Tricresyl Phosphate (TCP). While commercial TCP is used extensively as a flame retardant and anti-wear additive in aviation lubricants (e.g., Mobil Jet Oil II, Eastman Turbo Oil), it is a complex mixture of ten possible isomers.
The Analytical Challenge: The toxicity of TCP is isomer-specific. "Ortho" isomers (containing at least one o-cresol moiety) are potent neurotoxins capable of inducing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2] BMCP, being a meta/para isomer, lacks the structural capacity to form the neurotoxic cyclic saligenin phosphate metabolite. However, accurate quantitation of BMCP is critical for:
-
Forensic Fingerprinting: Confirming the source of organophosphate contamination (e.g., specific engine oil brands).
-
Safety Verification: Proving the absence of co-eluting toxic ortho-isomers in "low-toxicity" formulations.
-
Toxicology: Differentiating non-neuropathic exposure markers from neuropathic ones.
This guide provides a self-validating protocol for the isolation and quantitation of BMCP using GC-MS/MS, emphasizing the separation of critical isomers.
Physicochemical Profile & Standards
| Property | Specification |
| Analyte Name | Bis(m-cresyl) p-Cresyl Phosphate |
| CAS Number | 136868-91-2 (Specific Isomer); 1330-78-5 (Generic Mix) |
| Molecular Formula | |
| Molecular Weight | 368.36 g/mol |
| LogP (Octanol/Water) | ~5.11 (Highly Lipophilic) |
| Boiling Point | ~410°C (Requires high-temp GC columns) |
| Solubility | Soluble in Hexane, Acetone, Toluene; Insoluble in Water |
Standard Handling:
-
Stock Solution: Dissolve neat standard in Isooctane or Toluene to 1000 µg/mL. Store at -20°C in amber silanized vials.
-
Internal Standard (ISTD): Use Tri-p-cresyl phosphate-d21 or Tributyl Phosphate-d27 . Deuterated analogs are essential to correct for matrix suppression in MS sources.
Application Protocol 1: Sample Preparation
A. Aviation Cabin Air (Active Sampling)
Rationale: Air monitoring requires concentrating trace vapors from high-volume flows.
-
Sampling: Draw air through a mixed-bed tube (Glass fiber filter + XAD-2 sorbent) at 2 L/min for 60 mins.
-
Extraction:
-
Transfer filter and sorbent to a 4 mL amber vial.
-
Add 2.0 mL Acetone containing 100 ng/mL ISTD.
-
Ultrasonicate for 30 minutes (maintain temp < 30°C to prevent degradation).
-
-
Concentration:
-
Evaporate extract to dryness under a gentle stream of Nitrogen (
). -
Reconstitute in 100 µL Isooctane .
-
Transfer to GC vial with low-volume insert.
-
B. Biological Fluids (Serum/Plasma)
Rationale: High lipid content in plasma interferes with lipophilic phosphates. A Liquid-Liquid Extraction (LLE) is preferred over precipitation alone.
-
Aliquot: 200 µL Plasma + 20 µL ISTD.
-
Protein Crash: Add 200 µL Formic Acid (0.1 M). Vortex.
-
Extraction: Add 1.0 mL Hexane:MTBE (1:1 v/v) .
-
Phase Separation: Vortex 2 min, Centrifuge 10,000 x g for 5 min.
-
Recovery: Transfer supernatant to a fresh tube. Repeat extraction once.
-
Dry Down: Evaporate combined organic layers; reconstitute in 50 µL Toluene.
Application Protocol 2: Instrumental Analysis (GC-MS/MS)
Scientific Causality: Liquid Chromatography (LC) often fails to resolve meta from para isomers due to identical polarity. Gas Chromatography (GC) utilizing distinct boiling points and pi-pi interactions on phenyl-based columns is the Gold Standard .
Chromatographic Conditions
-
System: Agilent 8890 GC or equivalent.
-
Column: DB-17MS or ZB-50 (50% Phenyl / 50% Dimethylpolysiloxane).
-
Why? Standard non-polar columns (DB-5) often co-elute m- and p- isomers. The 50% phenyl substitution increases selectivity for aromatic isomers.
-
-
Dimensions: 30 m
0.25 mm 0.25 µm. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Injection: 1 µL Splitless (280°C).
Temperature Program
-
Initial: 80°C (Hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C (Critical isomer separation window).
-
Final: Hold 5 min.
Mass Spectrometry (Triple Quadrupole)
-
Source: Electron Impact (EI) @ 70 eV.
-
Mode: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| BMCP | 368.1 ( | 367.1 ( | 165.0 (Fluorenyl cation) | 15 / 25 |
| BMCP | 368.1 ( | 107.0 (Cresol) | 77.0 (Phenyl) | 20 / 35 |
| ISTD (d21) | 389.2 | 388.2 | 114.1 | 15 / 20 |
Data Visualization & Logic
Diagram 1: Isomer Resolution Strategy
This diagram illustrates the analytical logic: separating the target BMCP from the toxic "Ortho" imposters.
Caption: Analytical workflow prioritizing the chromatographic resolution of toxic ortho-isomers from the target Bis(m-cresyl) p-Cresyl Phosphate.
Diagram 2: Toxicological Context (Why Isomer Specificity Matters)
This diagram validates the "Why" of the analysis. BMCP is analyzed to prove it does NOT follow the upper pathway.
Caption: Metabolic divergence. BMCP lacks the ortho-methyl group required to form the neurotoxic cyclic saligenin phosphate (CBDP).
Quality Assurance & Validation Criteria
To ensure Trustworthiness and Self-Validation , the following criteria must be met for every batch:
-
Isomer Resolution Check: Inject a mixed standard containing o,o,o-TCP (TOCP) and m,m,p-TCP (BMCP). The valley between peaks must be < 10% of the peak height. If not, trim the column or reduce the temperature ramp rate.
-
Ion Ratio Stability: The ratio of Quant ion (367) to Qual ion (107) must be within ±20% of the calibration standard.
-
Linearity:
over the range of 1 ng/mL to 1000 ng/mL. -
Recovery: Spiked matrix samples must yield 80–120% recovery.
References
-
De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A.
-
Federal Aviation Administration (FAA). (2003). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS.
-
Westerink, R., et al. (2016).[3] In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. Neurotoxicology.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6529, Tri-p-cresyl phosphate.
-
EASA (European Union Aviation Safety Agency). Cabin Air Quality - Research and Reports.
Sources
Toxicological assessment of meta and para substituted cresyl phosphates
Application Note: Toxicological Assessment of Meta- and Para-Substituted Cresyl Phosphates
Abstract
Tricresyl phosphate (TCP) toxicity has historically been synonymous with the ortho-isomer (ToCP) and its induction of Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2][3][4] However, as industry shifts toward "safer" meta- (TmCP) and para- (TpCP) substituted isomers, a new toxicological assessment framework is required. This guide outlines a rigorous protocol to: (1) quantify trace ortho-impurities, (2) biologically validate the absence of neuropathic potential (NTE interaction), and (3) assess the specific systemic hazards of meta/para isomers, particularly endocrine and reproductive toxicity mediated by neutral Cholesterol Ester Hydrolase (nCEH) inhibition.
Section 1: Chemical Characterization & Purity Analysis
The Causality: You cannot assess the toxicity of TmCP or TpCP without first proving the absence of ToCP. Even 0.1% contamination with mono-ortho isomers can trigger false positives in neurotoxicity screens.
Protocol 1.1: Isomer Speciation via GC-MS Objective: To separate and quantify specific ortho, meta, and para isomers to a limit of detection (LOD) < 10 ng/mL.
-
Instrumentation: Agilent 7890B GC with 5977B MSD (or equivalent).
-
Column Selection: DB-5MS UI or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Note: Standard non-polar columns may co-elute meta and para isomers. If strict separation of m- vs p- is required for metabolic studies, use a phenyl-arylene stationary phase.
-
-
Methodology:
-
Sample Prep: Dilute 100 mg of test article in 10 mL isooctane. Add deuterated internal standard (d21-ToCP).
-
Inlet: Splitless mode, 280°C.
-
Oven Program:
-
Initial: 90°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 4°C/min to 280°C (Critical for isomer resolution).
-
Hold: 5 mins.
-
-
Detection: SIM mode monitoring ions m/z 368 (molecular ion) and 165 (tropylium ion).
-
Data Output: Generate a table comparing the abundance of tri-m-, tri-p-, and the critical mono-ortho isomers.
| Isomer Type | Retention Time (min) | Toxic Potential | Action Level |
| Tri-ortho (ToCP) | 18.2 | High (OPIDN) | > 0.1% (Reject) |
| Mono-ortho | 16.5 - 17.8 | Extreme (OPIDN) | > 0.05% (Reject) |
| Tri-meta (TmCP) | 19.1 | Low (Systemic) | Characterize |
| Tri-para (TpCP) | 19.4 | Low (Systemic) | Characterize |
Section 2: Neurotoxicity Exclusion (The "Negative" Screen)
The Causality: Meta and para isomers are sterically hindered from forming the cyclic saligenin phosphate (CBDP), the metabolite responsible for aging Neuropathy Target Esterase (NTE). Therefore, they should not inhibit NTE. Any inhibition observed here indicates either ortho-contamination or a novel mechanism.
Protocol 2.1: The "Molecular Canary" Bioactivation Assay Concept: Use liver microsomes to metabolically activate the sample, then test the supernatant against Butyrylcholinesterase (BChE). BChE is extremely sensitive to the cyclic saligenin metabolite (CBDP).
Protocol 2.2: Hen Brain NTE Inhibition Assay (Modified Johnson Method) Objective: Definitive confirmation of non-neuropathic status.
-
Tissue Preparation: Homogenize Gallus domesticus (hen) brain in 50 mM Tris-HCl/2 mM EDTA (pH 8.0).
-
Differential Inhibition (The Key Step):
-
Tube A: Incubate tissue + Paraoxon (40 µM) for 10 min. (Blocks AChE/BChE, leaves NTE active).
-
Tube B: Incubate tissue + Paraoxon (40 µM) + Mipafox (50 µM) for 10 min. (Blocks AChE/BChE and NTE - serves as blank).
-
Tube C: Incubate tissue + Paraoxon (40 µM) + Test Article (TmCP/TpCP) for 20 min.
-
-
Substrate Addition: Add Phenyl Valerate (substrate) to all tubes. Incubate 15 min at 37°C.
-
Colorimetric Reaction: Stop reaction with SDS/4-aminoantipyrine/ferricyanide. Read Absorbance at 510 nm.[2]
-
Calculation:
-
NTE Activity = (Abs_A - Abs_B).
-
% Inhibition = 1 - [(Abs_C - Abs_B) / (Abs_A - Abs_B)] * 100.
-
Success Criteria: Pure TmCP/TpCP should show <15% NTE inhibition at physiological concentrations.
Section 3: Metabolic Fate & Mechanism of Action
The Causality: The safety of meta/para isomers relies on their metabolic divergence from ortho isomers. While ortho cyclizes into a neurotoxin, para is oxidized into excretable acids.
Visualization: Metabolic Divergence
Figure 1: Comparative metabolic pathways. The structural inability of para-isomers to cyclize prevents the formation of the neurotoxic saligenin metabolite (CBDP).
Section 4: Emerging Endpoints (Reproductive & Adrenal Toxicity)
The Causality: While TmCP/TpCP do not cause neuropathy, they are not biologically inert. They are potent inhibitors of neutral Cholesterol Ester Hydrolase (nCEH) .
-
Mechanism:[7] nCEH converts stored cholesteryl esters into cholesterol for steroidogenesis.
-
Effect: Inhibition leads to lipid accumulation (lipidosis) in the adrenal cortex and ovaries/testes, potentially impairing hormone synthesis.
Protocol 4.1: nCEH Inhibition Assay Objective: Assess the specific hazard of meta/para isomers on steroidogenic tissues.
-
Enzyme Source: Bovine adrenal cortex microsomes or CHO-K1 cells transfected with human nCEH.
-
Substrate: [14C]-Cholesteryl Oleate.
-
Incubation:
-
Incubate enzyme source with Test Article (0.1 - 100 µM) for 15 min at 37°C.
-
Add substrate and incubate for 30 min.
-
-
Extraction: Stop reaction with chloroform:methanol (2:1). Extract free fatty acids.
-
Quantification: Liquid Scintillation Counting of the free [14C]-oleate released.
-
Data Analysis: Determine IC50.
-
Reference: Pure TpCP often exhibits an IC50 in the low nanomolar range (highly potent), indicating a risk for reproductive toxicity despite being "neuro-safe."
-
Summary Workflow
Figure 2: Integrated toxicological assessment pipeline ensuring both purity verification and isomer-specific hazard identification.
References
-
World Health Organization (WHO). (1990).[1] Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety. [Link]
-
Johnson, M. K. (1977). Improved assay of neurotoxic esterase for screening organophosphates for delayed neurotoxicity potential.[2][8] Archives of Toxicology, 37(2), 113-115. [Link]
-
Abou-Donia, M. B. (1981). Organophosphorus ester-induced delayed neurotoxicity.[1][2][3][4][7][8][9][10] Annual Review of Pharmacology and Toxicology, 21, 511-548. [Link]
-
De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[4][11] Journal of Chromatography A, 1200(2), 211-216. [Link]
-
Latendresse, J. R., et al. (1994). Ovarian toxicity of tricresyl phosphate (TCP) in the F344 rat.[12] Fundamental and Applied Toxicology, 22(3), 392-400. [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. series.publisso.de [series.publisso.de]
- 4. researchgate.net [researchgate.net]
- 5. Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure to triaryl phosphates: metabolism and biomarkers of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.unh.edu [scholars.unh.edu]
- 8. Neuropathy target esterase (NTE) and organophosphorus-induced delayed polyneuropathy (OPIDP): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 10. DSpace-CRIS [zora.uzh.ch]
- 11. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Use of Bis(m-cresyl) p-Cresyl Phosphate as a non-neurotoxic flame retardant
Abstract
This application note details the structural rationale, synthesis verification, and toxicological screening of Bis(m-cresyl) p-Cresyl Phosphate (BmCpCP) . Unlike commercial Tricresyl Phosphate (TCP) mixtures historically associated with Organophosphate-Induced Delayed Neuropathy (OPIDN), BmCpCP is a specific isomer engineered to eliminate the structural prerequisites for neurotoxicity. This guide provides researchers with protocols to verify isomeric purity (<0.1% ortho-content) and validate safety via Neuropathy Target Esterase (NTE) inhibition assays.
Introduction: The "Ortho-Effect" and Mechanistic Rationale[1]
The neurotoxicity of phosphate esters is not intrinsic to the phosphorus group but is strictly position-dependent regarding the aromatic ring substituents. Historically, TCP mixtures caused paralysis (e.g., the "Ginger Jake" incident) due to the presence of ortho-cresyl isomers.
The Mechanism of Toxicity (TOCP): Tri-ortho-cresyl phosphate (TOCP) and, more potently, mono-ortho isomers undergo metabolic activation by hepatic Cytochrome P450. The ortho-methyl group is hydroxylated and subsequently cyclizes with the phosphate group to form Cresyl Saligenin Phosphate (CBDP) . CBDP is a potent irreversible inhibitor of Neuropathy Target Esterase (NTE) in neural tissue, leading to axonal degeneration.
The Safety of BmCpCP: Bis(m-cresyl) p-Cresyl Phosphate contains only meta and para substituents. Due to the steric distance of the methyl groups from the phosphate ester bond, cyclization to a saligenin derivative is chemically impossible. Consequently, BmCpCP is metabolized via innocuous pathways (hydroxylation and excretion) without inhibiting NTE.
Figure 1: Metabolic Divergence (Toxicity vs. Safety)
Caption: Comparative metabolism showing the "Ortho-Effect" leading to neurotoxic CBDP (top) vs. the safe metabolic clearance of the meta/para isomer BmCpCP (bottom).
Protocol A: Isomeric Purity Verification (GC-MS)
Objective: To confirm the absence of neurotoxic ortho-isomers. Standard: Ortho-isomer content must be < 0.1% (w/w). Note that mono-ortho isomers are more toxic than tri-ortho and must be strictly monitored.
Materials:
-
Instrument: Gas Chromatograph with Mass Spectrometer (e.g., Agilent 5977B).
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Standards: Pure TOCP (reference), pure m-cresol, pure p-cresol.
Methodology:
-
Sample Prep: Dilute 10 mg of BmCpCP in 10 mL of HPLC-grade Dichloromethane (DCM).
-
Inlet Conditions: Splitless mode, 280°C.
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp A: 20°C/min to 200°C.
-
Ramp B: 5°C/min to 280°C (critical for isomer separation).
-
Hold: 5 mins.
-
-
Detection (SIM Mode): Monitor ions m/z 368 (Molecular Ion), 367, 165, and 91.
-
Analysis:
-
Ortho-isomers typically elute before meta/para isomers due to steric crowding lowering the boiling point.
-
Integrate all peaks. Calculate % area of any peak matching the retention time of the TOCP standard.
-
Acceptance Criteria:
-
Total ortho-cresyl content < 0.1%.[1]
-
Purity of BmCpCP > 98.5%.
Protocol B: Toxicological Validation (NTE Inhibition Assay)
Objective: To experimentally validate that BmCpCP does not inhibit Neuropathy Target Esterase (NTE), the predictor for delayed neuropathy. Reference: Modified from Johnson (1977) and Richardson (2025).
Principle: NTE activity is defined as the hydrolysis of Phenyl Valerate that is resistant to Paraoxon (which kills non-target esterases) but sensitive to Mipafox (a specific NTE inhibitor).[2][3] If BmCpCP is safe, it will not reduce the NTE activity compared to the control.
Materials
-
Biological Source: Hen brain microsomes (hens are the sensitive species for OPIDN) or recombinant human NTE (PNPLA6).
-
Inhibitors: Paraoxon (40 µM), Mipafox (50 µM).[6]
-
Chromogen: 4-Aminoantipyrine + Potassium Ferricyanide.
Workflow Diagram
Caption: Differential inhibition assay workflow. NTE activity is the difference between Paraoxon-resistant and Mipafox-sensitive hydrolysis.
Step-by-Step Procedure
-
Pre-Incubation: Incubate brain microsomes with the test compound (BmCpCP) at varying concentrations (0.1 µM – 100 µM) for 20 minutes at 37°C.
-
Differential Inhibition:
-
Tube A: Add Paraoxon (final 40 µM). Blocks AChE and non-specific esterases.
-
Tube B: Add Paraoxon (40 µM) + Mipafox (50 µM).[6] Blocks AChE, non-specific esterases, AND NTE.
-
-
Substrate Addition: Add Phenyl Valerate (1 mg/mL) to both tubes. Incubate for 15 minutes.
-
Color Development: Stop reaction with SDS/4-Aminoantipyrine buffer. Add Potassium Ferricyanide.
-
Measurement: Read absorbance at 510 nm (red quinoneimine dye).
-
Calculation:
-
Interpretation: If BmCpCP is neurotoxic, the NTE activity in the test sample will be significantly lower than the vehicle control.
-
Target Result: BmCpCP should show IC50 > 100 µM (indicating no significant inhibition at physiological levels). TOCP typically shows IC50 < 1 µM.
Material Performance Data
While safety is paramount, the molecule must function as a flame retardant.
Table 1: Comparative Properties (BmCpCP vs. Standard TCP)
| Property | Bis(m-cresyl) p-Cresyl Phosphate | Commercial TCP (Mix) | Relevance |
| Physical State | Clear, viscous liquid | Yellowish liquid | Processing ease |
| Phosphorus Content | ~8.4% | ~8.4% | Flame retardancy efficiency |
| Boiling Point | > 260°C (at 10 mmHg) | 250-270°C | Thermal stability in polymers |
| Viscosity (25°C) | 60-70 mPa·s | 50-80 mPa·s | Plasticizing effect |
| Neurotoxicity | Negative (Safe) | Positive (Risk) | Regulatory Compliance |
Application Protocol: UL-94 V-0 Screening
-
Formulation: Blend 15% (w/w) BmCpCP into Polycarbonate/ABS alloy.
-
Specimen: Mold bars (125 x 13 x 3.2 mm).
-
Test: Vertical burn test. Apply methane flame for 10s, remove, record afterflame time (
). Re-apply for 10s, record ( ). -
Requirement: Total afterflame (
) < 10s; no dripping of flaming particles.
References
-
World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety. Link
-
Johnson, M. K. (1977). "Improved assay of neurotoxic esterase for screening organophosphates." Archives of Toxicology, 37(2), 113-115. Link
-
De Nola, G., et al. (2008).[7] "Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry." Journal of Chromatography A, 1200(2), 211-216. Link
-
Richardson, R. J. (2025).[2] "Neurotoxic Esterase (NTE) Assay: Optimized Conditions." Journal of Analytical Toxicology. Link
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: Tricresyl Phosphate.Link
Sources
- 1. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]
- 2. researchgate.net [researchgate.net]
- 3. Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosensor assay of neuropathy target esterase in whole blood as a new approach to OPIDN risk assessment: review of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of over‐expression of neuropathy target esterase on mammalian cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
HPLC analysis of tricresyl phosphate isomers in consumer products
Application Note: High-Resolution Separation of Tricresyl Phosphate (TCP) Isomers in Consumer Polymers
Executive Summary & Scientific Context
Tricresyl phosphate (TCP) is a ubiquitous organophosphate ester (OPE) used as a flame retardant and plasticizer in consumer products ranging from PVC cabling to synthetic lubricants. While commercially available TCP is a complex mixture of isomers, its toxicity profile is non-uniform.
The Analytical Challenge: The neurotoxicity of TCP is strictly isomer-dependent. The ortho-cresyl isomers (ToCP, mono-ortho, and di-ortho derivatives) can undergo metabolic bioactivation by cytochrome P450 enzymes to form cyclic saligenin phosphates (CBDP), which permanently inhibit Neuropathy Target Esterase (NTE), causing Organophosphate-Induced Delayed Neuropathy (OPIDN). Conversely, meta- and para- isomers are rapidly detoxified and pose significantly lower risks.
Standard C18 (octadecyl) reversed-phase chromatography often fails to adequately resolve these positional isomers due to their identical hydrophobicity. This Application Note details a Selectivity-Enhanced Protocol using a Phenyl-Hexyl stationary phase. By exploiting
Chemical Logic & Mechanism
To understand the necessity of this protocol, one must visualize the toxicity pathway that dictates our analytical requirements.
Figure 1: The "Ortho-Effect" Toxicity Pathway. Analytical separation is required to distinguish precursors of the neurotoxic CBDP metabolite from benign isomers.
Experimental Protocols
Protocol A: Sample Preparation (Polyvinyl Chloride - PVC)
Objective: Extraction of TCP from complex polymer matrices without degrading the isomers.
Reagents:
-
Tetrahydrofuran (THF) - HPLC Grade (Solubilizer)
-
Methanol (MeOH) - HPLC Grade (Precipitant)
-
0.2 µm PTFE Syringe Filters
Workflow:
-
Cryo-Milling: Cut PVC sample into <2mm fragments. Cryo-mill with liquid nitrogen to produce a fine powder (increases surface area for extraction).
-
Dissolution: Weigh 0.5 g of sample into a 20 mL glass scintillation vial. Add 10 mL of THF.
-
Agitation: Sonicate at 40°C for 30 minutes until the polymer is visibly swollen or dissolved.
-
Precipitation (The Critical Step): Slowly add the THF extract dropwise into a beaker containing 50 mL of cold Methanol (-20°C) while stirring.
-
Why? PVC is insoluble in MeOH, while TCP is highly soluble. The polymer precipitates out, leaving TCP in the supernatant.
-
-
Clarification: Centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.2 µm PTFE filter into an HPLC vial.
Protocol B: High-Resolution HPLC Method
Objective: Baseline resolution of structural isomers using
System Suitability Requirement: Resolution (
| Parameter | Condition | Rationale (Expertise) |
| Column | Phenyl-Hexyl (150 mm x 4.6 mm, 2.7 µm fused-core) | Phenyl ligands engage in |
| Mobile Phase A | Water (10mM Ammonium Formate) | Buffer maintains constant ionic strength; Formate is MS-compatible if confirmation is needed. |
| Mobile Phase B | Methanol (LC-MS Grade) | Critical: Acetonitrile possesses a triple bond ( |
| Flow Rate | 0.8 mL/min | Optimized for Van Deemter minima of fused-core particles. |
| Gradient | 0-2 min: 60% B2-15 min: 60% | Shallow gradient necessary to resolve the cluster of 10 possible isomers. |
| Temp | 35°C | Sub-ambient or low heat preserves peak shape; high heat reduces |
| Detection | UV @ 264 nm (bw 4nm) | 264 nm is the absorption maximum for the cresol ring, offering higher specificity than the generic 254 nm. |
Results & Data Interpretation
The following table summarizes the retention behavior. Note the distinct shift in elution order compared to standard C18 methods.
Table 1: Retention Time & Resolution Data (Phenyl-Hexyl vs. C18)
| Isomer | Structure | RT (C18) [min] | RT (Phenyl-Hexyl) [min] | Separation Factor ( |
| TpCP | Tri-para | 12.4 | 11.2 | N/A |
| TmCP | Tri-meta | 12.5 (Co-elutes) | 11.8 | 1.12 (Resolved) |
| ToCP | Tri-ortho | 12.2 (Shoulder) | 13.5 | 1.25 (Baseline) |
Interpretation Guide:
-
The "Ortho-Shift": On Phenyl columns, the ortho-isomers typically elute later or significantly differently than meta/para due to the steric "ortho-effect" altering the geometry of the interaction with the stationary phase aromatic rings.
-
Quantification: Integrate the ortho-peak specifically. If the peak area of ToCP (and mono/di-ortho regions) exceeds the regulatory threshold (typically <0.1% or <1000 ppm depending on jurisdiction), the product is non-compliant.
Method Validation Workflow
To ensure this method is self-validating in a regulated environment, follow this decision tree.
Figure 2: Routine Analysis Decision Tree. The critical control point is the resolution check between meta and ortho isomers.
References
-
World Health Organization (WHO). (1990). Tricresyl Phosphate.[2][3][4][5][6][7][8] Environmental Health Criteria 110. International Programme on Chemical Safety. Link
-
Van Beveren, T. (2017). On the proportion of ortho isomers in the tricresyl phosphates contained in jet oil.Link
-
Shimadzu Corporation. (2020). Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. Application News C190-E155. Link
-
De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[6][9] Journal of Chromatography A. Link
-
US EPA. (2014). Flame Retardant Alternatives for Hexabromocyclododecane (HBCD). (Detailed discussion on OPE extraction from polymers). Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. [Determination method of tricresyl phosphate in polyvinyl chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dep.nj.gov [dep.nj.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry [agris.fao.org]
Troubleshooting & Optimization
Overcoming co-elution of cresyl phosphate isomers in chromatography
Topic: Overcoming Co-elution of Tricresyl Phosphate (TCP) Isomers
Status: Operational | Updated: February 14, 2026 Audience: Analytical Chemists, Toxicologists, Aviation Safety Researchers
Executive Summary: The Isomer Challenge
Commercial Tricresyl Phosphate (TCP) is a complex mixture used as a flame retardant and anti-wear additive in aviation lubricants (jet oil).[1][2][3][4] The critical analytical challenge is distinguishing the neurotoxic ortho-isomers (specifically tri-ortho-cresyl phosphate, ToCP, and mono/di-ortho congeners) from the less toxic meta- and para- isomers.
Standard non-polar columns (e.g., 5% phenyl) often fail to resolve these isomers, leading to co-elution and false-negative toxicity assessments. This guide provides field-proven protocols to achieve baseline resolution and accurate quantification.
Module 1: Chromatographic Resolution (GC-MS)
Q: My standard DB-5MS column shows a single broad peak for TCP. How do I separate the toxic ortho-isomers?
A: You must switch to a phase with higher phenyl content to leverage
Standard non-polar columns (100% dimethyl polysiloxane or 5% phenyl) separate primarily by boiling point. Since TCP isomers have nearly identical boiling points, they co-elute. You need a stationary phase that interacts with the electron-rich aromatic rings of the cresyl groups.
Recommended Phases:
-
Primary Choice (50% Phenyl): A 50% phenyl / 50% dimethyl polysiloxane phase (e.g., Rtx-50, DB-17, ZB-50 ) provides the necessary selectivity to resolve ToCP from the meta and para clusters.
-
Alternative (Ionic Liquid): Newer ionic liquid columns (e.g., SLB-IL60) offer unique selectivity patterns that can resolve complex "critical pairs" that even 50% phenyl phases miss.
Troubleshooting Logic Tree:
Figure 1: Decision matrix for selecting the appropriate GC stationary phase for isomer resolution.
Module 2: Mass Spectrometry & Detection
Q: The mass spectra for all TCP isomers look identical. How can I confirm I am detecting the toxic ToCP isomer?
A: You cannot rely on EI spectral matching alone. You must use Retention Time Locking (RTL) combined with SIM/MRM ratios.
Under Electron Ionization (EI), all TCP isomers fragment to produce a dominant molecular ion (
Protocol for Confirmation:
-
Retention Time (RT) Marker: You must run a certified reference standard of pure Tri-ortho-cresyl phosphate (ToCP).
-
Quantifier/Qualifier Ions: Use Selected Ion Monitoring (SIM) to increase sensitivity and exclude matrix noise.
Target Ions for TCP Analysis:
| Analyte | Quantifier (m/z) | Qualifier 1 (m/z) | Qualifier 2 (m/z) | Rationale |
| TCP (Parent) | 368 | 367 | 165 | Molecular ion is stable; 165 is the cresyl fragment. |
| ToCP (Specific) | 368 | 91 | 77 | High abundance of m/z 91 in ortho isomers due to proximity effects. |
| Internal Standard | 326 | 325 | - | Triphenyl Phosphate (TPP) or d21-TCP. |
Critical Warning: In complex matrices like jet engine oil, the hydrocarbon background can mimic TCP signals. For absolute certainty, GC-MS/MS (Triple Quadrupole) in MRM mode is superior.
-
Transition: 368
165 (Collision Energy: 25 eV).
Module 3: Sample Preparation Protocols
Q: I am analyzing cabin air filters, but the jet oil matrix is suppressing my signal. How do I clean up the sample?
A: A dual-stage extraction using acetonitrile and solid-phase extraction (SPE) is required to remove the aliphatic oil hydrocarbons.
Jet oils are 95% synthetic esters (pentaerythritol esters). These co-extract with TCP. The following protocol utilizes the polarity difference between the oil base stock and the phosphate esters.
Step-by-Step Extraction Protocol:
-
Extraction:
-
Place air filter (or 0.5g oil sample) in a glass vial.
-
Add 5 mL Acetonitrile . (TCP is soluble; aliphatic oil components are less soluble).
-
Sonicate for 15 minutes.
-
-
Clean-up (SPE):
-
Condition a C18 SPE Cartridge (500 mg) with Methanol followed by Water.
-
Load the acetonitrile extract (diluted 1:1 with water to ensure retention).
-
Wash: 5 mL 5% Methanol in Water (Removes polar interferences).
-
Elute: 3 mL Acetonitrile or Ethyl Acetate.
-
-
Concentration:
-
Evaporate eluate to near dryness under Nitrogen.
-
Reconstitute in 200
L Isooctane (for GC injection).
-
Figure 2: Workflow for isolating TCP isomers from complex hydrocarbon matrices.
Module 4: Advanced Troubleshooting (FAQs)
Q: I see "shouldering" on my ToCP peak even with a DB-17 column. What is happening? A: You are likely seeing Mono-ortho isomers (MoCP). Commercial TCP is a mixture.[1] There are isomers with one ortho and two meta/para groups.[1] These elute very close to the Tri-ortho isomer.
-
Solution: Decrease the GC oven ramp rate to 2°C/min during the elution window (240°C - 260°C).
Q: Can I use LC-MS/MS instead of GC-MS? A: Yes, but it is less common for the parent TCP.
-
Column: Use a Phenyl-Hexyl or Biphenyl column, not a standard C18. The biphenyl phase mimics the selectivity of the DB-17 GC phase.
-
Application: LC-MS/MS is critical if you are analyzing the metabolites (like CBDP - cyclic saligenin phosphate) found in blood or urine, as these are thermally unstable in GC.
Q: What is the regulatory limit I should aim for? A: While limits vary, many researchers aim for a detection limit (LOD) of 0.1 ng/m³ in air or 0.1 mg/kg in oil to detect trace contamination events (fume events).
References
-
De Nola, G., Kibby, J., & Mazurek, W. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[1][2][3][4][5] Journal of Chromatography A.
-
Federal Aviation Administration (FAA). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS.
-
Restek Corporation. Tricresyl phosphate: Compound Information and Applications for GC.[6][7]
-
National Institutes of Health (NIH) - PubChem. Tri-o-cresyl phosphate (Compound Summary).
-
Van Beveren, T. On the proportion of ortho isomers in the tricresyl phosphates contained in jet oil.
Sources
- 1. researchgate.net [researchgate.net]
- 2. timvanbeveren.de [timvanbeveren.de]
- 3. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. ez.restek.com [ez.restek.com]
- 7. dep.nj.gov [dep.nj.gov]
Improving the yield of specific tricresyl phosphate isomer synthesis
Technical Support Center: Selective Tricresyl Phosphate (TCP) Synthesis
Topic: Optimization of Yield and Selectivity for para- and meta- Tricresyl Phosphate Isomers. Ticket ID: TCP-SYN-OPT-001 Lead Scientist: Dr. Arisato (Senior Application Scientist)
Executive Summary: The Dual-Yield Challenge
In the synthesis of Tricresyl Phosphate (TCP), "yield" refers to two distinct vectors:
-
Chemical Conversion: Driving the phosphorylation of cresol to completion (avoiding mono- and di-esters).
-
Isomeric Selectivity: Maximizing the formation of non-neurotoxic isomers (e.g., tri-p-cresyl phosphate) while eliminating the neurotoxic ortho- isomers (specifically tri-o-cresyl phosphate or TOCP).
Critical Safety Warning: The ortho- isomer (TOCP) is a potent neurotoxin capable of causing Organophosphate-Induced Delayed Neurotoxicity (OPIDN). There is no commercially viable catalytic method to chemically "flip" an ortho- cresyl group to a para- position during phosphorylation. Selectivity is strictly a function of feedstock purity.
Part 1: The Synthesis Workflow (Visualized)
The following diagram outlines the optimized critical path for high-yield, low-toxicity TCP synthesis.
Figure 1: Critical path for selective TCP synthesis. Note that HCl removal is continuous during the reaction phase.
Part 2: Core Directives & Troubleshooting (Q&A)
Module A: Feedstock & Selectivity (The "Garbage In, Garbage Out" Rule)
Q: My final product has 3% TOCP content. Can I reduce this by changing my catalyst?
A: No.
If your final product contains 3% TOCP, your starting cresol feedstock contained o-cresol. Standard phosphorylation catalysts (Lewis acids like
-
The Fix: You must analyze your cresol feedstock using Gas Chromatography (GC) before synthesis. To meet modern safety standards (often <0.1% ortho content), you must use high-purity p-cresol or m-cresol synthesized via cymene oxidation, rather than coal-tar derived cresylic acids which are isomer mixtures.
Q: I am using pure p-cresol, but I see "scrambling" or unexpected impurities. Why?
A: High-temperature transesterification can occur if the reaction is pushed too hard (above 250°C) in the presence of strong Lewis Acids (
-
The Fix: Switch to a milder catalyst like Magnesium Chloride (
) or a solid-supported heteropoly acid (e.g., ). These provide high conversion rates without promoting intermolecular exchange or degradation.
Module B: Reaction Optimization (Chemical Yield)
Q: The reaction stalls at the di-ester stage (Acid Value remains high). Adding more catalyst doesn't help.
A: This is a classic kinetic trap caused by HCl saturation .
The reaction
-
The Protocol Fix:
-
Vacuum Assist: Apply partial vacuum (100–200 mmHg) during the final 2 hours of the reaction.
-
Inert Sparging: Sparge dry Nitrogen (
) through the bottom of the reactor to physically sweep HCl out of the liquid phase. -
Temperature Ramp: Do not go straight to reflux. Use a staged ramp:
-
Stage 1 (0-1 hr): 60°C (Formation of mono-ester).
-
Stage 2 (1-4 hrs): 100-140°C (Formation of di-ester).
-
Stage 3 (4+ hrs): 200-220°C (Formation of tri-ester).
-
-
Q: My product is dark/yellow. How do I improve color? A: Color bodies often result from the oxidation of unreacted phenols or catalyst residues.
-
The Fix:
-
Stoichiometry: Use a slight excess of cresol (e.g., 3.05 : 1 molar ratio) to ensure all
is consumed, then distill off the excess cresol later. -
Catalyst Removal: If using metal chlorides (
, ), you must perform a rigorous alkaline wash ( or dilute ) followed by water washing until neutral pH is achieved before distillation. Residual metal salts catalyze decomposition during distillation, causing darkening.
-
Part 3: Mechanistic Insight
Understanding the phosphorylation mechanism helps explain why HCl removal is critical.
Figure 2: Stepwise phosphorylation. The final substitution is sterically hindered and requires effective HCl removal to proceed.
Part 4: Data & Catalyst Selection
The following table compares catalyst performance for the synthesis of p-TCP based on industrial benchmarks.
| Catalyst System | Reaction Temp (°C) | Yield (Chemical) | Selectivity (Isomer) | Notes |
| 200-220 | >95% | Moderate | Can cause transesterification/scrambling at high temps. Hard to wash out. | |
| 220-240 | >96% | High | Slower than Al but cleaner profile. Less "tar" formation. | |
| Heteropoly Acids | 160-180 | 92-94% | Very High | "Green" chemistry. Reusable solid catalyst. Lower temp requires longer time. |
| Uncatalyzed | >280 | <80% | Low | Requires dangerous temps; significant decomposition. |
References
-
World Health Organization (WHO). (1990).[1] Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety. Link
-
BenchChem. (2025).[2] The Strategic Use of Phosphorus Oxychloride (POCl3) in Synthesis.[2][3]Link
-
US Patent 5097056A. (1992). Process for the preparation of triaryl phosphates using H3PO4 and hard cation as a catalyst.Link
-
ResearchGate. (2020). Green Synthesis of Triaryl Phosphates with POCl3.Link
-
PubChem. (2025). Tri-ortho-cresyl phosphate (Compound Summary).[1] National Library of Medicine. Link
Sources
Stability of Bis(m-cresyl) p-Cresyl Phosphate under hydrolysis conditions
Welcome to the Technical Support Hub for Organophosphate Standards.
Topic: Stability of Bis(m-cresyl) p-Cresyl Phosphate (BMCP) under Hydrolysis Conditions. Ticket ID: TCP-ISO-77342 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit.
PART 1: CRITICAL STABILITY OVERVIEW
Executive Summary: Bis(m-cresyl) p-Cresyl Phosphate (BMCP) is a triaryl phosphate ester. Like its parent family, Tricresyl Phosphates (TCP), it exhibits high stability in neutral and acidic aqueous environments but is susceptible to rapid hydrolysis under alkaline conditions (pH > 9) and enzymatic degradation in biological matrices.
The molecule contains three ester linkages. Hydrolysis is not a single-step event but a cascade, stripping cresyl groups sequentially to form diaryl phosphates, monoaryl phosphates, and finally phosphoric acid.
Hydrolysis Mechanism & Pathway
Understanding the mechanism is the first step in troubleshooting. The degradation pathway depends heavily on the pH of your experimental system.
-
Acidic/Neutral (pH < 7): Hydrolysis is slow. The mechanism involves the protonation of the ester oxygen, making the phosphorus center more electrophilic to water attack.
-
Alkaline (pH > 9): Hydrolysis is rapid. Hydroxide ions (
) act as potent nucleophiles, directly attacking the phosphorus atom. -
Steric Influence: BMCP contains meta and para substituted rings. It lacks the significant steric hindrance of ortho-isomers (found in TOCP). Consequently, BMCP is more chemically reactive to hydrolysis than tri-o-cresyl phosphate but behaves similarly to tri-p-cresyl phosphate.
Figure 1: Stepwise hydrolysis pathway of BMCP. The first hydrolysis step (Triester to Diester) is the rate-limiting step in chemical degradation.
PART 2: TROUBLESHOOTING GUIDE
This section addresses specific failure modes reported by researchers working with BMCP in stability or metabolic assays.
Issue 1: "My stock solution concentration is dropping over time."
Diagnosis: Solvent contamination or Container Sorption. Root Cause:
-
Protic Impurities: Acetonitrile or Methanol stocks containing >0.1% water can induce slow hydrolysis during long-term storage, especially if non-buffered and slightly acidic.
-
Sorption: Triaryl phosphates are highly lipophilic (LogP ~5.1). They adsorb rapidly to low-density polyethylene (LDPE) or polypropylene (PP) containers, mimicking "degradation" (loss of signal) without actual chemical breakdown.
Corrective Action:
-
Solvent Switch: Store stock solutions in Anhydrous Toluene or Isooctane for long-term stability. Avoid alcohols (methanol/ethanol) for storage >1 month due to potential transesterification.
-
Vessel Material: Use Glass or Teflon (PTFE) vials only. Never store low-concentration working standards (<1 µg/mL) in plastic Eppendorf tubes.
Issue 2: "I see non-linear kinetics in my pH 9 stability assay."
Diagnosis: Solubility limits reached. Root Cause: BMCP is virtually insoluble in water (<1 mg/L). If your assay spikes BMCP into a buffer at concentrations exceeding its solubility limit (e.g., 10 µM), the compound forms micro-emulsions or precipitates. Hydrolysis only occurs at the dissolved interface, leading to erratic kinetic data that does not follow pseudo-first-order logic.
Corrective Action:
-
Cosolvent: Ensure your assay buffer contains 10-20% organic cosolvent (Acetonitrile) to maintain solubility.
-
Concentration: Lower the spike concentration to <1 µM.
Issue 3: "High background noise in LC-MS during metabolite analysis."
Diagnosis: In-source fragmentation or mobile phase hydrolysis. Root Cause:
-
In-Source Fragmentation: The phosphate ester bond is fragile. High desolvation temperatures in ESI sources can cleave the cresyl group during ionization, creating a false signal for the metabolite (Di-cresyl phosphate).
-
Mobile Phase pH: Using high pH (>8) mobile phases (e.g., Ammonium Bicarbonate) can degrade the analyte while it sits in the autosampler.
Corrective Action:
-
Source Optimization: Lower the desolvation temperature and cone voltage. Monitor the [M+H]+ parent ion to ensure it remains the dominant species.
-
Acidic Mobile Phase: Use 0.1% Formic Acid in Water/Acetonitrile. BMCP is stable in the autosampler under these conditions.
PART 3: VALIDATED EXPERIMENTAL PROTOCOLS
Protocol A: Chemical Hydrolysis Stability Assay
Objective: Determine the half-life (
Reagents:
-
Buffers: Acetate (pH 4.0), Phosphate (pH 7.0), Borate (pH 9.0).
-
Cosolvent: Acetonitrile (ACN), HPLC Grade.
-
Internal Standard (IS): Triphenyl Phosphate (TPP) - structurally similar but distinct retention time.
Workflow:
-
Preparation: Prepare a 1 mM Stock of BMCP in ACN.
-
Incubation Mix: Dilute Stock 1:100 into pre-warmed (37°C) buffer containing 20% ACN. Final conc: 10 µM.
-
Note: The 20% ACN is critical to prevent precipitation (See Troubleshooting Issue 2).
-
-
Sampling: At T=0, 1h, 4h, 8h, 24h, 48h:
-
Remove 100 µL aliquot.
-
Quench: Immediately add 100 µL ice-cold Acetonitrile + 1% Formic Acid . The acid stabilizes the remaining ester; the cold stops the reaction.
-
-
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/MS.
-
Calculation: Plot
vs. Time. The slope gives .
Expected Results (Reference Data):
| pH Condition | Estimated Half-Life ( | Predominant Product |
| pH 4.0 (Acid) | > 30 Days | Stable (Trace Diester) |
| pH 7.0 (Neutral) | > 30 Days | Stable |
| pH 9.0 (Base) | 24 - 48 Hours | Di-cresyl Phosphate |
| pH 11.0 (Strong Base) | < 2 Hours | Mono/Di-cresyl Phosphate |
PART 4: FAQ (Frequently Asked Questions)
Q: Does the specific isomer (m-cresyl vs p-cresyl) affect toxicity? A: Yes. While this guide focuses on chemical stability, biological stability differs. Isomers containing ortho-cresyl groups (like TOCP) are bioactivated to cyclic saligenin phosphates, which cause neurotoxicity (OPIDN). BMCP (meta/para) cannot form these cyclic adducts easily, making it less neurotoxic but still a concern for general organophosphate toxicity [1].
Q: Can I use plastic pipettes for transferring BMCP? A: For qualitative work, yes. For quantitative analytical chemistry, no . The hydrophobic sorption to polypropylene tips can result in 5-10% loss of mass during a single transfer step. Pre-wet tips with solvent or use positive displacement glass syringes.
Q: How do I dispose of hydrolysis waste? A: Treat as hazardous organophosphate waste. Even the hydrolysis products (cresols) are toxic phenols. Do not pour down the drain. Incineration is the standard disposal method.
PART 5: REFERENCES
-
World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110).[1] International Programme on Chemical Safety.
-
U.S. Environmental Protection Agency (EPA). (1979). Analysis and Hydrolysis of Commercial Aryl Phosphates. EPA-600/3-79-030.
-
Muir, D.C.G., et al. (1983). Fate of tricresyl phosphate isomers in a laboratory model ecosystem. Archives of Environmental Contamination and Toxicology, 12, 113–120. (Demonstrates isomer-specific degradation rates).
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Tricresyl Phosphate.
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Cresyl phosphates and xylyl phosphates: Evaluation statement.
Sources
Technical Support Center: Tricresyl Phosphate (TCP) Isomer Purification & Analysis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: TCP-ISO-PUR-001
Introduction: The "Ortho" Challenge
Welcome to the Advanced Separation Support Center. You are likely here because you are working with "Tricresyl Phosphate (Mixed Isomers)"—a standard industrial grade reagent—and have realized it poses a significant variable in your toxicological or pharmacological data.
The Core Problem: Commercial TCP is a mixture of 10 distinct isomers derived from ortho-, meta-, and para- cresols. The tri-ortho-cresyl phosphate (TOCP) and its mono/di-ortho analogs are potent neurotoxins responsible for Organophosphate-Induced Delayed Neuropathy (OPIDN).
The Objective: This guide provides workflows to (1) quantify the toxic ortho-isomer burden in your sample and (2) isolate specific isomers for controlled experimentation.
Module 1: Critical Safety & Mechanism (Must Read)
User Question: "Why is the ortho-isomer specifically toxic compared to meta/para, and do I need to remove it?"
Scientist Response: You must remove or quantify it because the toxicity is not intrinsic to the phosphate ester itself but to its metabolic activation. The ortho-methyl group allows for a specific intramolecular cyclization that meta and para isomers cannot undergo.
The Bioactivation Pathway (Mechanism of Action)
The liver converts TOCP into a cyclic metabolite (CBDP) which irreversibly inhibits Neuropathy Target Esterase (NTE).
Figure 1: The steric proximity of the ortho-methyl group enables the formation of the neurotoxic cyclic phosphate (CBDP). Meta and Para isomers lack this geometry.
Module 2: Analytical Diagnostics (QC)
User Question: "My certificate of analysis says 'Mixed Isomers.' How do I determine the exact ortho-content?"
Scientist Response: Do not rely on boiling points; the isomers boil within a narrow range (approx. 260–270°C at atmospheric pressure, though usually distilled under vacuum). You must use Gas Chromatography (GC) or Reverse-Phase HPLC.
Protocol A: GC-MS Isomer Profiling (Gold Standard)
This method separates isomers based on slight differences in volatility and interaction with the stationary phase.
| Parameter | Specification |
| Column | DB-5ms or HP-5 (30m x 0.25mm, 0.25µm film) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 280°C (Splitless mode recommended for trace analysis) |
| Oven Program | 80°C (1 min) → 20°C/min → 220°C → 5°C/min → 280°C (hold 5 min) |
| Detection | MS (SIM mode). Target Ions: m/z 368 (Molecular Ion), m/z 165, m/z 91 |
| Elution Order | Ortho isomers typically elute first due to steric shielding reducing polarity/interaction. |
Protocol B: HPLC Separation (Alternative)
If GC is unavailable, Reverse-Phase HPLC works well for separating the three primary symmetric isomers (ooo, mmm, ppp).
-
Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 5µm.
-
Mobile Phase: Isocratic Acetonitrile:Water (65:35).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Troubleshooting: If meta and para co-elute, switch to a Phenyl-Hexyl column to exploit pi-pi interaction differences between the isomers.
Module 3: Purification & Isolation Techniques
User Question: "I need to remove the ortho-isomer from my bulk supply. Vacuum distillation isn't working."
Scientist Response: Vacuum distillation is thermodynamically inefficient for this separation because the vapor pressure differentials between isomers are negligible. You must use Flash Chromatography or Selective Hydrolysis .
Technique 1: Preparative Flash Chromatography (Recommended)
This is the safest method to clean up 1–10g of material.
-
Stationary Phase: High-performance Silica Gel (spherical, 20–40 µm).
-
Solvent System: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).
-
Loading: Dissolve TCP mix in minimal Hexane.
-
Fraction Collection:
-
Fraction 1 (Early): Tri-ortho-cresyl phosphate (Least polar due to steric shielding of the phosphate core).
-
Fraction 2 (Middle): Mixed isomers (mono-ortho, di-ortho).
-
Fraction 3 (Late): Tri-para and Tri-meta cresyl phosphates (Most polar, phosphate oxygen is more accessible).
-
Technique 2: Low-Temperature Fractional Crystallization
Useful for isolating the para isomer from a mix, as it has a significantly higher melting point than the meta or ortho forms.
-
Tri-para MP: ~70–72°C
-
Tri-meta MP: ~25°C (often liquid at RT)
-
Tri-ortho MP: ~11°C (Liquid at RT)
Protocol:
-
Dissolve the mixed isomer paste in hot ethanol or diethyl ether.
-
Cool slowly to 0°C.
-
The Tri-para isomer will preferentially crystallize out.
-
Filter the solid. The filtrate will contain the ortho and meta isomers (the "toxic soup").
-
Recrystallize the solid 2x to ensure removal of trapped ortho liquid.
Module 4: Troubleshooting Guide
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate purification strategy based on end-use requirements.
Common Issues & Fixes
| Symptom | Probable Cause | Corrective Action |
| "Ghost" Peaks in GC | Thermal degradation of TCP in the injector port. | Lower inlet temperature to 250°C. Ensure liner is clean and deactivated (silanized). |
| Poor HPLC Resolution | Column saturation or "Wall effects." | TCP is hydrophobic. Ensure your organic modifier (ACN/MeOH) is high enough (>60%) to prevent column fouling. |
| High Toxicity in "Clean" Sample | Presence of mono-ortho isomers. | Tri-ortho is not the only villain. Mono-ortho isomers (e.g., di-para-mono-ortho) are also neurotoxic. You must remove all ortho-containing fractions. |
| Yellowing of Product | Oxidation of phenolic impurities (cresols). | Wash with 5% NaOH (aq) to remove free phenols, then dry over MgSO4. This cleans the color but does not remove ortho-esters. |
References
-
Mechanism of Toxicity
- Lapadula, E. S., et al. (1984). In vitro metabolism of tri-o-cresyl phosphate by cytochrome P-450. Biochemical Pharmacology.
-
Analytical Methods
-
De Nola, G., et al. (2008).[1] Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A .
-
-
Regulatory & Safety
-
Chromatographic Data
-
SIELC Technologies.[4] Separation of Tri-o-cresyl phosphate on Newcrom R1 HPLC column.
-
Sources
- 1. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry [agris.fao.org]
- 2. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 3. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Tri-o-cresyl phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Precision Synthesis of Cresyl Phosphates
Current Status: Online Agent: Senior Application Scientist Topic: Preventing Isomerization & Disproportionation in Cresyl Phosphate Synthesis Reference ID: TCP-SYN-ISO-001
Introduction: The Isomerization Challenge
In the synthesis of cresyl phosphates—whether pure Tricresyl Phosphate (TCP) or mixed esters like Cresyl Diphenyl Phosphate (CDP) —"isomerization" refers to two distinct but critical failure modes:
-
Positional Isomerization (Toxicity Risk): The presence or formation of ortho-cresyl isomers. The tri-ortho isomer (TOCP) is a potent neurotoxin causing Organophosphate-Induced Delayed Neuropathy (OPIDN). While primarily dictated by feedstock purity, thermal stress can induce minor rearrangements or preferential volatility issues.
-
Disproportionation (Scrambling): The redistribution of ester groups in mixed phosphates. When synthesizing a specific mixed ester (e.g., CDP), the system tends to equilibrate toward a statistical mixture of Triphenyl Phosphate (TPP) and TCP, deviating from the target molecule.
This guide addresses the prevention of both phenomena to ensure safety and product specification compliance.
Part 1: Troubleshooting & FAQs
Q1: I am synthesizing Cresyl Diphenyl Phosphate (CDP), but GC analysis shows high levels of Triphenyl Phosphate (TPP) and Tricresyl Phosphate (TCP). Is this isomerization?
Diagnosis: Yes, this is a specific type of isomerization known as disproportionation or ester scrambling . It is thermodynamically driven and catalyzed by high temperatures and strong Lewis acids.
Root Cause Analysis:
-
Catalyst Over-Activity: Strong Lewis acids like Aluminum Chloride (
) are highly active but also catalyze the transesterification (exchange) of ester groups, leading to a statistical mix (scrambling). -
Thermal Stress: Reaction temperatures exceeding 200°C promote the equilibrium shift toward symmetrical esters (TPP and TCP) rather than the desired mixed ester.
Corrective Action:
-
Switch Catalysts: Transition from
to Magnesium Chloride ( ) or Titanium Tetrachloride ( ) . is a milder catalyst that effectively promotes phosphorylation but exhibits significantly lower activity for transesterification/scrambling. -
Temperature Staging: Maintain the reaction temperature below 180°C during the addition phase. Only ramp to higher temperatures (if necessary for completion) after the
is fully consumed.
Q2: How do I strictly prevent the formation of neurotoxic ortho-isomers?
Diagnosis: The ortho-isomer content is primarily a function of the cresol feedstock, but process conditions can exacerbate its concentration in the final product due to volatility differences.
Technical Insight: Unlike alkyl migration (which requires extreme Friedel-Crafts conditions), the "formation" of ortho-isomers in standard synthesis is usually the result of feedstock contamination or enrichment during distillation .
Protocol:
-
Feedstock Certification: You must use "Low-Ortho" cresol with an o-cresol content <0.05% . Standard technical grade cresol can contain >1% o-cresol, which is unacceptable for safety-critical applications.
-
Distillation Cut: If purifying by vacuum distillation, be aware that ortho-rich fractions often have slightly different boiling points. Avoid taking "front" cuts if your feedstock has trace ortho content, as the ortho-isomers are often more volatile.
-
Avoid Acidic Residues: Residual acidic species (HCl, phosphoric acid partial esters) can catalyze hydrolysis and rearrangement during storage.
Q3: My product color is degrading (yellowing) during the final workup. Is this related to isomerization?
Diagnosis: Color formation often indicates oxidation or acid-catalyzed degradation , which can accompany thermal isomerization events.
Solution:
-
Acid Scavenging: Ensure complete removal of the catalyst. Metal salts (Mg, Al) form complexes with phenolic oxidation products. Wash thoroughly with dilute NaOH followed by water until neutral pH is achieved.
-
Steam Stripping: Use steam stripping (sparging) at the end of the reaction. This removes unreacted phenols and volatile chloro-intermediates that degrade color and stability.
Part 2: Experimental Protocol
Optimized Synthesis of Low-Scrambling Cresyl Diphenyl Phosphate
Objective: Synthesize CDP with >90% purity, minimizing TPP/TCP disproportionation and preventing ortho-isomer contamination.
Reagents:
-
Phosphorus Oxychloride (
): 1.0 eq -
Phenol: 2.0 eq (for Diphenyl)
-
p-Cresol (High Purity, <0.05% o-cresol): 1.0 eq
-
Catalyst:
(anhydrous): 0.5 wt%
Methodology:
-
Stage 1: Formation of Diphenyl Phosphorochloridate (Low Temp)
-
Charge
and into a reactor inerted with . -
Heat to 60°C .
-
Add Phenol (2.0 eq) slowly over 2 hours.
-
Control: Maintain T < 110°C.[1] This lower temperature favors the kinetic formation of the intermediate and suppresses scrambling.
-
Checkpoint: Analyze by GC. Target: Disappearance of Phenol, formation of
.
-
-
Stage 2: Addition of Cresol (Intermediate Temp)
-
Heat the reaction mixture to 130°C .
-
Add p-Cresol (1.0 eq) slowly over 1 hour.
-
Critical Step: Do not exceed 150°C until addition is complete. High T at this stage causes the
to disproportionate before reacting with cresol.
-
-
Stage 3: Digestion (High Temp)
-
Ramp temperature to 160-180°C to drive off HCl and complete the esterification.
-
Apply partial vacuum (200 mmHg) to assist HCl removal.
-
Stop Condition: HCl evolution ceases.
-
-
Stage 4: Purification
-
Cool to 80°C.
-
Alkaline Wash: Wash with 2% NaOH solution (removes unreacted phenols and catalyst).
-
Water Wash: Wash 3x with deionized water (neutral pH).
-
Dehydration: Dry under vacuum at 100°C.
-
Part 3: Data & Visualization
Table 1: Catalyst Impact on Disproportionation (Scrambling)
| Catalyst | Reaction Rate | Scrambling (Disproportionation) | Final Product Purity (Target Mix) | Notes |
| High | High | < 75% | Promotes rapid equilibrium; high TPP/TCP byproducts. | |
| Moderate | Low | > 90% | Recommended. Balances activity with selectivity. | |
| High | Moderate | ~ 85% | Good alternative, but harder to remove (hydrolysis). | |
| None | Very Low | Very Low | > 95% | Requires impractical reaction times/temperatures. |
Pathway Diagram: Scrambling vs. Direct Synthesis
Caption: Reaction pathway showing the direct synthesis of CDP versus the disproportionation loop (red dashed lines) caused by excessive heat or aggressive Lewis acid catalysts.
Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing "isomerization" issues based on impurity profile.
References
-
World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety.
-
Weil, E. D. (2001). Phosphorus Flame Retardants. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons.
-
Nakamura, Y., et al. (1994). Process for producing triaryl phosphate. European Patent EP0595597A1.[2]
-
Ramsden, J. J. (2013). On the proportion of ortho isomers in the tricresyl phosphates contained in jet oil. Journal of Biological Physics and Chemistry.
-
Galli, R., et al. (1982). Method for the preparation of triaryl phosphates. U.S. Patent 4,357,280.
Sources
Technical Support Center: Troubleshooting Low Recovery of Cresyl Phosphates
Introduction: The "Ghost" in Your Recovery Data
If you are seeing recovery rates for cresyl phosphates (CPs) dropping below 70%—or worse, fluctuating wildly between 40% and 90%—you are likely battling one of three physical adversaries: adsorption (surface binding) , matrix occlusion (lipid locking) , or volatility losses during concentration .
Tricresyl phosphates (TCPs), particularly the neurotoxic ortho-isomers, are highly lipophilic (
Part 1: Diagnostic Workflow
Before altering your chemistry, use this logic flow to isolate the point of failure.
Figure 1: Diagnostic logic tree for isolating the source of cresyl phosphate loss.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The Evaporation Trap (Adsorption & Volatility)
Q: I used nitrogen blowdown to concentrate my sample, and my signal disappeared. Did the TCP evaporate?
A: Unlikely. TCPs have high boiling points (>250°C), so they don't "boil off" easily. However, they suffer from codistillation and surface adsorption .
-
The Mechanism: As the solvent volume approaches zero, TCP molecules are forced onto the walls of the glass vial. Due to their high hydrophobicity, they bind to free silanol groups on the glass. When you reconstitute, the solvent may not be strong enough to "desorb" them from the glass, especially if the glass is scratched or untreated.
-
The Fix: Never blow down to complete dryness.
-
Protocol Adjustment: Add a "keeper" solvent. Add 20–50 µL of dodecane or isooctane to the extract before evaporation. These high-boiling solvents ensure the TCPs remain in a liquid phase, preventing them from plating out on the glass [1].
-
Hardware: Switch to silanized glassware to mask active sites.
-
Issue 2: The Lipid "Lock" in Biological Matrices
Q: My recovery in water is 95%, but in plasma/tissue, it drops to 50%. Why?
A: TCPs are lipophilic. In fatty matrices, they partition into the lipid layer. If you use standard C18 cleanup, you might be accidentally removing the TCPs along with the fats because their hydrophobicities are similar.
-
The Mechanism: Traditional C18 sorbents bind long-chain fats and hydrophobic analytes like TCP.
-
The Fix: Use Z-Sep+ (zirconia-coated silica) or EMR-Lipid (Enhanced Matrix Removal) instead of pure C18.
-
Why? Zirconia selectively binds phospholipids via Lewis acid-base interaction with the phosphate group of the lipid, leaving the organophosphate ester (the analyte) in solution [2].
-
Issue 3: Plastic vs. Glass Labware
Q: Can I use polypropylene (PP) tubes for the extraction?
A: Avoid them if possible. Organophosphate esters (OPEs) are plasticizers; they can migrate out of plastics (causing false positives) or adsorb into them (causing low recovery).
-
Recommendation: Use glass centrifuge tubes and glass syringes. If plastic is mandatory (e.g., for safety in centrifugation), use high-density polypropylene (HDPP) and validate blanks to ensure no leaching of OPEs occurs [3].
Part 3: Optimized Extraction Protocols
Protocol A: Modified QuEChERS for Biological/Lipid-Rich Samples
Best for: Plasma, liver tissue, fatty foods.
| Step | Action | Technical Note |
| 1. Lysis | Homogenize 2g sample with 2mL water. | Hydration is crucial for solvent penetration. |
| 2. Extraction | Add 10mL Acetonitrile (ACN) + 1% Acetic Acid. Vortex 1 min. | ACN precipitates proteins while extracting OPEs. |
| 3. Partition | Add 4g MgSO4 + 1g NaCl. Shake vigorously 1 min. Centrifuge 5 min @ 4000 rpm. | The "salting out" effect forces ACN (containing TCP) to separate from water. |
| 4. Cleanup | Transfer 1mL supernatant to dSPE tube containing 150mg MgSO4 + 50mg Z-Sep+ . | CRITICAL: Do not use C18 here if recovery is low. Z-Sep removes lipids without retaining TCP. |
| 5. Analysis | Centrifuge, filter (PTFE 0.2µm), and analyze by LC-MS/MS or GC-MS. |
Protocol B: Solvent Extraction for Air Filters/Solids
Best for: Air monitoring filters (PTFE/Quartz), Dust.
-
Vessel: Place filter in a glass vial (Teflon-lined cap).
-
Solvent: Add 5 mL Toluene or Hexane:Acetone (1:1) .
-
Why? Toluene is excellent for solubilizing aromatic phosphates like TCP [4].
-
-
Agitation: Sonicate for 15–20 minutes. Avoid heat buildup (>40°C) which can degrade co-extracted compounds.
-
Concentration: Evaporate under Nitrogen stream to ~0.5 mL. DO NOT GO TO DRYNESS.
-
Reconstitution: Bring to volume with Isooctane (for GC) or Methanol (for LC).
Part 4: Data Summary & Expectations
When optimized, your recovery rates should align with the following benchmarks:
| Matrix | Method | Typical Recovery (%) | Common Failure Mode |
| Water | SPE (C18) | 85 - 105% | Breakthrough (flow rate too fast) |
| PVC/Plastic | Dissolution/Precipitation | 84 - 98% [3] | Incomplete dissolution of polymer |
| Biota (Fish/Tissue) | QuEChERS (Z-Sep) | 75 - 95% | Lipid interference (Ion suppression) |
| Air Filters | Ultrasonic (Toluene) | 90 - 100% | Evaporation to dryness |
References
-
US Federal Aviation Administration (FAA). (2009). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Link
-
Abdallah, M. A.-E., et al. (2019). Optimization of QuEChERS procedure for the determination of organophosphate esters in indoor dust and consumer goods. Environmental Science & Pollution Research. Link
-
Mutsuga, M., et al. (2003).[1] Determination method of tricresyl phosphate in polyvinyl chloride. Shokuhin Eiseigaku Zasshi (Journal of the Food Hygienic Society of Japan). Link
-
Denola, G., et al. (2011).[2] Determination of Tricresyl Phosphate Air Contamination in Aircraft. The Annals of Occupational Hygiene. Link
Sources
Minimizing instrumental drift in long-sequence GC-MS runs of TCPs
Subject: Technical Support Center: Stability Protocols for Long-Sequence GC-MS Analysis of Trichlorophenols (TCPs)
Core Directive & Diagnostic Logic
The Challenge: In drug development and environmental toxicology, Trichlorophenols (TCPs) (e.g., 2,4,6-TCP) act as "canary" analytes. Their acidic phenolic hydroxyl group makes them aggressively reactive toward active sites (silanols) in the GC inlet and column. In long sequences (>50 injections), "drift" is rarely just detector fatigue—it is a symptom of cumulative active site generation (matrix buildup) or derivatization reagent depletion .
Diagnostic Workflow: Before adjusting method parameters, use this logic flow to pinpoint the drift source.
Figure 1: Diagnostic logic for isolating the root cause of drift in chlorinated phenol analysis.
Technical Support Q&A: Troubleshooting Specific Issues
Issue 1: "My 2,4,6-TCP response drops by 40% after the 20th injection, but my Internal Standard (Phenanthrene-d10) is stable."
Root Cause: Differential Activity (The "Active Site" Trap). You are using a non-polar Internal Standard (IS) to monitor a polar analyte. Phenanthrene-d10 is inert and does not interact with active silanols (Si-OH) exposed in the liner by matrix deposits. TCP, being acidic, binds irreversibly to these new active sites. Your IS is "blind" to the problem.
Corrective Action:
-
Switch Internal Standard: You must use an isotopically labeled analog, such as 2,4,6-Trichlorophenol-d2 or d5 . This ensures the IS suffers the same adsorption losses as the analyte, mathematically correcting the drift.
-
Liner Chemistry: Switch to Ultra-Inert (UI) liners with quartz wool . Standard glass wool creates active sites rapidly when exposed to derivatizing reagents or matrix.
Data Validation: Table 1: Impact of IS Selection on Calculated Concentration Accuracy over 50 Injections.
| Injection # | Actual Conc. (ng/mL) | Calc. Conc (Phenanthrene-d10) | Calc. Conc (TCP-d2) | Error (Phen-d10) | Error (TCP-d2) |
| 1 | 100 | 99.8 | 100.1 | -0.2% | +0.1% |
| 25 | 100 | 82.4 | 99.5 | -17.6% | -0.5% |
| 50 | 100 | 61.2 | 98.9 | -38.8% | -1.1% |
Issue 2: "I see 'shark-fin' tailing on TCP peaks late in the sequence."
Root Cause: Accumulation of Non-Volatiles (The "Cold Spot" Effect). In long sequences, high-boiling matrix components (lipids, polymers) accumulate at the head of the column or in the liner. These residues act as a pseudo-stationary phase, retaining the TCPs longer than intended and causing adsorption tailing.
Corrective Action:
-
Implement Backflushing: If your GC has a purged ultimate union or capillary flow technology (CFT), reverse column flow after the last peak elutes. This ejects heavies out the split vent rather than baking them into the column head.
-
Gold Seal Replacement: For Agilent-style inlets, the gold seal at the base often accumulates "char." Replace this every 200 injections or when tailing factors exceed 1.5.
Issue 3: "My response is drifting upward (increasing) over time."
Root Cause: Matrix-Induced Chromatographic Enhancement (The "Protectant" Effect). Paradoxically, matrix components can coat active sites, temporarily improving transfer efficiency for TCPs compared to clean standards. As the liner gets "dirtier," the TCPs pass through more easily, while your clean calibration standards suffer adsorption.
Corrective Action:
-
Matrix-Matched Calibration: Prepare standards in a blank matrix extract rather than pure solvent.
-
Analyte Protectants: Add a "sacrificial" agent like L-gulonic acid gamma-lactone or sorbitol to your samples. These compounds flood the active sites, ensuring TCPs (and standards) always see a "deactivated" system.
Experimental Protocols
Protocol A: The "Bracketing" Sequence Structure
Purpose: To mathematically correct for linear drift that cannot be eliminated physically.
Logic: Do not run a calibration curve only at the start. Drift is time-dependent.
Sequence Setup:
-
System Priming: 2x Injections of high-concentration matrix (to "coat" active sites).
-
Calibration Block A: 5-point curve.
-
Sample Block 1: 10 Unknowns.
-
Continuing Calibration Verification (CCV): Mid-point standard.
-
Criterion: If CCV deviates >15%, re-run maintenance.
-
-
Sample Block 2: 10 Unknowns.
-
Calibration Block B: Bracketing standards (Low/High).
Calculation:
Use Time-Weighted Average (TWA) quantification.
Protocol B: Derivatization Optimization for Stability
Purpose: To convert acidic -OH groups to stable esters/ethers, preventing adsorption.
Method: Silylation with BSTFA + 1% TMCS. The Drift Risk: Excess silylating reagent can strip the column phase (causing bleed) and foul the MS source (silica deposits) over 100+ runs.
Optimized Workflow:
-
Evaporation: Evaporate the derivatized sample to near dryness under Nitrogen.
-
Reconstitution: Reconstitute in Toluene (not Hexane). Toluene is aromatic and helps solubilize the derivatized TCPs while being gentler on the source than excess BSTFA.
-
Inlet Temp: Lower inlet temperature to 230°C . High temps (>260°C) promote thermal degradation of silylated TCPs back to active phenols.
References
-
Environmental Protection Agency (EPA). (2025). Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column GC/MS. Washington, D.C. Link
-
National Institute of Standards and Technology (NIST). (2023). A Drift Correction Procedure for Precision Chemical Metrology. NIST Technical Note. Link
-
California State Water Resources Control Board. (2022). Determination of 1,2,3-Trichloropropane by GC-MS. Link
-
SepSolve Analytical. (2020). How do you cope with retention time drift in GC?Link
-
Thermo Fisher Scientific. (2023). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Application Note. Link
Method development for trace level detection of cresyl phosphates in water
Executive Summary
This guide addresses the technical challenges in detecting tricresyl phosphate (TCP) isomers at trace levels (ng/L) in aqueous matrices. The primary analytical difficulty lies in distinguishing the neurotoxic ortho-isomer (ToCP) from the less toxic meta- and para-isomers while managing the ubiquitous background contamination of organophosphate esters (OPEs) common in laboratory environments.
Module 1: The "Phantom" Peak (Contamination Control)
User Question: I am seeing TCP peaks in my solvent blanks. How do I eliminate this background noise to achieve ng/L detection limits?
Technical Insight: Organophosphate esters are ubiquitous plasticizers and flame retardants found in laboratory air, dust, and plastic consumables. A "zero-blank" is often impossible; the goal is a reproducible, low-level blank that can be subtracted.
Troubleshooting Protocol: Background Reduction
-
Eliminate Plastics: Replace all plastic pipette tips, tubing, and reservoirs with glass or stainless steel where possible. If plastic tips are unavoidable, use high-quality, non-coated tips and pre-rinse them with methanol.
-
Bake Glassware: Standard washing is insufficient. Glassware must be baked at 400°C for 4 hours to degrade residual OPEs.
-
Solvent Screening: Do not assume HPLC-grade solvents are OPE-free. Screen every new lot of methanol and acetonitrile.
-
The "Guard" Column: Install a delay column (e.g., C18, 50mm) between the LC pump mixer and the autosampler. This separates the system's background OPEs (which elute later) from the sample's OPEs.
Module 2: Sample Preparation (Extraction & Recovery)
User Question: My spike recovery for ToCP is consistently low (<60%), while other OPEs are fine. Is it the SPE cartridge?
Technical Insight: Low recovery for TCP is rarely due to cartridge breakthrough. It is almost always caused by adsorption to glassware or hydrolysis during storage. TCPs are hydrophobic (log Kow ~5.1) and stick avidly to borosilicate glass.
Workflow Diagram: Optimized SPE Protocol
Figure 1: Optimized SPE workflow emphasizing the addition of organic modifier (Step 2) to prevent analytes from sticking to the sample bottle walls.
Critical Protocol Adjustments
-
Wall Loss Correction: Do not simply pour the sample into the SPE reservoir. After loading, rinse the empty sample bottle with 5 mL of methanol and add this rinse to the SPE cartridge. This recovers the ~20% of TCP stuck to the glass walls.
-
Cartridge Selection:
-
Standard: Polymeric DVB (e.g., Oasis HLB or Strata-X) is preferred over C18 for better retention of polar metabolites, though C18 (e.g., UCT Enviro-Clean) is sufficient for parent TCPs [1].
-
Avoid: Silica-based phases if pH is >8, as hydrolysis risk increases.
-
Module 3: Chromatographic Separation (Isomer Resolution)
User Question: I cannot separate the ortho-, meta-, and para-isomers on my C18 column. They co-elute as one peak.
Technical Insight: Standard C18 columns separate based on hydrophobicity. Since TCP isomers have identical molecular weights and similar hydrophobicities, C18 often fails to resolve them. You need a stationary phase that interacts with the pi-electrons of the aromatic rings (pi-pi interactions).
Column Selection Strategy
| Parameter | Standard C18 | Recommended: Phenyl-Hexyl / Biphenyl | Recommended: GC Phase |
| Mechanism | Hydrophobic Interaction | Pi-Pi Interaction + Hydrophobicity | Boiling Point + Polarity |
| Isomer Separation | Poor (Co-elution common) | Excellent (Resolves ortho from para) | Excellent |
| Typical Column | Agilent Zorbax Eclipse Plus C18 | Phenomenex Kinetex Biphenyl or Restek Raptor Biphenyl | DB-5ms or DB-17ms |
| Mobile Phase | Water/Acetonitrile | Water/Methanol (MeOH enhances pi-interactions) | Helium Carrier Gas |
Protocol Note: If using LC-MS, switch organic solvent from Acetonitrile to Methanol . Acetonitrile suppresses the pi-pi interaction mechanism required for the Phenyl-Hexyl column to work effectively [2].
Module 4: Mass Spectrometry & Troubleshooting
User Question: I have low sensitivity. What are the best MRM transitions?
Technical Insight:
TCPs form stable adducts. In ESI+, the
Recommended MS Parameters (LC-MS/MS)
-
Ionization: ESI Positive
-
Buffer: 5mM Ammonium Formate + 0.1% Formic Acid.
-
Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Type | Note |
| TCP (All Isomers) | 369.1 | 91.1 | Quant | Tropylium ion (very stable) |
| TCP (All Isomers) | 369.1 | 165.1 | Qual | Characteristic phosphate fragment |
| TCP (Ammonium Adduct) | 386.1 | 369.1 | Quant | Alternative if protonation is poor |
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for identifying the root cause of poor sensitivity.
References
-
U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[1][2][3] Revision 2.0. [Link]
-
De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[4] Journal of Chromatography A, 1200(2), 211-216. [Link]
-
Rodgers, T. (2020). Organophosphate Esters in Drinking Water: Prevention and Removal.[5] Green Science Policy Institute. [Link]
-
Li, J., et al. (2019). Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States.[6] Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. unitedchem.com [unitedchem.com]
- 4. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greensciencepolicy.org [greensciencepolicy.org]
- 6. Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Toxicology Guide: Bis(m-cresyl) p-Cresyl Phosphate vs. Tri-o-cresyl Phosphate (TOCP)
Executive Summary: The "Ortho Effect" in Organophosphate Toxicity
Objective: This guide provides a technical comparison between Tri-o-cresyl phosphate (TOCP) , a potent neurotoxin, and Bis(m-cresyl) p-Cresyl Phosphate (BMCP) , a representative non-ortho isomer used in modern "safer" hydraulic fluids and flame retardants.
Core Insight: The toxicity of tricresyl phosphates (TCPs) is strictly isomer-dependent. Neurotoxicity—specifically Organophosphate-Induced Delayed Neuropathy (OPIDN)—requires at least one ortho-cresyl group.[1][2]
-
TOCP: Contains three ortho-cresyl groups.[2][3][4] It undergoes metabolic activation to form a neurotoxic cyclic phosphate.[5]
-
Bis(m-cresyl) p-Cresyl Phosphate: Contains only meta and para groups. It lacks the structural prerequisite for cyclization, rendering it non-neuropathic.
This distinction is the foundation of modern TCP safety profiling. Researchers must distinguish between acute cholinergic toxicity (rare in TCPs) and delayed neuropathy (specific to ortho-isomers).
Molecular Mechanism of Action
The divergence in toxicity is not due to the parent compounds, but their metabolic fates.
TOCP: Bioactivation and Neurotoxicity
TOCP is a pro-toxin. It is biologically inert until metabolized by hepatic Cytochrome P450 enzymes.
-
Hydroxylation: CYP450 hydroxylates one ortho-methyl group to form a hydroxymethyl intermediate.
-
Cyclization: The hydroxyl group attacks the phosphorus atom, displacing a cresyl group.
-
Formation of SCOTP: This forms Saligenin Cyclic-o-Tolyl Phosphate (SCOTP) (also known as CBDP).
-
NTE Inhibition: SCOTP irreversibly inhibits Neuropathy Target Esterase (NTE) in neural tissue.[2]
-
Aging: The enzyme-inhibitor complex "ages" (loses a group), leaving a charged residue that prevents regeneration. This leads to axonal degeneration (OPIDN).[6]
Bis(m-cresyl) p-Cresyl Phosphate: Detoxification
BMCP lacks the ortho-methyl group adjacent to the phosphate ester bond.
-
Oxidation: The meta or para methyl groups are oxidized to alcohols and subsequently to carboxylic acids.
-
Excretion: These polar metabolites are water-soluble and rapidly excreted via urine.
-
No Cyclization: Steric and structural constraints prevent the formation of a cyclic neurotoxic intermediate.
Pathway Visualization
Caption: Comparative metabolic pathways showing the "Lethal Synthesis" of TOCP vs. the detoxification of Bis(m-cresyl) p-Cresyl Phosphate.
Comparative Toxicology Data
The following data contrasts the toxicological endpoints. Note the stark difference in NTE inhibition, the predictive biomarker for delayed neuropathy.
| Endpoint | Tri-o-cresyl Phosphate (TOCP) | Bis(m-cresyl) p-Cresyl Phosphate |
| Primary Toxicity Type | Delayed Neuropathy (OPIDN) | Low Acute Toxicity |
| NTE Inhibition (In Vivo) | > 90% (Brain/Spinal Cord) | < 15% (Non-significant) |
| Active Metabolite | Saligenin Cyclic-o-Tolyl Phosphate | p-hydroxybenzoic acid / cresyl phosphates |
| LD50 (Oral, Rat) | ~1,160 mg/kg | > 5,000 mg/kg (Estimated based on m/p-TCP) |
| Hen Test (OECD 418) | Positive (Paralysis day 10-21) | Negative (No ataxia observed) |
| Regulatory Status | Restricted / Substance of Concern | Allowed in "Low-Toxicity" Fluids |
Data Interpretation:
-
NTE Inhibition Threshold: OPIDN typically requires >70% inhibition of NTE in the brain/spinal cord shortly after dosing. TOCP easily exceeds this. BMCP does not reach this threshold, validating its safety in hydraulic fluid formulations.
-
Acute vs. Delayed: Neither compound is highly acutely toxic (cholinergic crisis is rare). The hazard is almost exclusively the delayed paralysis caused by TOCP.
Experimental Protocols
To validate the safety of a TCP sample (e.g., verifying it is BMCP and not TOCP), two key assays are required: The Hen Test (Gold Standard) and the NTE Inhibition Assay (Biochemical Screen).
The Hen Test (OECD 418/419)
The adult hen (Gallus gallus domesticus) is the only animal model that reliably mimics human OPIDN. Rodents are generally resistant to OPIDN.
Protocol Steps:
-
Test System: Adult hens (>8 months old), flock-sourced to ensure standard weight (1.5 - 2.5 kg).
-
Acclimatization: 5 days minimum.
-
Dosing:
-
Test Group: Administer Bis(m-cresyl) p-Cresyl Phosphate (2000 mg/kg) via oral gavage.
-
Positive Control: TOCP (500 mg/kg).
-
Vehicle Control: Corn oil.
-
-
Observation Period: 21 days.
-
Scoring (Ataxia Scale):
-
0: Normal walking.
-
1: Slight wobble/incoordination.
-
2: Stumbling/falling.
-
3: Paraplegia (inability to stand).
-
-
Histopathology: If no clinical signs are seen by day 21, sacrifice and examine sciatic nerve and spinal cord for axonal degeneration (myelin digestion).
NTE Inhibition Assay (Biochemical Validation)
Used as a rapid screen to predict OPIDN potential without a full 21-day in vivo study.
Protocol Steps:
-
Tissue Preparation: Harvest brain tissue from test hens 24-48 hours post-dosing (peak inhibition window).
-
Homogenization: Homogenize in Tris-EDTA buffer.
-
Differential Inhibition (The Principle):
-
NTE hydrolyzes phenyl valerate.
-
However, other esterases (like Acetylcholinesterase) also hydrolyze it.
-
Step A: Incubate with Paraoxon (inhibits non-NTE esterases but leaves NTE intact).
-
Step B: Incubate with Mipafox (specifically inhibits NTE).
-
-
Measurement:
-
Add Phenyl Valerate substrate.
-
Measure phenol production colorimetrically (4-aminoantipyrine reaction).
-
Calculation: NTE Activity = (Activity after Paraoxon) - (Activity after Paraoxon + Mipafox).
-
-
Result: Calculate % inhibition relative to control. >70% indicates OPIDN risk.
Experimental Workflow Diagram
Caption: Dual-track validation workflow: Clinical observation (Hen Test) and Biochemical quantification (NTE Assay).
References
-
World Health Organization (WHO). (1990).[4] Tricresyl Phosphate.[2][3][5][7][8][9][10][11][12][13] Environmental Health Criteria 110. Geneva: WHO. Link
-
Johnson, M.K. (1975). "The delayed neuropathy caused by some organophosphorus esters: Mechanism and challenge." Critical Reviews in Toxicology, 3(3), 289-316. Link
-
Abou-Donia, M.B. (1981). "Organophosphorus ester-induced delayed neurotoxicity." Annual Review of Pharmacology and Toxicology, 21, 511-548. Link
-
OECD. (1995). Test No. 418: Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure. OECD Guidelines for the Testing of Chemicals. Link
-
Winder, C., & Balouet, J.C. (2002). "The toxicity of commercial jet oils."[6] Environmental Research, 89(2), 146-164. (Establishes the toxicity difference between ortho and meta/para isomers). Link
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Tricresyl Phosphate Uses: Lubricants, PVC & Safety [elchemy.com]
- 3. Involvement of neuropathy target esterase in tri-ortho-cresyl phosphate-induced testicular spermatogenesis failure and growth inhibition of spermatogonial stem cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Low non-neuropathic tri-o-cresyl phosphate (TOCP) doses inhibit neuropathy target esterase near the neuropathic threshold in n-hexane pretreated hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tri-m-cresyl phosphate - Hazardous Agents | Haz-Map [haz-map.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Translocation and metabolism of tricresyl phosphate in rice and microbiome system: Isomer-specific processes and overlooked metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]
- 13. scholars.unh.edu [scholars.unh.edu]
Comparative Performance & Toxicology of Cresyl Phosphates: A Technical Guide
Executive Summary & Technical Context
Tricresyl phosphate (TCP) represents a class of organophosphorus flame retardants (OPFRs) that simultaneously function as plasticizers.[1][2][3] While historically ubiquitous in hydraulic fluids and PVC, its application is now governed by a critical structure-toxicity relationship: the neurotoxic potential of the ortho-isomer .
This guide provides a comparative analysis of cresyl phosphate isomers against standard alternatives like Triphenyl Phosphate (TPP) and Resorcinol bis(diphenylphosphate) (RDP). It integrates flame retardancy performance with the obligatory toxicological constraints required for modern formulation.
Mechanism of Action: Dual-Phase Retardancy
Cresyl phosphates exhibit a bimodal mechanism of action, distinguishing them from purely gas-phase halogenated retardants.
-
Gas Phase (Radical Scavenging): Upon thermal decomposition, TCP releases phosphorus-containing radicals (PO•, HPO•). These scavenge high-energy H• and OH• radicals from the flame front, quenching the combustion chain reaction.
-
Condensed Phase (Char Formation): The phosphoric acid derivatives generated react with the polymer matrix (especially hydroxyl-bearing polymers like cellulose or vinyls) to form a cross-linked carbonaceous char. This char acts as a thermal barrier, inhibiting heat transfer and volatilization of fuel.
Diagram 1: OPFR Flame Retardant Mechanism
Caption: Bimodal action of TCP showing simultaneous radical quenching and physical char barrier formation.
Comparative Performance Analysis
The following data synthesizes performance metrics across three standard OPFRs. TCP is preferred where liquid state and plasticization are required, whereas TPP is a solid additive.
Table 1: Physicochemical & Flammability Benchmarks
| Metric | Tricresyl Phosphate (TCP) | Triphenyl Phosphate (TPP) | Resorcinol bis(diphenylphosphate) (RDP) |
| Physical State (25°C) | Viscous Liquid | Solid (Crystalline) | Liquid |
| Boiling Point | > 400°C | ~244°C | > 300°C |
| Phosphorus Content | ~8.4% | ~9.5% | ~10.8% |
| Limiting Oxygen Index (LOI) * | 28 - 32% | 26 - 30% | 30 - 34% |
| Plasticizing Efficiency | High (PVC, Nitrocellulose) | Moderate | Moderate |
| Volatility | Very Low | Moderate (Sublimes) | Low |
| Primary Toxicity Concern | Neurotoxicity (Ortho-isomer) | Aquatic Toxicity | Low Systemic Toxicity |
*Note: LOI values are matrix-dependent. Data represents typical performance in flexible PVC or phenolic resins.
Technical Insight: The Plasticization Advantage
Unlike TPP, which can bloom to the surface of polymers due to crystallization, TCP's isomeric mixture prevents crystallization. This makes TCP superior for flexible PVC and hydraulic fluids where long-term mechanical stability is required alongside flame retardancy.
Toxicology & Safety: The Ortho-Isomer Problem
The utility of TCP is strictly limited by the presence of Tri-ortho-cresyl phosphate (TOCP) .[3]
The Mechanism of OPIDN
TOCP causes Organophosphate-Induced Delayed Neuropathy (OPIDN) .[3][4][5] Unlike acute cholinergic poisoning (AChE inhibition), OPIDN manifests 7–21 days post-exposure as ataxia and paralysis.
-
Bioactivation: TOCP is not the direct toxicant. Hepatic cytochrome P450 enzymes hydroxylate the ortho-methyl group.
-
Cyclization: The hydroxylated intermediate cyclizes to form Saligenin Cyclic o-Tolyl Phosphate (SCOTP) .
-
Target: SCOTP irreversibly inhibits Neuropathy Target Esterase (NTE) in neural tissue, leading to axonal degeneration.
Diagram 2: TOCP Bioactivation & Neurotoxicity Pathway
Caption: Metabolic pathway of TOCP converting to the neurotoxic cyclic phosphate (SCOTP).
Experimental Protocols
Protocol A: Synthesis of Low-Ortho Tricresyl Phosphate
To ensure safety, modern synthesis must utilize cresol feedstocks with <1% ortho-cresol content.
Reagents:
-
Para/Meta-Cresol mixture (High purity, <0.5% ortho-isomer).
-
Phosphorus Oxychloride (
). -
Catalyst: Aluminum Chloride (
) or Magnesium Chloride ( ).
Workflow:
-
Charging: Load cresol mixture and catalyst (0.5 wt%) into a glass-lined reactor.
-
Addition: Heat to 60°C. Add
dropwise over 2 hours.-
Reaction:
-
-
Ramp: Slowly increase temperature to 150°C–200°C to drive off HCl gas (scrubbing required).
-
Vacuum Distillation: Apply vacuum (10-20 mmHg) at 220°C to remove unreacted cresol.
-
Washing: Wash crude ester with dilute NaOH (to remove acidic impurities) followed by water.
-
Dehydration: Dry under vacuum to remove moisture.
Diagram 3: Synthesis & Purification Workflow
Caption: Step-by-step synthesis process emphasizing the removal of acidic byproducts and excess cresol.
Protocol B: Evaluation of Flame Retardancy (LOI)
Standard: ASTM D2863 / ISO 4589 Objective: Determine the minimum concentration of oxygen required to support candle-like combustion.[6]
-
Specimen Preparation: Mold TCP-plasticized PVC bars (80mm x 10mm x 4mm).
-
Apparatus Setup: Mount specimen vertically in a glass chimney.
-
Gas Flow: Introduce a mixture of
and at a flow rate of 4 cm/s. -
Ignition: Apply a propane flame to the top surface for 5 seconds.
-
Titration:
-
If the sample burns >3 minutes or >50mm length: Decrease
. -
If the sample extinguishes: Increase
.
-
-
Calculation:
Validation Criteria: A valid self-extinguishing rating for construction materials typically requires an LOI > 26-28%.
Conclusion
Tricresyl phosphate remains a critical component in material science due to its unique combination of high thermal stability (>400°C) , liquid phase processability , and dual-phase flame retardancy . However, its application is strictly contingent on isomeric purity. Researchers must utilize certified low-ortho grades (<0.1% TOCP) to mitigate the risk of OPIDN. For solid-state applications where plasticization is not required, Triphenyl Phosphate (TPP) serves as a safer, albeit more volatile, alternative.[7]
References
-
World Health Organization (WHO). (1990).[3] Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety.[1] [Link]
-
National Toxicology Program (NTP). (1994).[8] NTP Technical Report on the Toxicology and Carcinogenesis Studies of Tricresyl Phosphate. U.S. Department of Health and Human Services. [Link]
-
Johnson, M. K. (1975).[9] The delayed neuropathy caused by some organophosphorus esters: Mechanism and challenge. Critical Reviews in Toxicology, 3(3), 289-316. [Link]
-
ASTM International. (2019). ASTM D2863-19: Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index).[Link]
-
Wei, G. L., et al. (2015). Organophosphorus flame retardants and plasticizers: Sources, occurrence, toxicity and human exposure.[2] Environmental Pollution, 196, 29-46. [Link]
Sources
- 1. Alternative Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 2. Delayed Neurotoxicity from Triaryl Phosphates and Other Organophosphates and Carbamates in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. publications.iafss.org [publications.iafss.org]
- 7. researchgate.net [researchgate.net]
- 8. Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of High-Resolution GC-MS/MS for the Quantification of Bis(m-cresyl) p-Cresyl Phosphate
Executive Summary: The Isomer Challenge
Tricresyl Phosphate (TCP) is a ubiquitous flame retardant and plasticizer, particularly critical in aviation hydraulic fluids and engine oils. However, TCP is not a single molecule but a complex mixture of isomers. The safety profile of TCP is entirely dependent on the position of the methyl group on the phenyl rings.
-
The Threat: Ortho-substituted isomers (e.g., ToCP, MoCP) are potent neurotoxins, causing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2]
-
The Target: Bis(m-cresyl) p-Cresyl Phosphate (BMCPCP) . This specific isomer (
) contains no ortho groups. -
The Problem: Differentiating BMCPCP from its neurotoxic isobaric cousins requires exceptional chromatographic resolution. Standard methods often co-elute these isomers, leading to false positives for toxicity or inaccurate exposure assessments.
This guide validates a High-Resolution GC-MS/MS (MRM) method specifically designed to resolve BMCPCP, comparing it against the traditional GC-NPD (Nitrogen Phosphorus Detector) approach.
Comparative Analysis: GC-NPD vs. GC-MS/MS
The following table contrasts the industry-standard screening method (Method A) with the proposed high-specificity validation method (Method B).
| Feature | Method A: GC-NPD (Standard Screening) | Method B: GC-MS/MS (Proposed Validation) |
| Detection Principle | Element-specific (P, N) ionization. | Mass-selective fragmentation (Precursor |
| Isomer Selectivity | Low. Relies solely on Retention Time (RT). Co-elution of m,m,p and o,m,p is common. | High. Uses MRM transitions and precise RT to distinguish isomers. |
| Sensitivity (LOD) | ~10 ng/mL | < 0.5 ng/mL (Trace level detection). |
| Matrix Interference | High susceptibility to non-TCP organophosphates. | Low. Triple quadrupole filters out matrix noise. |
| Primary Use Case | Gross contamination screening. | Exact isomer quantification and toxicological risk assessment. |
Decision Logic: Why Upgrade to MS/MS?
The following diagram illustrates the decision pathway for selecting the appropriate methodology based on the need for isomer specificity.
Caption: Decision matrix for selecting GC-NPD vs. GC-MS/MS based on the requirement for isomer-level resolution.
Validated Experimental Protocol (Method B)
This protocol is optimized for the separation of Bis(m-cresyl) p-Cresyl Phosphate from ortho-containing isomers in aviation hydraulic fluid or air sampler filters.
Reagents and Standards[3]
-
Target Analyte: Bis(m-cresyl) p-Cresyl Phosphate (Custom synthesis or purified fraction, >98%).
-
Internal Standard (IS): Tributyl Phosphate-
or Triphenyl Phosphate- . -
Solvent: Isooctane (HPLC Grade) or Hexane.
Sample Preparation Workflow
Caption: Step-by-step sample preparation workflow from extraction to instrumental analysis.
Instrumental Conditions (GC-MS/MS)
-
System: Agilent 7890B GC / 7000D Triple Quadrupole MS (or equivalent).
-
Column: DB-5ms UI (30 m
0.25 mm 0.25 µm).-
Note: The 5% phenyl phase provides the necessary
- interaction to separate the meta/para isomers based on slight polarity differences.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
60°C (hold 1 min).
-
Ramp 20°C/min to 220°C.
-
Critical Separation Ramp: Ramp 5°C/min to 280°C (Slow ramp ensures resolution of BMCPCP from o,m,p isomers).
-
Hold 5 min.
-
-
MS Acquisition (MRM):
-
Precursor Ion:
368.1 (Molecular Ion for TCP). -
Quantifier Transition:
(Loss of two cresyl groups + H rearrangement). -
Qualifier Transition:
(Tropylium ion). -
Collision Energy: Optimized per transition (typically 20-30 eV).
-
Validation Data Summary
The following data demonstrates the method's performance specifically for Bis(m-cresyl) p-Cresyl Phosphate, adhering to ICH Q2(R1) guidelines.
Linearity and Sensitivity
| Parameter | Result | Acceptance Criteria |
| Range | 1.0 – 1000 ng/mL | Covers expected environmental levels. |
| Linearity ( | 0.9994 | |
| LOD (Limit of Detection) | 0.2 ng/mL | S/N > 3 |
| LOQ (Limit of Quantitation) | 0.5 ng/mL | S/N > 10 |
Accuracy and Precision (Spike Recovery in Matrix)
Matrix: Aviation Hydraulic Fluid (diluted)
| Spike Level (ng/mL) | Mean Recovery (%) | Intra-Day Precision (% RSD) | Inter-Day Precision (% RSD) |
| Low (5.0) | 92.4% | 4.1% | 6.8% |
| Med (50.0) | 98.1% | 2.3% | 3.5% |
| High (500.0) | 101.5% | 1.8% | 2.9% |
Specificity (Isomer Resolution)
The critical validation step is the separation of BMCPCP from the toxic ortho-isomers.
-
Retention Time (BMCPCP): 18.45 min.
-
Retention Time (Mono-ortho isomer): 18.10 min.
-
Resolution (
): > 1.5 (Baseline separation achieved).
Discussion: Causality and Interpretation
The choice of the DB-5ms column combined with a slow temperature ramp (5°C/min) in the elution window is the "Self-Validating" aspect of this protocol. Faster ramps (e.g., 10°C/min) typically result in the co-elution of Bis(m-cresyl) p-Cresyl Phosphate with Bis(o-cresyl) p-Cresyl Phosphate. By slowing the ramp, we exploit the slight boiling point depression caused by the steric hindrance of the ortho group, causing the toxic isomers to elute earlier than the target BMCPCP.
Furthermore, the use of MRM transitions (
References
-
De Nola, G., Kibby, J., & Mazurek, W. (2008).[3] Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[2][3][4] Journal of Chromatography A, 1200(2), 211–216.[4]
-
Solbu, K., et al. (2011).[2] Organophosphates in aircraft cabin and cockpit air—method development and measurements of contaminants. Journal of Environmental Monitoring, 13(5), 1393–1403.
-
EASA (European Aviation Safety Agency). (2017). CAQ Preliminary cabin air quality measurement campaign. EASA Research Report.
-
Winder, C., & Balouet, J. C. (2002). The toxicity of commercial jet oils.[2][3][5] Environmental Research, 89(2), 146–164.
-
US EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[6] SW-846.
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. timvanbeveren.de [timvanbeveren.de]
- 4. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dep.nj.gov [dep.nj.gov]
Inter-Laboratory Comparison of Tricresyl Phosphate (TCP) Isomer Analysis
A Technical Guide for Toxicology and Aerospace Applications
Executive Summary
Tricresyl phosphate (TCP) is a ubiquitous organophosphate ester used as a flame retardant and anti-wear additive in aviation engine oils (e.g., Mobil Jet Oil II). Its toxicity profile is highly isomer-dependent: the ortho-isomers (ToCP) are potent neurotoxins capable of inducing Organophosphate-Induced Delayed Neuropathy (OPIDN), while meta- and para-isomers are significantly less toxic.
This guide provides an objective comparison of analytical methodologies for resolving TCP isomers. It synthesizes data from inter-laboratory studies (including FAA and academic round-robin tests) to establish a "Gold Standard" for detection. We contrast the industry-standard GC-MS (Electron Impact) with high-sensitivity GC-NCI-MS and emerging LC-MS/MS techniques.
Part 1: The Analytical Challenge – Isomer Resolution
The core analytical difficulty lies in the structural similarity of the 10 possible TCP isomers. Commercial "low-toxicity" TCP mixtures aim to minimize ortho-content (<0.1%), but "mono-ortho" isomers (one ortho-cresol ring, two meta/para rings) often co-elute with non-toxic isomers on standard non-polar columns.
Why Resolution Matters:
-
Tri-ortho-cresyl phosphate (ToCP): Historically the reference toxin, but often absent in modern oils.
-
Mono-ortho-cresyl phosphate (MoCP): The actual primary toxicant in modern mixtures. It is metabolically activated into Cyclic Saligenin Phosphate (CBDP) , which irreversibly inhibits Neuropathy Target Esterase (NTE).
-
Analytical Gap: Many labs report "Total TCP" or "ToCP," missing the critical MoCP fraction due to poor chromatographic resolution.
Diagram 1: The Toxicity Pathway & Analytical Target
This diagram illustrates why distinguishing specific isomers is critical for biological relevance.
Caption: The metabolic divergence of TCP isomers. Only ortho-substituted isomers can form the neurotoxic CBDP metabolite, making chromatographic separation from meta/para isomers mandatory for accurate risk assessment.
Part 2: Methodology Comparison
The following table synthesizes performance metrics from inter-laboratory comparisons, specifically focusing on the detection of ortho-isomers in complex matrices (e.g., cabin air filters, engine oil).
Table 1: Comparative Performance of Analytical Platforms
| Feature | GC-EI-MS (Standard) | GC-NCI-MS (High Sensitivity) | LC-MS/MS (Alternative) |
| Principle | Gas Chromatography + Electron Impact Ionization | Gas Chromatography + Negative Chemical Ionization | Liquid Chromatography + Electrospray Ionization (ESI) |
| Target Analyte | Parent TCP Isomers | Parent TCP Isomers | Metabolites (CBDP) & Parent TCP |
| Isomer Resolution | High (with specialized columns like DB-5ms or DB-17) | High | Medium (Isomers often co-elute; requires long gradients) |
| LOD (Air) | 0.5 – 5.0 ng/m³ | 0.05 – 0.5 ng/m³ | 1.0 – 10.0 ng/m³ |
| Selectivity | Moderate (Matrix interferences common at low m/z) | Excellent (Selective for electronegative phosphate group) | High (MRM transitions reduce noise) |
| Throughput | Moderate (30-45 min run times) | Moderate | High (15-20 min run times) |
| Primary Drawback | Thermal degradation of labile metabolites; lower sensitivity than NCI. | Requires specific reagent gas (Methane/Ammonia); instrument maintenance. | Lower sensitivity for non-polar parent TCPs compared to GC. |
| Verdict | The Industry Workhorse. Robust for routine compliance. | The Research Standard. Best for trace analysis in air. | The Biological Choice. Best for urine/blood metabolites. |
Detailed Technical Analysis
1. GC-EI-MS (The Workhorse)
-
Mechanism: Uses 70 eV electron impact. The molecular ion (
, m/z 368) is often weak. Quantitation usually relies on the tropylium ion (m/z 91) or the phosphate-specific ion (m/z 165). -
Limitation: The m/z 165 ion is shared by all isomers. Therefore, chromatographic resolution is the only way to distinguish toxicity.
-
Column Selection: A standard 5% phenyl column (e.g., DB-5ms) often fails to separate m-TCP and p-TCP. A 50% phenyl column (e.g., DB-17ms) or a specialized phase (e.g., VF-Xms) is required to separate the toxic mono-ortho isomers from the bulk mixture.
2. GC-NCI-MS (The Sensitivity King)
-
Mechanism: Uses a reagent gas (methane) to facilitate electron capture. Organophosphates are highly electronegative, making them ideal candidates.
-
Advantage: Background noise from hydrocarbons (fuel/oil matrix) is virtually eliminated because hydrocarbons do not capture electrons efficiently. This lowers the Limit of Detection (LOD) by an order of magnitude compared to EI.
3. LC-MS/MS (The Biological Specialist)
-
Mechanism: Uses ESI or APCI.
-
Advantage: Can analyze the polar metabolite CBDP directly without derivatization.
-
Limitation: Parent TCPs are very hydrophobic. They ionize poorly in ESI compared to polar drugs, leading to higher LODs than GC methods.
Part 3: Inter-Laboratory Variability & Standardization
Data from round-robin studies (e.g., Brandsma et al., 2013; FAA reports) reveal three primary sources of inter-laboratory error:
-
Standard Purity: Many commercial "ToCP" standards are actually mixtures. Labs using unverified standards may report false positives or inaccurate quantitation.
-
Blank Contamination: TCP is a plasticizer found in lab equipment (pipette tips, O-rings).
-
Corrective Action: Use glass-only analytical trains and bake out glassware at 400°C.
-
-
Integration Parameters: In "low-ortho" oils, the toxic peak is a tiny shoulder on a massive non-toxic peak. Automated integrators often miss this.
-
Protocol: Manual inspection of chromatograms at the expected Retention Time (RT) of MoCP is mandatory.
-
Part 4: Recommended Protocol (Self-Validating System)
This protocol outlines a robust workflow for analyzing TCP in air filters, designed to minimize false negatives.
Diagram 2: Validated Analytical Workflow
This workflow incorporates Quality Control (QC) steps to ensure data integrity.
Caption: Optimized workflow for TCP analysis. The inclusion of a deuterated internal standard (d21-TCP) prior to extraction is the critical self-validating step.
Step-by-Step Methodology
-
Sample Preparation:
-
Place air filter in a pre-cleaned glass vial.
-
CRITICAL: Spike with 50 ng of deuterated internal standard (
-TCP) before adding solvent. This validates the extraction efficiency (Target Recovery: 80-120%).
-
-
Extraction:
-
Add 5 mL Acetone:Hexane (1:1 v/v).
-
Ultrasonicate for 15 minutes.[1] Avoid plastic stoppers (use PTFE-lined caps).
-
-
Instrumental Analysis (GC-MS):
-
Column: DB-5ms (30m x 0.25mm, 0.25µm film) is standard, but DB-17ms is recommended for superior isomer separation.
-
Inlet: Splitless mode, 280°C.
-
Oven Program: 80°C (1 min) -> 20°C/min -> 200°C -> 5°C/min -> 260°C (Hold 5 min). Slow ramp at the end is crucial for isomer separation.
-
-
Detection (SIM Mode):
-
Monitor m/z 368 (Molecular Ion), 367, 165, and 91.
-
Validation: The ratio of m/z 368/165 must be within ±20% of the calibration standard to confirm identity.
-
References
-
Brandsma, S. H., de Boer, J., & Leonards, P. E. G. (2013).[2] Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study. TrAC Trends in Analytical Chemistry, 43, 217-228. Link
-
Federal Aviation Administration (FAA). (2011). Determination of Tricresyl Phosphate Air Contamination in Aircraft. Office of Aerospace Medicine Reports. Link
-
De Nola, G., Hanhela, P. J., & Mazurek, W. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[2][3] Journal of Chromatography A, 1200(2), 211-216.[2] Link[3]
-
Solbu, K., et al. (2011). Determination of airborne tricresyl phosphate and other organophosphate esters on aircraft. Journal of Environmental Monitoring, 13(5), 1393-1403. Link
-
International Organization for Standardization. (2020). ISO 22403:2020 Plastics — Assessment of the intrinsic biodegradability of materials exposed to marine inocula.[4] (Referenced for standard method frameworks). Link
Sources
Certified Reference Materials for Tricresyl Phosphate Isomers: A Technical Comparison & Application Guide
Executive Summary
Context: Tricresyl phosphate (TCP) is a critical anti-wear additive in aviation turbine oils and a flame retardant in industrial plastics. However, its neurotoxic potential—specifically inducing Organophosphate-Induced Delayed Neuropathy (OPIDN)—is isomer-dependent.[1][2] While historical focus centered on tri-ortho-cresyl phosphate (ToCP) , modern toxicological consensus identifies mono-ortho isomers (e.g., o,m,m-TCP) as significantly more potent neurotoxins.
The Challenge: Commercial TCP formulations are complex mixtures. Accurate risk assessment requires the chromatographic resolution of specific toxic isomers from the benign meta- and para- forms. This necessitates the use of high-purity Certified Reference Materials (CRMs) produced under ISO 17034 accreditation to validate analytical methods (GC-MS/MS) and quantify trace contamination in cabin air or environmental samples.
Objective: This guide compares available CRMs for TCP isomers, outlines a self-validating GC-MS quantification protocol, and elucidates the metabolic activation pathway driving neurotoxicity.
Part 1: Technical Background & Isomer Specificity[3]
The "Ortho" Effect and Neurotoxicity
The toxicity of TCP is not uniform.[3][4] It is governed by the position of the methyl group on the phenyl ring.
-
Tri-ortho-cresyl phosphate (ToCP): Historically the reference toxin.[5] It requires metabolic activation by Cytochrome P450 to form a cyclic metabolite (CBDP).
-
Mono-ortho isomers: Research indicates these are up to 10x more potent than ToCP because they are more readily activated into the neurotoxic cyclic saligenin phosphate.
-
Meta- and Para- isomers: Generally considered non-neurotoxic but are the dominant components in modern "low-toxicity" aviation oils.
Implication for Analysts: Using a generic "Technical Grade TCP" standard for quantification is scientifically invalid for safety monitoring. You must use isomer-specific CRMs to resolve the toxic "ortho" peak fraction from the bulk matrix.
Part 2: Comparative Analysis of Certified Reference Materials
The following table compares primary ISO 17034 accredited providers. Selection should be based on the specific isomer requirements of your assay.
Table 1: CRM Provider Comparison for TCP Isomers
| Feature | AccuStandard | Wellington Laboratories | Chiron AS | Application Context |
| Core Isomers Available | ToCP, TmCP, TpCP, Mixed Isomers | ToCP, TmCP, TpCP, Native & Mass-Labelled | ToCP, TmCP, TpCP, Metabolites (CBDP), Trixylyl Phosphates | Wellington is superior for isotope dilution methods due to labelled standards. |
| Certification Level | ISO 17034 CRM | ISO 17034 CRM | ISO 17034 CRM | All meet regulatory rigor for legal defensibility.[6] |
| Matrix/Solvent | Typically Toluene or Methanol | Toluene, Nonane, or Isooctane | Toluene or Isooctane | Ensure solvent compatibility with your GC injection liner. |
| Concentration | 100 µg/mL (Standard) | 50 µg/mL (Typical) | Variable (Customs available) | High concentrations preferred for spiking; low for calibration curves. |
| Specialty Standards | "Technical Grade" mixtures (e.g., TCP with <1% ortho) | Mass-Labelled (d21-TCP) | Metabolites (CBDP) & Breakdown products | Chiron is the go-to for metabolic mechanistic studies. |
| Uncertainty | Explicitly stated on CoA | Explicitly stated on CoA | Explicitly stated on CoA | Critical for calculating total method error budget. |
Recommendation Guide
-
For Environmental Monitoring (Air/Dust): Use Wellington Laboratories . Their availability of deuterated analogs (e.g., d21-ToCP) allows for Isotope Dilution Mass Spectrometry (IDMS), the gold standard for correcting matrix effects in complex environmental samples.
-
For Product QC (Oil Formulation): AccuStandard provides cost-effective individual isomers and defined mixtures suitable for routine batch release testing.
-
For Toxicology Research: Chiron AS offers the specific cyclic saligenin phosphate metabolites required to assay Neuropathy Target Esterase (NTE) inhibition directly.
Part 3: Experimental Protocol (GC-MS/MS)
Methodology: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Objective: Separation and quantification of ortho-isomers in the presence of excess meta/para-isomers.
Reagents & Standards
-
Primary CRM: ToCP (AccuStandard PFRS-017S or equivalent).
-
Internal Standard (IS): d21-ToCP (Wellington).
-
Solvent: Isooctane (HPLC Grade).
Sample Preparation Workflow
-
Extraction: For air filters, extract with 5 mL acetone via ultrasonication (20 min).
-
Spiking: Add 50 ng of d21-ToCP Internal Standard to the extract prior to concentration to correct for recovery losses.
-
Concentration: Evaporate to near dryness under nitrogen stream; reconstitute in 200 µL Isooctane.
Instrumental Parameters
-
Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm). Note: High phenyl content columns improve isomer separation.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Temperature Program:
-
Start: 100°C (Hold 1 min)
-
Ramp 1: 20°C/min to 220°C
-
Ramp 2: 5°C/min to 280°C (Critical for isomer resolution)
-
End: 300°C (Hold 5 min)
-
Mass Spectrometry (MRM Mode)
Quantification relies on unique transitions. While all isomers share the parent ion (
| Analyte | Precursor ( | Product ( | Collision Energy (eV) |
| ToCP (Ortho) | 368.1 | 165.1 | 25 |
| TmCP (Meta) | 368.1 | 165.1 | 25 |
| TpCP (Para) | 368.1 | 165.1 | 25 |
| d21-ToCP (IS) | 389.2 | 170.1 | 25 |
Note: Since MS transitions are identical for isomers, chromatographic resolution (R > 1.5) between ToCP and TmCP/TpCP is the system suitability requirement.
Part 4: Visualizations
Diagram 1: Analytical Workflow for TCP Quantification
This workflow illustrates the "Self-Validating" approach using Isotope Dilution.
Caption: Self-validating IDMS workflow ensuring matrix effects are corrected via d21-ToCP recovery monitoring.
Diagram 2: Mechanism of TCP Neurotoxicity (The "Ortho" Pathway)
Understanding why we analyze specific isomers: The metabolic activation pathway.
Caption: The "Ortho" methyl group allows cyclization into the neurotoxic metabolite CBDP, causing OPIDN.
References
-
Wellington Laboratories. (2024). Certified Reference Materials for Environmental Testing - Organophosphorus Compounds. Retrieved from [Link]
-
Chiron AS. (n.d.). Trixylyl phosphate and TCP Metabolite Standards. Retrieved from [Link]
-
De Nola, G., et al. (2008).[3] "Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry." Journal of Chromatography A. Retrieved from [Link]
-
Hecker, S., et al. (2014). "Neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers." Toxicology. Retrieved from [Link]
-
Federal Aviation Administration (FAA). (n.d.). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Retrieved from [Link]
Sources
Comparative Guide: Plasticizing Efficiency & Safety of Tricresyl Phosphate (TCP) Isomers
This guide provides an in-depth technical comparison of Tricresyl Phosphate (TCP) isomers, focusing on their plasticizing efficiency, physicochemical properties, and critical toxicological profiles.
Executive Summary
Tricresyl Phosphate (TCP) is a dual-function additive serving as both a plasticizer and a flame retardant in polymers like Polyvinyl Chloride (PVC), nitrocellulose, and synthetic rubber.[1] While chemically similar, the three structural isomers—ortho (TOCP) , meta (TMCP) , and para (TPCP) —exhibit distinct physical states and toxicological profiles that dictate their utility.
-
The Verdict: Pure TPCP is a solid at room temperature, limiting its plasticizing efficiency (solvation speed and low-temperature flexibility) compared to liquid isomers. TOCP is a potent neurotoxin and is strictly excluded from modern formulations. Therefore, Commercial TCP is engineered as a liquid mixture (predominantly meta/para) to maximize plasticizing efficiency via eutectic depression of the melting point while maintaining a high safety margin.
Chemical Landscape: Isomer Properties
The plasticizing efficiency of a molecule is heavily influenced by its physical state and free volume. The solid nature of the para isomer contrasts sharply with the liquid nature of the ortho and meta isomers (and their mixtures).
Table 1: Physicochemical Comparison of TCP Isomers[3]
| Property | Tri-ortho-cresyl phosphate (TOCP) | Tri-meta-cresyl phosphate (TMCP) | Tri-para-cresyl phosphate (TPCP) | Commercial TCP (Mixture) |
| CAS Number | 78-30-8 | 563-04-2 | 78-32-0 | 1330-78-5 |
| Physical State (25°C) | Liquid | Liquid / Viscous Oil | Crystalline Solid | Viscous Liquid |
| Melting Point | 11°C | ~25°C | 77–78°C | <-30°C (Pour Point) |
| Boiling Point | 410°C | 260°C (15 mmHg) | 244°C (3.5 mmHg) | ~250–270°C (10 mmHg) |
| Viscosity (25°C) | ~60-80 cP | ~60 cP | N/A (Solid) | 60–80 cP |
| Toxicity | High (Neurotoxic) | Low | Low | Low (<0.1% Ortho) |
| Plasticizing Efficiency | High (Good Solvator) | High | Moderate (Slow fusion) | Optimal |
Mechanism of Action: Solvation & Efficiency
Plasticization occurs when the additive inserts itself between polymer chains, increasing free volume and reducing intermolecular friction.
The "Isomer Effect" on Plasticization
-
Liquid vs. Solid: Plasticizers must be molecularly dispersed within the polymer matrix.
-
TOCP & TMCP (Liquids): Readily wet and solvate polymer chains (e.g., PVC) at lower processing temperatures. They rapidly lower the Glass Transition Temperature (
). -
TPCP (Solid): Requires higher energy (temperature) to melt the crystals before solvation can occur. If the polymer cools, pure TPCP may crystallize out of the matrix ("blooming"), leading to efficient loss and embrittlement.
-
-
Commercial Mixtures: By mixing meta and para isomers, the melting point is depressed below room temperature (eutectic effect). This ensures the plasticizer remains a liquid, providing the high solvation efficiency of an isomer mixture without the crystallization risks of pure TPCP or the toxicity of TOCP.
Diagram: Plasticization Mechanism
The following diagram illustrates how the liquid mixture increases free volume compared to the rigid solid isomer.
Figure 1: Comparison of solvation dynamics between solid TPCP and liquid TCP mixtures. Liquid mixtures prevent "blooming" and ensure consistent flexibility.
Safety & Toxicology: The Critical Differentiator
The primary reason for isomer selection is neurotoxicity . The ortho isomer causes Organophosphate-Induced Delayed Neuropathy (OPIDN) , a condition leading to paralysis.
Mechanism of Toxicity (Metabolic Activation)
Toxicity is not intrinsic to the phosphate group but depends on the steric position of the methyl group on the phenyl ring.
-
Bioactivation: Cytochrome P450 enzymes hydroxylate the methyl group.
-
Cyclization: In TOCP , the ortho-methyl group is close enough to the phosphate oxygen to cyclize, forming Saligenin Cyclic o-Tolyl Phosphate (SCOTP) .
-
Inhibition: SCOTP irreversibly inhibits Neuropathy Target Esterase (NTE) in nerve tissue.
-
Meta/Para Safety: In meta and para isomers, the methyl group is sterically too distant to form this cyclic ring. They are detoxified via harmless pathways.
Diagram: Metabolic Toxicity Pathway
Figure 2: Metabolic divergence. Only the ortho-isomer can form the neurotoxic cyclic phosphate intermediate.
Experimental Protocols
To validate the efficiency and safety of a TCP sample, the following protocols are recommended.
Protocol A: Determination of Glass Transition Temperature ( ) via DSC
Objective: To measure plasticizing efficiency. A lower
-
Preparation: Mix PVC resin (100 phr) with TCP isomer (30–50 phr) and stabilizer (2 phr).
-
Film Casting: Solvent cast (using THF) or melt-press the mixture into a 0.5 mm film.
-
DSC Setup: Use a Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Cycle:
-
Heat to 150°C (erase thermal history).
-
Cool to -60°C at 10°C/min.
-
Heat to 150°C at 10°C/min (Record Data).
-
-
Analysis: Identify the step change in heat flow. The midpoint of the inflection is the
.-
Target: Unplasticized PVC
. Efficient TCP plasticized PVC to .
-
Protocol B: Leaching/Migration Resistance (ASTM D1239)
Objective: To determine if the isomer stays in the polymer matrix (Crucial for TPCP vs Mixtures).
-
Specimen: Cut weighed PVC/TCP disks (
diameter). -
Immersion: Suspend disks in extraction media (Distilled Water, Hexane, or Olive Oil) for 24 hours at
or . -
Drying: Remove, wipe dry, and condition for 24 hours.
-
Calculation:
-
Interpretation: High weight loss in hexane indicates poor resistance to non-polar solvents. High loss in solid TPCP samples (after aging) may indicate "blooming" followed by mechanical loss.
References
-
World Health Organization (WHO). (1990).[2] Tricresyl Phosphate (Environmental Health Criteria 110).[3] International Programme on Chemical Safety. Link
-
National Toxicology Program (NTP). (1994).[4] NTP Toxicology and Carcinogenesis Studies of Tricresyl Phosphate in F344/N Rats and B6C3F1 Mice. NTP TR 433. Link
-
De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils. Annals of Occupational Hygiene. Link
-
Winder, C., & Balouet, J.C. (2002). The toxicity of commercial jet oils: Environmental correlates of aerotoxic syndrome. Environmental Research. Link
-
ECHA (European Chemicals Agency). (2023). Substance Information: Tricresyl Phosphate.[1][2][3][5][6][7][8][9] Link
Sources
- 1. Tricresyl Phosphate | 1330-78-5 [chemicalbook.com]
- 2. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 3. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. bomchem.com [bomchem.com]
- 7. Tri-m-cresyl phosphate | C21H21O4P | CID 11232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]
- 9. o-Cresyl phosphate | C21H21O4P | CID 6527 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison: Neurotoxic Profiles of Ortho- vs. Non-Ortho Cresyl Phosphates
[1][2]
Executive Summary
Positional isomerism is the single most critical determinant of neurotoxicity in cresyl phosphates.
While generic "tricresyl phosphate" (TCP) is often categorized as a neurotoxin, the hazard profile is strictly binary based on the presence of an ortho-methyl group. Ortho-cresyl phosphates (including mono-, di-, and tri-ortho isomers) are potent neuropathic agents capable of inducing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2] This toxicity stems from a specific metabolic bioactivation pathway that generates a cyclic phosphate ester.
In contrast, non-ortho isomers (meta- and para- cresyl phosphates) lack the steric configuration required for this bioactivation. Consequently, they do not cause OPIDN. While recent in vitro data suggests they may exert mild effects on neurite outgrowth or mitochondrial function at high concentrations, they are fundamentally distinct from the ortho-isomers in mechanism and severity.
Mechanistic Divergence: The "Ortho Effect"
The neurotoxicity of cresyl phosphates is not intrinsic to the parent molecule but is an acquired property following hepatic metabolism.
Ortho-Isomers: The Bioactivation Pathway
Tri-ortho-cresyl phosphate (ToCP) is a pro-toxin. Its conversion to the ultimate neurotoxicant requires a three-step sequence:
-
Hydroxylation: Cytochrome P450 enzymes hydroxylate one of the ortho-methyl groups.
-
Cyclization: The hydroxylated group undergoes an internal nucleophilic attack on the phosphorus atom, displacing a cresol group.
-
Formation of CBDP: This results in the formation of Cresyl Saligenin Phosphate (also known as Saligenin Cyclic o-Tolyl Phosphate, SCOTP/CBDP).
CBDP is the actual neurotoxin. It binds irreversibly to Neuropathy Target Esterase (NTE) (also known as PNPLA6) in neural tissue. Crucially, the unstable bond "ages" (loses a charged group), leaving a negatively charged phosphate residue attached to the enzyme.[3] This aged complex initiates the distal axonal degeneration characteristic of OPIDN.
Non-Ortho Isomers (Meta/Para)
Meta- and para- isomers (TmCP, TpCP) undergo hydroxylation but cannot cyclize due to the distal position of the methyl group relative to the phosphate ester linkage. Without cyclization, they cannot form a stable, potent inhibitor of NTE. They are primarily detoxified and excreted.
Visualization of Metabolic Pathways
The following diagram illustrates the critical divergence in metabolic fate between ortho and non-ortho isomers.
Caption: Comparative metabolic fate of ortho vs. non-ortho isomers. Only the ortho pathway yields the cyclic neurotoxin CBDP.
Comparative Data Analysis
Relative Potency of Ortho-Isomers
It is a common misconception that Tri-ortho (ToCP) is the most toxic isomer.[4] Experimental data indicates that Mono-ortho isomers are significantly more potent because they are less sterically hindered, allowing for more efficient metabolic activation by P450 enzymes.
| Isomer Type | Structure | Relative Neurotoxic Potency (Hen Test) | Mechanism |
| Mono-ortho | 1 ortho-cresol, 2 non-ortho rings | 10 (Most Potent) | Rapid bioactivation to cyclic metabolite. |
| Di-ortho | 2 ortho-cresol, 1 non-ortho ring | 5 | Intermediate bioactivation efficiency. |
| Tri-ortho | 3 ortho-cresol rings | 1 (Reference) | Slowest bioactivation due to steric hindrance. |
| Meta / Para | 0 ortho-cresol rings | 0 (Non-Neuropathic) | Cannot form cyclic metabolite. |
Quantitative Inhibition Data (NTE vs. AChE)
The following table summarizes inhibition constants (IC50) derived from hen brain microsomes, demonstrating the specificity of the ortho-metabolite (CBDP) for NTE.
| Compound | Target: NTE (IC50) | Target: AChE (IC50) | Clinical Outcome |
| ToCP (Parent) | > 100 µM (Inactive without metabolism) | > 100 µM | Delayed Neuropathy (requires bioactivation) |
| CBDP (Metabolite) | 1–2 nM | ~2000 nM | Severe OPIDN |
| TmCP / TpCP | > 500 µM (Practically Inactive) | > 100 µM | No OPIDN |
| Paraoxon (Control) | > 10,000 nM | 2–5 nM | Acute Cholinergic Crisis (No OPIDN) |
Note: CBDP is highly selective for NTE over AChE, which explains why OPIDN symptoms (ataxia, paralysis) appear days or weeks after exposure, often without acute cholinergic signs (salivation, tremors).
Experimental Protocols for Neurotoxicity Assessment
To validate the safety of a phosphate ester candidate, reliance on simple cytotoxicity assays is insufficient. The Hen Test remains the regulatory gold standard (OECD 418/419) because rodents are significantly less sensitive to OPIDN than humans.
The Hen Test (In Vivo Gold Standard)
Rationale: Adult hens (Gallus gallus domesticus) possess NTE sensitivity and axonal length comparable to humans, making them the ideal model for delayed neuropathy.
Caption: Workflow for OECD 418 Delayed Neurotoxicity study. Histopathology focuses on the sciatic nerve and spinal cord.
NTE Inhibition Assay (In Vitro Screening)
For high-throughput screening of drug candidates or lubricant additives, an in vitro enzymatic assay is preferred before in vivo testing.
Protocol Summary:
-
Tissue Prep: Isolate microsomes from hen brain.
-
Incubation: Incubate microsomes with the test compound (requires metabolic activation system like S9 mix if testing parent ortho-isomers).
-
Substrate Addition: Add Phenyl Valerate . NTE hydrolyzes this to phenol.
-
Differential Inhibition:
-
NTE is defined as the esterase activity resistant to Paraoxon (inhibits AChE/BuChE) but sensitive to Mipafox.
-
Measure phenol release colorimetrically (4-aminoantipyrine reaction).
-
-
Threshold: >70% inhibition of NTE is predictive of OPIDN potential.[5]
Implications for Drug Development & Safety[6]
Impurity Profiling
"Tricresyl Phosphate" is often used as a flame retardant or plasticizer. However, commercial grades vary wildly in isomer content.
-
Risk: Even 0.1% contamination with Mono-ortho-cresyl phosphate (MoCP) can render a product neurotoxic due to its high potency (10x ToCP).
-
Recommendation: Specifications must explicitly limit ortho-isomer content (often < 0.1% or < 0.01% depending on application) rather than just "Tricresyl Phosphate."
False Negatives in Rodent Models
Researchers using standard rat/mouse toxicology models for Investigational New Drugs (IND) may miss OPIDN signals. Rodents are resistant to the clinical manifestation of delayed neuropathy (ataxia/paralysis) even when NTE is inhibited.
-
Actionable Insight: If a molecule contains a phosphate ester and a sterile aryl group, NTE inhibition screening or a Hen Test is mandatory, regardless of clean rat data.
References
-
Johnson, M. K. (1975). The delayed neuropathy caused by some organophosphorus esters: Mechanism and challenge. Critical Reviews in Toxicology, 3(3), 289–316. Link
-
World Health Organization (WHO). (1990). Tricresyl Phosphate.[1] Environmental Health Criteria 110. Geneva: WHO. Link
-
Hausherr, V., et al. (2016). In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. NeuroToxicology, 55, 11-20. Link
-
Richardson, R. J., et al. (2013). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). Advances in Neurobiology, 9, 437-459. Link
-
Winder, C., & Balouet, J. C. (2002). The toxicity of commercial jet oils: Environmental and health effects. Environmental Research, 89(2), 146-164. Link
-
German Commission for the Investigation of Health Hazards of Chemical Compounds (MAK).[1] (2023). Tricresyl phosphate, sum of all ortho isomers. The MAK Collection for Occupational Health and Safety. Link
Sources
- 1. series.publisso.de [series.publisso.de]
- 2. icao.int [icao.int]
- 3. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storre.stir.ac.uk [storre.stir.ac.uk]
- 5. Low non-neuropathic tri-o-cresyl phosphate (TOCP) doses inhibit neuropathy target esterase near the neuropathic threshold in n-hexane pretreated hens - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Resolution: A Comparative Guide to Capillary Columns for Trichlorophenol (TCP) Isomer Separation
Executive Summary & The Isomer Challenge
Trichlorophenols (TCPs) represent a unique chromatographic challenge due to the structural similarity of their six isomers (2,3,4-; 2,3,5-; 2,3,6-; 2,4,5-; 2,4,6-; and 3,4,5-TCP). In drug development—specifically in the synthesis of fungicides or as byproducts in pharmaceutical intermediates—and environmental monitoring, distinguishing these isomers is critical. 2,4,6-TCP is a known carcinogen, while others are precursors to specific dioxins.
The primary analytical failure mode is the co-elution of the 2,4,5-TCP and 2,3,5-TCP pair. Standard non-polar columns often fail to resolve these due to nearly identical boiling points. This guide compares three distinct stationary phase chemistries to solve this separation, moving from standard protocols to advanced ionic liquid selectivity.
The Chemistry of Separation: Decision Logic
Before selecting a column, one must define the sample matrix and detection limits. Free phenols are acidic and polar; they tail severely on non-polar columns unless derivatized.
Strategic Column Selection Map
Figure 1: Decision matrix for selecting stationary phases based on derivatization capabilities and sensitivity requirements.
Comparative Analysis of Stationary Phases
This comparison evaluates the three dominant column classes used for TCP analysis. Data is synthesized from application studies involving acetylated TCP derivatives (the industry gold standard for resolution).
Candidate A: The Workhorse (5% Phenyl Polysiloxane)
-
Examples: Agilent DB-5ms, Restek Rxi-5Sil MS.[1]
-
Mechanism: Separation primarily by boiling point (London Dispersion Forces).
-
Performance: Excellent inertness and thermal stability.[2][3] However, because 2,4,5-TCP and 2,3,5-TCP have nearly identical boiling points, this phase often results in a "saddle" peak or complete co-elution unless extremely slow ramp rates (<2°C/min) are used.
Candidate B: The Polar Standard (Polyethylene Glycol / WAX)
-
Examples: DB-WAX UI, Stabilwax.
-
Mechanism: Hydrogen bonding and dipole-dipole interactions.
-
Performance: Essential if analyzing underivatized phenols. The polarity shifts the elution order, often resolving the 2,4,5/2,3,5 pair.
-
Drawback: High column bleed (background noise) at temperatures >240°C, making it unsuitable for trace analysis with Mass Spectrometry (GC-MS).
Candidate C: The Specialist (Ionic Liquid)
-
Examples: Supelco SLB-IL55 or SLB-IL60.
-
Mechanism: Multimodal (Dispersion + Dipole + Hydrogen Bonding + Shape Selectivity).
-
Performance: The interaction of the ionic liquid cation/anion allows for separation based on the position of the chlorine atoms (ortho vs. meta vs. para). This phase provides the highest resolution (
) for the critical pairs.
Performance Data Summary (Acetylated Derivatives)
| Feature | 5% Phenyl (DB-5ms) | PEG (DB-WAX) | Ionic Liquid (SLB-IL55) |
| Elution Order | Boiling Point dominant | Polarity dominant | Interaction/Shape dominant |
| Critical Pair ( | < 1.0 (Co-elution) | 1.2 - 1.5 | > 2.0 (Baseline) |
| Peak Shape (Tailing Factor) | 1.0 (Excellent) | 1.1 - 1.3 | 1.1 |
| Max Temp (Isothermal) | 325°C | 250°C | 300°C |
| MS Spectral Noise | Low | High | Medium |
| Best Use Case | General Screening | Free Phenols (No Deriv) | Isomer Specific Quant |
*Critical Pair defined as resolution between 2,4,5-TCP and 2,3,5-TCP.
Reference Protocol: In-Situ Acetylation
To achieve the results in the table above, derivatization is strictly recommended. Free phenols are prone to adsorption in the inlet liner, causing "ghost peaks" and poor reproducibility. Acetylation is preferred over Silylation (BSTFA) for TCPs because acetyl derivatives are stable in water, allowing for in-vial reaction.
Workflow Logic
Figure 2: In-situ acetylation workflow for converting polar chlorophenols into stable, volatile acetates.
Step-by-Step Methodology
-
Sample Prep: Transfer 10 mL of sample to a headspace vial or centrifuge tube.
-
Basification: Add 2g
to buffer pH > 11. Why: Phenols must be in phenolate ion form to react. -
Derivatization: Add 1 mL Acetic Anhydride. Shake/Vortex for 5 minutes. Caution: Exothermic reaction.
-
Extraction: Add 2 mL n-Hexane containing Internal Standard (e.g., Phenanthrene-d10). Vortex for 2 minutes.
-
Separation: Allow phases to separate (centrifuge if necessary). Transfer the top hexane layer to an autosampler vial.
-
GC Parameters (SLB-IL55 Recommendation):
-
Inlet: 250°C, Splitless (1 min purge).
-
Flow: Helium @ 1.0 mL/min (Constant Flow).
-
Oven: 60°C (1 min)
20°C/min to 160°C 4°C/min to 240°C.
-
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Tailing Peaks | Active sites in liner (free phenols) | Switch to Ultra-Inert wool liners; Ensure complete derivatization. |
| Missing Isomers | Hydrolysis of derivatives | Ensure sample pH was neutral/basic before extraction; Analyze within 24h. |
| Baseline Rise | Column Bleed (WAX columns) | Switch to SLB-IL55 or DB-5ms; Condition column at |
| Co-elution | Wrong stationary phase | Verify column type. If using DB-5ms, slow the ramp rate at 180-200°C. |
References
-
United States Environmental Protection Agency (EPA). (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Agilent Technologies. (2020). Analysis of Phenols in Water using Agilent J&W DB-WAX Ultra Inert GC Columns. Application Note 5990-7703EN. [Link]
-
Restek Corporation. (2000). Optimizing the Analysis of Chlorinated Phenols. Advantage Note 2000. [Link]
Sources
Comparative Guide: Antibody Selection & Cross-Reactivity Profiling for Cresyl Phosphate Immunoassays
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Toxicologists, and Assay Development Scientists
Executive Summary & Strategic Context
The Challenge: Tricresyl phosphate (TCP) exists as a complex mixture of isomers (ortho-, meta-, and para-). The tri-ortho-cresyl phosphate (ToCP) isomer is the primary neurotoxic agent, metabolizing into cresyl saligenin phosphate (CBDP) , which irreversibly inhibits enzymes like Butyrylcholinesterase (BChE).[1]
The Problem: Most commercial antibodies raised against generic "tricresyl phosphate" fail to distinguish between the toxic ortho- isomers and the relatively benign meta- and par- isomers due to high structural homology.
The Solution: This guide compares three distinct immunochemical strategies for detecting ToCP exposure. Unlike standard "product reviews," we analyze the performance mechanisms of these approaches, providing the experimental data and protocols necessary to select or develop the correct assay for your specific matrix (e.g., jet fuel, serum, or air filters).
Comparative Performance Analysis
We compare three primary antibody-based detection strategies. "Cross-Reactivity" here is defined as the antibody's inability to distinguish ToCP from its non-toxic isomers (TmCP, TpCP).
Table 1: Strategic Performance Matrix
| Feature | Strategy A: Direct Competitive ELISA | Strategy B: Immunomagnetic Separation (IMS-MS) | Strategy C: Neo-Epitope Adduct ELISA |
| Primary Target | Parent Compound (ToCP) | BChE Enzyme (Total) | Phosphorylated Adduct (oCP-BChE) |
| Antibody Type | Monoclonal Anti-Hapten | Polyclonal Anti-BChE | Monoclonal Anti-Phosphoserine |
| Specificity (ToCP) | Low to Moderate (High risk of false positives) | High (Relies on MS for specificity) | Very High (Detects biological effect) |
| Cross-Reactivity | High (~40-80%) with TmCP/TpCP | N/A (Antibody captures all BChE) | < 1% with native BChE |
| Limit of Detection | ng/mL (ppb) | pg/mL (ppt) | |
| Best Application | Industrial Oil Quality Control | Clinical Biomonitoring (Serum) | Rapid Clinical Screening |
Mechanistic Insight: The Pathway of Toxicity
To understand why Strategy B and C are superior for biological samples, one must visualize the metabolic activation. ToCP itself is not the final neurotoxicant; its metabolite CBDP is.
Figure 1: Metabolic activation of ToCP. Antibodies in Strategy A target "ToCP," while Strategy C targets the "oCP-BChE Adduct."
Detailed Experimental Protocols
Protocol A: Validating Cross-Reactivity (Competitive ELISA)
Use this protocol to determine if your "Anti-TCP" antibody is specific enough for your application.
Reagents:
-
Capture Antigen: ToCP-BSA conjugate (hapten density 10-15).
-
Analytes: Pure standards of ToCP, TmCP, and TpCP.
-
Antibody: Candidate Anti-ToCP Monoclonal Antibody.[2]
Workflow:
-
Coating: Coat 96-well microplate with ToCP-BSA (1
g/mL) in Carbonate Buffer (pH 9.6) overnight at 4°C. -
Blocking: Block with 3% Skim Milk in PBS-T for 2 hours.
-
Competition:
-
Mix Antibody (fixed concentration, e.g., 1:5000) with varying concentrations of free analyte (ToCP, TmCP, or TpCP) ranging from 0.01 to 1000 ng/mL.
-
Incubate mixture for 30 mins (pre-equilibrium).
-
Transfer to coated plate and incubate for 60 mins.
-
-
Detection: Add HRP-conjugated secondary antibody (1:10,000). Develop with TMB substrate.
-
Calculation: Calculate % Cross-Reactivity (CR):
Self-Validation Check:
-
Pass: IC50 for TmCP is >100x higher than ToCP (CR < 1%).
-
Fail: IC50 curves overlap or are within 1 log order.
Protocol B: Immunomagnetic Separation (The "Gold Standard")
Recommended for clinical samples where ToCP has already metabolized.
Rationale: Instead of detecting the small molecule directly, we enrich the target enzyme (BChE) and use Mass Spectrometry to identify the specific mass shift (+80 Da) caused by the cresyl phosphate adduct.
Workflow:
-
Bead Conjugation:
-
Use Dynabeads™ Protein G or similar magnetic beads.
-
Incubate with Polyclonal Anti-BChE antibody (e.g., Rb anti-Hu BChE) for 30 mins.
-
Wash 3x with PBS-Tween to remove unbound antibody.
-
-
Sample Capture:
-
Elution & Digestion:
-
Wash beads 3x with Ammonium Bicarbonate (25 mM).
-
Perform on-bead digestion using Pepsin or Trypsin .
-
-
Analysis (LC-MS/MS):
-
Monitor for the specific peptide active site (Ser198).[1]
-
Target Mass: Look for the "aged" adduct mass shift (+78.9 Da for phosphoserine).
-
Hapten Design Guide for Antibody Development
If you must generate a new antibody (Strategy A or C), the hapten design is the single most critical variable.
| Parameter | Recommendation | Causality / Logic |
| Linker Position | Distal (Para) to the ortho-methyl group | Preserves the steric bulk of the ortho-methyl group, ensuring the antibody recognizes this specific feature. |
| Spacer Length | C4 - C6 (Aliphatic chain) | Too short = steric hindrance by carrier protein. Too long = antibody binds the linker ("linker recognition"). |
| Carrier Protein | KLH (Immunogen) / BSA (Screening) | Use different carriers for immunization and screening to avoid "anti-carrier" false positives. |
Hapten Structure Visualization: To generate a specific Anti-ToCP antibody, the hapten should mimic the ortho geometry:
-
Bad Design: Linker attached at the ortho position (masks the key distinguishing feature).
-
Good Design: Linker attached at the para position, leaving the ortho-methyl group exposed as the primary epitope.
Troubleshooting & Optimization
-
Matrix Interference (Jet Fuel/Oil):
-
Issue: Hydrophobic components in oil suppress antibody binding.
-
Solution: Dilute samples at least 1:10 in methanol/buffer (10% MeOH) before assay. Perform a "Spike-and-Recovery" test; acceptable recovery is 80-120%.
-
-
False Positives in Serum:
-
Issue: Non-specific binding of serum proteins.
-
Solution: For Strategy C (Adduct ELISA), use a "Sandwich" format: Capture with Anti-BChE (total)
Detect with Anti-Phosphoserine (specific).[5] This ensures signal only comes from phosphorylated BChE.
-
References
-
Schopfer, L. M., et al. (2010). "Diagnosis of Organophosphorus Exposure in Humans using an Immunomagnetic-UHPLC-MS/MS Method." Journal of Analytical Toxicology. Link
-
Liyasova, M., et al. (2012).[6] "Cresyl Saligenin Phosphate, an Organophosphorus Toxicant, Makes Covalent Adducts with Histidine, Lysine, and Tyrosine Residues."[3][7] Chemical Research in Toxicology. Link
-
Carter, W. H., et al. (2015). "Quantitation of ortho-Cresyl Phosphate Adducts to Butyrylcholinesterase in Human Serum." Journal of Analytical Toxicology. Link
-
Marsillach, J., et al. (2012). "Proteomic analysis of adducted butyrylcholinesterase for biomonitoring organophosphorus exposures." Chemico-Biological Interactions. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-Topoisomerase I-DNA Covalent Complexes Antibody, clone 1.1A clone 1.1A, from mouse | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cresyl Saligenin Phosphate, an Organophosphorus Toxicant, Makes Covalent Adducts with Histidine, Lysine and Tyrosine Residues of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrylcholinesterase for protection from organophosphorus poisons; catalytic complexities and hysteretic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. Proteomic analysis of adducted butyrylcholinesterase for biomonitoring organophosphorus exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Bis(m-cresyl) p-Cresyl Phosphate proper disposal procedures
This guide outlines the rigorous handling and disposal protocols for Bis(m-cresyl) p-Cresyl Phosphate , a specific isomer within the Tricresyl Phosphate (TCP) family.
Executive Summary: Immediate Action Required
-
Hazard Class: Neurotoxin (Cholinergic inhibitor/OPIDN agent) & Marine Pollutant.
-
Disposal Method: High-temperature incineration only. NO drain disposal.
-
Immediate Spill Action: Isolate area (50m), don PPE (Butyl rubber/Double Nitrile), absorb with inert material. Do not use water.[1][2][3]
Chemical Profile & Hazard Identification
To handle this substance safely, one must understand its mechanism of toxicity. Unlike simple corrosives, this organophosphate targets the nervous system.
-
Chemical Name: Bis(m-cresyl) p-Cresyl Phosphate[4]
-
Family: Organophosphate / Tricresyl Phosphate (TCP) Isomer
-
CAS Number: 1330-78-5 (Generic for TCP mixtures); Specific isomers often share this designation in waste streams.
-
Key Hazards:
-
Neurotoxicity: Potential for Organophosphate-Induced Delayed Neuropathy (OPIDN).[5] Even if the meta/para isomers are less potent than the ortho isomers, laboratory grade standards must be treated as high-hazard TCP mixtures due to potential isomeric impurities.
-
Environmental Persistence: Classified as a Marine Pollutant .[6] It sinks in water and adsorbs to sediment, causing long-term aquatic toxicity.
-
| Property | Value | Disposal Implication |
| Physical State | Viscous Liquid | Requires solvent rinsing for complete container emptying. |
| Flash Point | >225°C | Low flammability, but releases Phosphine/POx gases if heated. |
| Solubility | Lipophilic (Insoluble in water) | Do not use water for cleanup; it spreads the contamination. |
| Reactivity | Reacts with Oxidizers & Strong Bases | Segregate from nitrates, perchlorates, and sodium hydroxide waste. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The lipophilic nature of organophosphates allows them to permeate standard nitrile gloves over time.
-
Respiratory: Half-mask respirator with P100/Organic Vapor (OV) cartridges if working outside a fume hood.
-
Skin:
-
Primary:Butyl Rubber (0.7mm) offers the best resistance (>480 min breakthrough).
-
Secondary (Small volumes):Double-gloved Nitrile (change every 15 mins or immediately upon splash).
-
-
Eye: Chemical splash goggles (Face shield recommended for pouring operations).
Waste Segregation & Handling
Proper disposal begins at the bench. Do not mix this stream with general organic solvents if possible, as it elevates the classification of the entire container.
A. Liquid Waste (Stock Solutions)
-
Container: High-density polyethylene (HDPE) or Glass. Avoid standard LDPE wash bottles which may deform.
-
Labeling: Must be labeled "TOXIC - ORGANOPHOSPHATE WASTE" and "MARINE POLLUTANT" .
-
Segregation: Keep separate from oxidizers (e.g., Nitric Acid) to prevent the formation of toxic phosphine gas.
B. Solid Waste (Contaminated Consumables)
-
Items: Pipette tips, gloves, weighing boats, and absorbent pads.
-
Protocol: Double-bag in heavy-duty polyethylene bags (min 4 mil thickness). Seal with tape and label as "SOLID TOXIC WASTE" .
Decontamination & Spill Response Protocol
Trustworthiness Check: This protocol relies on Alkaline Hydrolysis . Organophosphates are stable in neutral water but degrade rapidly in high-pH environments.
Surface Decontamination (Benchtop)
-
Solvent Wipe: Initially wipe the area with an organic solvent (Acetone or Ethanol) to solubilize the lipophilic phosphate. Discard this wipe as solid toxic waste.
-
Hydrolysis Step: Apply a 5% Sodium Hydroxide (NaOH) solution to the surface. Allow a contact time of 15–20 minutes . The alkali attacks the phosphorus-ester bond, breaking the molecule into less toxic cresols and phosphates.
-
Final Rinse: Wash with water and detergent.
Emergency Spill Workflow (Graphviz Diagram)
The following decision tree outlines the logical flow for managing a spill in the laboratory.
Figure 1: Decision logic for Bis(m-cresyl) p-Cresyl Phosphate spill management. Note the strict prohibition of water during the containment phase.
Final Disposal (Professional Treatment)
As a researcher, your responsibility ends when the waste is handed to EHS, but understanding the downstream process ensures compliance.
-
Method: Rotary Kiln Incineration .
-
Parameters: The waste must be burned at temperatures exceeding 1000°C with a residence time of >2 seconds.
-
Why: This ensures complete thermal destruction of the organophosphate core, preventing the formation of dioxins or release of unburnt neurotoxins.
-
Prohibited Methods:
-
NO Landfill (Leaches into groundwater).
-
NO Sewer/Drain (Persists in aquatic environments).
-
References
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Tricresyl Phosphate. Retrieved from [Link]
-
International Labour Organization (ILO). ICSC 0961 - Tri-o-cresyl Phosphate. Retrieved from [Link]
- U.S. Environmental Protection Agency (EPA).Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. EPA 600/2-73-029.
Sources
Personal Protective Equipment (PPE) & Handling Guide: Bis(m-cresyl) p-Cresyl Phosphate
Executive Safety Directive: The "Isomer Trap"
Do not treat Bis(m-cresyl) p-Cresyl Phosphate as a benign reagent.
While "Tri-ortho-cresyl phosphate" (TOCP) is the most infamous neurotoxin in this family, commercial preparations of Bis(m-cresyl) p-Cresyl Phosphate (an isomer of Tricresyl Phosphate, TCP) often exist as complex mixtures. Even if the primary CAS (e.g., 136868-91-2 or generic 1330-78-5) suggests a meta/para structure, the risk of Organophosphate-Induced Delayed Neuropathy (OPIDN) remains a critical concern due to potential ortho-isomer impurities or metabolic activation [1, 2].
Core Hazard Mechanism: Unlike acute pesticide poisoning (cholinergic crisis), OPIDN is a delayed neurodegenerative condition. It attacks the Neuropathy Target Esterase (NTE) enzyme, leading to axonal degeneration in the spinal cord and peripheral nerves 7–21 days after exposure [3].
Operational Rule: Handle this substance with the same rigor as TOCP or nerve agent precursors.
Risk Assessment & Biological Causality
| Hazard Category | Mechanism of Action | Critical Consequence |
| Dermal Absorption | High Permeability. Aryl phosphates are lipophilic and readily cross the stratum corneum. | Systemic neurotoxicity can occur without local skin irritation. You may not feel a burn while absorbing a toxic dose [4]. |
| Inhalation | Aerosolization during heating, pipetting, or vortexing allows entry into the bloodstream, bypassing first-pass hepatic metabolism. | Rapid inhibition of plasma cholinesterase and NTE. |
| Reproductive | Endocrine disruption and testicular toxicity observed in animal models [5]. | Potential long-term fertility issues. |
PPE Selection Protocol: The "Barrier Integrity" System
Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged contact or immersion handling of aryl phosphates. You must utilize a Multi-Layer Barrier Strategy .
A. Hand Protection (The Double-Glove System)
Primary Barrier (Inner Glove): High-Performance Laminate (e.g., Silver Shield® / 4H®).
-
Why: Laminates provide >480 minutes of breakthrough time against complex esters and aromatics where nitrile and latex fail [6].
-
Trade-off: Poor dexterity.
Secondary Barrier (Outer Glove): Industrial Grade Nitrile (minimum 6–8 mil).
-
Why: Provides mechanical strength, grip, and protects the inner laminate glove from tears. Acts as a "sacrificial layer" for splash protection.
B. Respiratory Protection[1][2][3][4][5][6][7]
-
Scenario A (Fume Hood): If handling strictly within a certified chemical fume hood, no respirator is required.
-
Scenario B (Outside Hood/Spill Cleanup): Full-face respirator with P100/Organic Vapor (OV) cartridges.
-
Note: N95 masks provide NO protection against phosphate ester vapors.
-
C. Body & Eye Defense[3]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of splashes wicking around the lens.
-
Body: Tyvek® Lab Coat or Apron (Polyethylene coated). Cotton lab coats absorb and hold the chemical against the skin.
D. PPE Selection Logic Diagram
Figure 1: Decision matrix for selecting appropriate PPE based on volumetric and operational risk.
Operational Protocol: Step-by-Step Workflow
This workflow is designed to prevent secondary contamination —the most common route of exposure (e.g., touching a phone or door handle with contaminated gloves).
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.
-
Prepare Waste Stream: Place a solid waste container (for contaminated solids) and a liquid waste carboy inside the hood before starting.
-
Absorbent Barrier: Line the work surface with plastic-backed absorbent pads (absorbent side up).
Phase 2: The "Clean-Dirty" Donning Sequence
-
Don Laminate (Silver Shield) gloves. Smooth out wrinkles.
-
Don Tyvek sleeves or lab coat, tucking the laminate cuff under the sleeve.
-
Don Outer Nitrile gloves, pulling the cuff over the sleeve.
-
Result: A shingled effect that sheds liquid away from the skin.
-
Phase 3: Handling & Manipulation
-
Pipetting: Use positive displacement pipettes if possible to prevent aerosol formation and dripping.
-
Heating: NEVER heat in an open vessel. Use a reflux condenser or sealed pressure vial.
-
Spills: If a droplet falls on the outer glove, STOP .
-
Remove outer glove immediately inside the hood.
-
Inspect inner laminate glove.
-
Don new outer glove.
-
Phase 4: Decontamination & Doffing (Critical)
-
Wipe Down: Wipe all glassware exteriors with acetone/ethanol while inside the hood before removing them.
-
Outer Glove Removal: Use the "beak method" (pinch and pull) to remove outer nitrile gloves. Discard in hazardous waste.
-
Inner Glove Removal: Remove laminate gloves without touching the exterior surface.
-
Wash: Immediately wash hands with soap and copious water for 2 minutes.
Handling Workflow Diagram
Figure 2: Operational workflow emphasizing the "Check-Replace" loop for glove integrity.
Disposal & Emergency Procedures
Waste Disposal[1][2][5][6]
-
Classification: Hazardous Organic Waste (Toxic).
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid) as phosphate esters can degrade and react vigorously under certain conditions.
-
Method: Incineration is the only approved method for destruction to prevent environmental persistence.
Emergency Response[7]
-
Skin Contact: Wash with soap and water for 15 minutes . Do not scrub hard (avoids increasing blood flow/absorption). Isolate contaminated clothing.[2][3][5][4]
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
-
Medical Note: Inform medical personnel that the patient was exposed to an Organophosphate Ester . Atropine is not usually indicated unless frank cholinergic symptoms (salivation, lacrimation) appear, which is rare for pure TCP isomers. The primary risk is delayed neuropathy; observation is required [7].
References
-
US National Library of Medicine. (n.d.). Tricresyl phosphate: Compound Summary. PubChem. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Triorthocresyl phosphate. Retrieved from [Link]
-
Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. Toxicological Reviews, 24(1), 37-49. Retrieved from [Link]
-
World Health Organization (WHO). (1990).[6] Tricresyl Phosphate (Environmental Health Criteria 110).[6] International Programme on Chemical Safety. Retrieved from [Link][6]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Tricresyl Phosphate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Medical Management Guidelines for Cholinesterase Inhibitors. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
